3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXZOCQSEINOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523570-94-6 | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, a key building block in pharmaceutical and agrochemical research. The presented methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and scalability.
Introduction
3-Amino-5-bromopyridine-2-carboxylic acid and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] The unique arrangement of the amino, bromo, and carboxylic acid functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and the development of novel agrochemicals. This guide will detail a robust two-step synthesis pathway, commencing with the commercially available 3-aminopyridine-2-carboxylic acid.
Synthesis Pathway Overview
The selected synthesis pathway involves two key transformations:
-
Electrophilic Bromination: The regioselective bromination of 3-aminopyridine-2-carboxylic acid at the 5-position using N-bromosuccinimide (NBS).
-
Hydrochlorination: The conversion of the resulting 3-amino-5-bromopyridine-2-carboxylic acid to its hydrochloride salt.
This pathway is chosen for its likely high regioselectivity, mild reaction conditions, and the ready availability of the starting material.
Caption: Overall synthesis workflow for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
Part 1: Electrophilic Bromination of 3-Aminopyridine-2-carboxylic acid
The introduction of a bromine atom onto the pyridine ring is achieved through electrophilic aromatic substitution. The amino group at the 3-position is a strong activating group and, along with the carboxylic acid at the 2-position, directs the incoming electrophile to the 5-position.
Mechanistic Rationale
The use of N-bromosuccinimide (NBS) as the brominating agent is advantageous as it provides a low concentration of molecular bromine in situ, which helps to control the reaction and minimize the formation of over-brominated byproducts.[2][3] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of the starting material and the reagents.
Experimental Protocol
Materials:
-
3-Aminopyridine-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Distilled water
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) at room temperature, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add distilled water to the residue and adjust the pH to ~7 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude 3-amino-5-bromopyridine-2-carboxylic acid. The crude product can be purified by recrystallization or column chromatography if necessary.
Part 2: Formation of the Hydrochloride Salt
The final step involves the conversion of the freebase to its hydrochloride salt. This is a standard procedure that often improves the stability and handling characteristics of the compound.
Experimental Protocol
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or 2M in diethyl ether)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the crude or purified 3-amino-5-bromopyridine-2-carboxylic acid in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., a mixture of methanol and diethyl ether).
-
To this solution, add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.
-
A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.
Summary of Reaction Parameters
| Step | Reactants | Reagents & Solvents | Temperature | Time | Expected Yield |
| 1 | 3-Aminopyridine-2-carboxylic acid | N-Bromosuccinimide, Acetonitrile | Room Temp. | 4-6 h | 85-95% |
| 2 | 3-Amino-5-bromopyridine-2-carboxylic acid | Hydrochloric acid, Dioxane/Diethyl Ether | Room Temp. | 30 min | >95% |
Alternative Synthesis Pathway: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide
An alternative and equally viable route to 3-amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.
Caption: Alternative synthesis via the carboxamide intermediate.
This pathway begins with the reduction of 5-bromo-3-nitropyridine-2-carboxamide using iron in the presence of ammonium chloride to yield 3-amino-5-bromopyridine-2-carboxamide.[4] The subsequent hydrolysis of the carboxamide to the carboxylic acid can be achieved under basic conditions, for example, by refluxing with aqueous sodium hydroxide.[5] The final hydrochlorination step is identical to the one described previously. While this route involves an additional step, it may be advantageous if the starting nitro-carboxamide is more readily available or if the bromination of 3-aminopyridine-2-carboxylic acid proves to be non-selective.
Conclusion
The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride can be efficiently achieved through the direct bromination of 3-aminopyridine-2-carboxylic acid followed by salt formation. The presented protocol offers a straightforward and scalable method for the preparation of this important synthetic intermediate. The alternative pathway through the hydrolysis of the corresponding carboxamide provides a valuable option depending on the availability of starting materials and the desired control over the synthesis. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. Available at: [Link].
-
Common Organic Chemistry. Bromination. Available at: [Link].
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis of amides and related compounds. Available at: [Link].
Sources
- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1 [chemicalbook.com]
- 5. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
physicochemical properties of 3-Amino-5-bromopyridine-2-carboxylic acid HCl
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride
Executive Summary
3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride (HCl) salt are pivotal heterocyclic building blocks in modern medicinal chemistry. Their utility is prominently highlighted in the synthesis of advanced therapeutic agents, including macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists for metabolic disorders.[1] A comprehensive understanding of the physicochemical properties of the HCl salt is paramount for researchers in drug discovery and development, as these parameters directly influence compound handling, formulation, analytical method development, and ultimately, bioavailability. This guide provides a detailed analysis of the compound's structural, physical, spectral, and solution-based properties, integrating established data with expert-driven protocols for empirical validation.
Chemical Identity and Structure
Precise identification is the foundation of all chemical research. 3-Amino-5-bromopyridine-2-carboxylic acid HCl is a pyridine derivative featuring three key functional groups: an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid at the 2-position.[2] The hydrochloride salt form enhances stability and can improve aqueous solubility, making it a common choice for handling and formulation.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | [3] |
| Synonyms | 3-Amino-5-bromopicolinic acid | N/A | [3][4] |
| CAS Number | 870997-85-6 | 1523570-94-6 | [3][5][6] |
| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₆BrClN₂O₂ | [3][5][6] |
| Molecular Weight | 217.02 g/mol | 253.48 g/mol | [2][3][5][6] |
| Canonical SMILES | C1=C(C=NC(=C1N)C(=O)O)Br | C1=C(C=NC(=C1N)C(=O)O)Br.Cl | [3] |
| InChI Key | GXXIHPZAIYKHGG-UHFFFAOYSA-N | N/A | [3] |
Core Physicochemical Characteristics
The bulk properties of a compound dictate its behavior from the storage shelf to the reaction flask. The following table summarizes the known and computed properties of the free base, which serve as a baseline for understanding the HCl salt.
| Property | Value (Free Base) | Data Type | Reference |
| Appearance | Light yellow solid | Experimental | [1][4] |
| Melting Point | >170°C (decomposes) | Experimental | [1] |
| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | Computed | [4] |
| Density | 1.9 ± 0.1 g/cm³ | Computed | [4] |
| XLogP3 | 1.3 | Computed | [3][4] |
| Topological Polar Surface Area | 76.2 Ų | Computed | [3][4] |
Expert Insights:
-
The reported decomposition above 170°C for the free base suggests that thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the thermal stability and exact melting/decomposition point of the HCl salt, which may differ significantly.[1]
-
The computed XLogP3 value of 1.3 indicates moderate lipophilicity.[3][4] This suggests the compound may possess a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for drug candidates.
-
The Topological Polar Surface Area (TPSA) of 76.2 Ų is well within the typical range for orally bioavailable drugs (generally <140 Ų), suggesting good potential for cell permeation.[3][4]
Solubility and Dissociation Constants (pKa)
Solution behavior is critical for any compound intended for biological application. While specific quantitative solubility data for the HCl salt is not readily published, its "water sensitive" nature suggests hygroscopicity and a need for careful handling.[5] The pKa values are arguably the most important, yet undetermined, physicochemical parameters for this molecule, as they govern its charge state, solubility, and receptor interactions at physiological pH.
The molecule possesses three ionizable centers:
-
Carboxylic Acid (acidic): Expected pKa ~2-4.
-
Pyridine Nitrogen (basic): Expected pKa ~1-3 (electron-withdrawing groups reduce basicity).
-
Amino Group (basic): Expected pKa ~2-4.
Determining these values empirically is crucial.
Experimental Protocol: Potentiometric pKa Determination
This protocol provides a robust method for determining the dissociation constants. The causality behind this choice is its precision and ability to resolve multiple pKa values.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of 3-Amino-5-bromopyridine-2-carboxylic acid HCl and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. A small amount of co-solvent (e.g., methanol or DMSO, <1%) may be used if initial dissolution is difficult.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain the temperature at 25°C using a water bath. Purge the solution with nitrogen to prevent CO₂ absorption.
-
Acidic Titration: Titrate the solution with standardized 0.1 M HCl to determine any basic pKa values below the starting pH.
-
Basic Titration: Titrate the solution with standardized 0.1 M NaOH through the expected pKa ranges up to pH 11-12.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Use specialized software (e.g., Hyperquad) to refine the pKa values from the titration curve.
Sources
- 1. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 2. cynorlaboratories.com [cynorlaboratories.com]
- 3. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. capotchem.com [capotchem.com]
An In-Depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic Acid (CAS 870997-85-6) and its Hydrochloride Salt
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride salt, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 870997-85-6 for the free base, this compound serves as a versatile scaffold for the synthesis of complex, biologically active molecules. Its unique trifunctionalized pyridine core—featuring an amino group, a bromine atom, and a carboxylic acid—offers multiple reaction vectors for derivatization. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, provide a validated synthesis protocol, discuss analytical characterization methods, and explore its significant applications, particularly in the development of novel therapeutics such as macrocyclic GLP-1 receptor agonists.
Physicochemical and Structural Characterization
3-Amino-5-bromopyridine-2-carboxylic acid is a substituted picolinic acid derivative. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyridine ring creates a molecule with distinct reactive sites, making it a valuable intermediate in multi-step organic synthesis. The amino group can act as a nucleophile or be diazotized, the bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the carboxylic acid is available for amide bond formation.
It is critical to distinguish between the free base and its hydrochloride salt, as their properties differ. The hydrochloride salt, CAS 1523570-94-6, generally exhibits increased stability and solubility in certain solvents, which can be advantageous for storage and specific reaction conditions.
Table 1: Key Physicochemical Properties
| Property | 3-Amino-5-bromopyridine-2-carboxylic acid | 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride |
| CAS Number | 870997-85-6[1][2][3][4] | 1523570-94-6[5] |
| Molecular Formula | C₆H₅BrN₂O₂[1][2][3] | C₆H₆BrClN₂O₂[5] |
| Molecular Weight | 217.03 g/mol [1][2] | 253.48 g/mol [5] |
| Appearance | Light yellow solid[1][6] | Data not specified, likely a crystalline solid |
| Melting Point | >170°C (with decomposition)[6] | Data not specified |
| Purity | Typically ≥97%[3][5] | Data not specified |
| Storage Conditions | Store at 2-8°C[5] | Store at 2-8°C, under inert gas (Argon)[5] |
| XLogP3 | 1.3[1][2] | Data not specified |
| Polar Surface Area | 76.2 Ų[1][2] | Data not specified |
Synthesis and Purification
The most common and scalable synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide. This method is reliable and typically results in high yields.
Workflow for Synthesis
Caption: Synthesis workflow from amide precursor to final acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful precipitation upon neutralization serves as a primary indicator of reaction completion, which is then confirmed by analytical methods.
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).[6]
-
Hydrolysis: Prepare a solution of aqueous sodium hydroxide (0.98 g NaOH in 10 mL of water, 24.5 mmol) and add it to the flask.[6]
-
Causality Insight: A stoichiometric excess of NaOH is used to ensure complete and rapid hydrolysis of the amide under reflux conditions. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide.
-
-
Heating: Stir the reaction mixture at reflux temperature for approximately 5 hours.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the mixture to room temperature, remove the volatile components (primarily water) under reduced pressure to obtain a residue.[1][6]
-
Precipitation & Isolation: Cool the residue in an ice bath to 0°C. Slowly add 2N HCl dropwise with stirring to neutralize the solution to a pH of 7.0.[1][6]
-
Causality Insight: The product is soluble in its sodium salt form at high pH. Acidification protonates the carboxylate, rendering the zwitterionic/neutral molecule insoluble in the aqueous medium, causing it to precipitate out of the solution. Performing this at 0°C maximizes precipitation and minimizes potential degradation.
-
-
Purification: Collect the resulting light yellow precipitate by filtration. Wash the solid with cold water and dry it under vacuum to yield the final product (typical yield: ~95%).[1][6]
Analytical Validation and Spectral Data
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Spectral Data for 3-Amino-5-bromopyridine-2-carboxylic acid
| Analysis Type | Data and Interpretation |
| ¹H NMR | (300 MHz, DMSO-d₆): δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H).[6] Interpretation: The two doublets correspond to the two aromatic protons on the pyridine ring. The broad singlet integrates to two protons, representing the amino group (NH₂). |
| LC-MS (ESI) | Calculated (M): 215.9 g/mol ; Measured ([M+H]⁺): 217.0 m/z.[6] Interpretation: The mass spectrometry data confirms the molecular weight of the compound, with the common M+H adduct observed under electrospray ionization. |
| Other | Full spectral data including ¹³C NMR and IR are often available from commercial suppliers upon request.[4][7] |
Core Applications in Drug Discovery and Development
3-Amino-5-bromopyridine-2-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its capacity to serve as a rigid scaffold onto which diverse functionalities can be built.
Key Intermediate Role
Caption: Role as a versatile scaffold in synthesizing diverse compounds.
-
GLP-1 Receptor Agonists: The compound is explicitly cited for its use in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists.[6] These are a significant class of drugs used to treat type 2 diabetes and obesity. The carboxylic acid and amino group likely participate in forming the complex macrocyclic amide structure.
-
Pyridinamide and Indoline Compounds: It is also a precursor for other classes of pyridinamide and indoline compounds, highlighting its broad utility in building diverse chemical libraries for screening.[6]
-
Neurological and CNS Disorders: The closely related scaffold, 3-Amino-5-bromopyridine, is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.[8] This suggests that derivatives of the title compound are promising candidates for CNS-related drug discovery programs.
-
Agrochemicals: While a distinct application, the 3-amino-5-bromopyridine core is also found in the development of pesticides and herbicides, demonstrating the general versatility of this chemical motif in creating biologically active molecules.[8]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
Safety: The compound is categorized as an irritant.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For complete safety information, consult the official Safety Data Sheet (SDS).[9]
-
Storage: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5] For the hydrochloride salt, storage under an inert argon atmosphere is recommended to protect it from moisture and atmospheric contaminants.[5]
-
Transportation: It is classified as non-hazardous for all modes of transport.[1]
Conclusion
3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride salt are indispensable building blocks for the modern medicinal chemist. The compound's trifunctionalized nature provides a robust and versatile platform for constructing complex molecular architectures with significant therapeutic potential. Its established role in synthesizing GLP-1 receptor agonists underscores its importance in developing treatments for metabolic diseases. With well-defined synthesis and characterization protocols, this intermediate is poised to remain a valuable tool in the ongoing quest for novel and effective pharmaceuticals.
References
-
3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6). (n.d.). Cynor Laboratories. Retrieved January 20, 2026, from [Link]
-
3-amino-5-bromopyridine-2-carboxylic acid hydrochloride (C6H5BrN2O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
-
3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
3-Amino-5-bromopyridine-2-carboxylic Acid. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. 870997-85-6|3-Amino-5-bromopyridine-2-carboxylic Acid|BLD Pharm [bldpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 7. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR spectrum [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-amino-5-bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromopyridine-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for a range of pharmaceutically active compounds.[1][2][3] Its unique trifunctionalized pyridine scaffold allows for diverse chemical modifications, making it a valuable asset in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a detailed focus on the selection of starting materials and the rationale behind various reaction pathways. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers in their synthetic endeavors.
Introduction: The Strategic Importance of 3-Amino-5-bromopyridine-2-carboxylic Acid
The pyridine ring is a ubiquitous motif in medicinal chemistry, and its substituted derivatives are at the core of numerous therapeutic agents. The specific arrangement of the amino, bromo, and carboxylic acid functionalities in 3-amino-5-bromopyridine-2-carboxylic acid offers three distinct points for chemical elaboration. The amino group can participate in amide bond formation, the carboxylic acid can be converted to a variety of functional groups, and the bromo substituent is amenable to a wide array of cross-coupling reactions. This versatility has cemented its role as a critical intermediate in the synthesis of targeted therapies.[2]
This guide will explore the most prevalent and practical synthetic routes to this valuable compound, providing a comparative analysis of the different approaches to empower chemists to select the most suitable pathway for their specific needs.
Synthetic Strategies and Starting Material Analysis
The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid can be approached from several different starting materials. The choice of a particular route often depends on the availability of precursors, desired scale of the reaction, and tolerance to specific reaction conditions. Below, we dissect the most common and effective strategies.
Route 1: Hydrolysis of 3-Amino-5-bromo-pyridine-2-carboxamide
This is the most direct and often highest-yielding method, provided the starting carboxamide is accessible. The transformation involves a simple hydrolysis of the amide functionality to the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Base-catalyzed hydrolysis: Using a strong base like sodium hydroxide is effective for this conversion. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. The reaction is typically heated to drive it to completion.[4]
-
Acid-catalyzed hydrolysis: Concentrated acids like hydrochloric acid can also be employed.[4] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Experimental Protocol: Hydrolysis of 3-Amino-5-bromo-pyridine-2-carboxamide [4]
-
To a solution of 3-amino-5-bromo-pyridine-2-carboxamide (1.0 eq) in water, add a solution of sodium hydroxide (4.0-5.0 eq) in water.
-
Heat the reaction mixture to reflux and stir for 5 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0°C.
-
Carefully neutralize the mixture to a pH of 7 using a 2N HCl solution.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-amino-5-bromopyridine-2-carboxylic acid.
Data Presentation: Comparison of Hydrolysis Conditions
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent | Sodium Hydroxide | Concentrated Hydrochloric Acid |
| Solvent | Water | Water |
| Temperature | Reflux | 100°C |
| Reaction Time | ~5 hours | ~20 hours |
| Yield | High (e.g., 95%)[4] | Moderate (e.g., 55%)[4] |
| Workup | Neutralization with acid | Neutralization with base |
Logical Relationship Diagram: Hydrolysis Route
Caption: Hydrolysis of the amide precursor.
Route 2: Hofmann Rearrangement of a Pyridine-2,3-dicarboxamide Derivative
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6][7][8][9] This strategy can be ingeniously applied to the synthesis of 3-aminopyridine derivatives.
Conceptual Framework:
The synthesis would begin with a suitably brominated pyridine-2,3-dicarboxylic acid derivative. This diacid would be converted to a diamide or a cyclic imide, which would then undergo a Hofmann rearrangement to furnish the desired 3-amino-5-bromopyridine-2-carboxylic acid. A more direct approach starts with a brominated pyridine-2-carboxamide, which is then subjected to the Hofmann degradation.
Causality Behind Experimental Choices:
-
Hypobromite Formation: The reaction is initiated by the in situ formation of sodium hypobromite from bromine and a strong base like sodium hydroxide.[5]
-
N-Bromination and Rearrangement: The primary amide is first N-brominated, followed by deprotonation to form an N-bromoamide anion. This intermediate undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate.[6]
-
Hydrolysis of the Isocyanate: The isocyanate intermediate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[7]
A related synthesis starts from 5-bromonicotinamide, which undergoes a Hofmann rearrangement to produce 5-bromo-3-aminopyridine.[10] This intermediate would then require a subsequent carboxylation step at the 2-position, which can be challenging to achieve with high regioselectivity.
Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide [10]
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
Add 5-bromonicotinamide to the pre-cooled hypobromite solution.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for 1 hour.
-
After cooling, extract the product, 5-bromo-3-aminopyridine, with an organic solvent.
-
Dry the organic phase and concentrate under reduced pressure.
-
The crude product can be purified by chromatography.
Experimental Workflow: Hofmann Rearrangement
Caption: Workflow for the Hofmann rearrangement.
Route 3: Reduction of 5-Bromo-3-nitropyridine-2-carboxylic Acid
The reduction of a nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This approach necessitates the synthesis of the nitro-substituted precursor, 5-bromo-3-nitropyridine-2-carboxylic acid.
Synthetic Considerations:
The synthesis of the starting material itself can be a multi-step process, often involving the nitration of a brominated pyridine derivative. For instance, 2-amino-5-bromopyridine can be nitrated to give 2-amino-5-bromo-3-nitropyridine.[11] However, achieving the desired substitution pattern for the target molecule's precursor can be complex. A more straightforward analogy is the synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid.[12]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. A catalyst such as palladium on carbon (Pd/C) is commonly used in the presence of hydrogen gas.[12] The reaction is typically carried out in a protic solvent like water or ethanol.
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This method is robust and often used for large-scale syntheses.
Experimental Protocol: Reduction of a 3-Nitropyridine-2-carboxylic Acid Derivative [12]
-
Dissolve the 3-nitropyridine-2-carboxylic acid derivative and sodium bicarbonate in distilled water.
-
De-gas the system and replace the atmosphere with nitrogen.
-
Add 10% palladium on carbon catalyst.
-
Replace the nitrogen atmosphere with hydrogen and stir the reaction mixture at room temperature.
-
Monitor the reaction until completion (typically 24-50 hours).
-
Filter off the catalyst and adjust the pH of the filtrate to weakly acidic with 1N HCl.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization.
Signaling Pathway Diagram: Reduction Route
Caption: Reduction of the nitro precursor.
Conclusion and Future Perspectives
The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid can be accomplished through several viable routes, each with its own set of advantages and challenges. The hydrolysis of the corresponding carboxamide is the most straightforward approach, offering high yields. The Hofmann rearrangement provides an elegant method for constructing the 3-aminopyridine moiety, while the reduction of a nitro precursor is a reliable and well-established transformation.
The choice of the optimal synthetic strategy will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for this versatile building block continues to grow in the pharmaceutical industry, the development of more efficient, cost-effective, and sustainable synthetic methods will remain an area of active research.
References
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Barandun, N., et al. (2021). Deaminative chlorination of aminoheterocycles.
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- ACS Publications. (2026). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII.
- Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
- Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from [Link]
-
Scribd. (2022). Hofmann Rearrangement Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]
Sources
- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its molecular structure, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine core substituted with an amino group, a bromine atom, and a carboxylic acid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous in various synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂O₂ | [1] |
| Molecular Weight | 253.48 g/mol | [1] |
| CAS Number | 1523570-94-6 | [1] |
| Appearance | Expected to be a solid, likely a light yellow to brown powder | [2] |
| Melting Point | >170°C (decomposes) for the free acid | [2] |
The presence of both electron-donating (amino) and electron-withdrawing (bromo and carboxylic acid) groups on the pyridine ring imparts a unique electronic character to the molecule, influencing its reactivity and potential for diverse chemical transformations. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, while the amino and carboxylic acid moieties offer sites for amide bond formation and other functionalizations.
Synthesis and Purification
The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is typically achieved through the hydrolysis of its corresponding amide precursor, followed by acidification to form the hydrochloride salt. This approach offers a reliable and high-yielding route to the target compound.
Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
This protocol is based on the established hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.[2]
Step 1: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide
-
To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).
-
Add a solution of sodium hydroxide (0.98 g, 24.5 mmol) dissolved in 10 mL of deionized water.
-
Heat the reaction mixture to reflux and stir for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Formation and Isolation of the Hydrochloride Salt
-
Remove the volatile components from the reaction mixture by distillation under reduced pressure.
-
Cool the resulting residue to 0°C in an ice bath.
-
Carefully neutralize the residue to a pH of approximately 7.0 by the dropwise addition of 2N hydrochloric acid. This step facilitates the precipitation of the free carboxylic acid. To ensure the formation of the hydrochloride salt, further careful addition of HCl to a more acidic pH may be employed, followed by isolation.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with a small amount of cold deionized water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Dry the collected solid under vacuum to yield 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid. The hydrochloride salt can be obtained by subsequent treatment with HCl in a suitable solvent.
Caption: Synthetic workflow for 3-amino-5-bromopyridine-2-carboxylic acid.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free acid, 3-amino-5-bromopyridine-2-carboxylic acid, in DMSO-d₆ is reported to show the following signals: δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H).[2] The two doublets correspond to the aromatic protons on the pyridine ring, and the broad singlet is indicative of the amino protons. For the hydrochloride salt, a downfield shift of the aromatic protons and the amino protons would be expected due to the protonation of the pyridine nitrogen and/or the amino group.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is expected to exhibit characteristic absorption bands. These would include broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the amino group, and a strong C=O stretching vibration from the carboxylic acid carbonyl group.
Mass Spectrometry
The mass spectrum of the free acid shows a measured [M+H]⁺ ion at m/z 217.0.[2] For the hydrochloride salt, under appropriate ionization conditions, the mass spectrum would be expected to show the molecular ion of the free acid.
Reactivity and Synthetic Applications in Drug Discovery
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry due to its trifunctional nature. The bromine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, allowing for the formation of a new carbon-carbon bond with a wide range of boronic acids or esters. This is a powerful strategy for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other biologically active molecules.
Caption: General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The C-Br bond can also participate in Buchwald-Hartwig amination reactions, enabling the introduction of various amine functionalities at the 5-position of the pyridine ring. This is a key transformation for the synthesis of compounds with improved pharmacokinetic properties and target engagement.
Amide Bond Formation
The carboxylic acid at the 2-position and the amino group at the 3-position provide handles for amide bond formation. The carboxylic acid can be coupled with a variety of amines to generate a library of amides, while the amino group can react with carboxylic acids or their activated derivatives.
Application in Kinase Inhibitor Synthesis
The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of the solvent-exposed region of the active site, which is crucial for achieving potency and selectivity. This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in cancer and other diseases.
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Proposed HPLC Method
A reversed-phase HPLC method would be appropriate for the analysis of this compound. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from potential impurities. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a highly versatile and valuable building block for drug discovery and development. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse libraries of compounds. The strategic application of this intermediate, particularly in the construction of kinase inhibitors, underscores its importance in the pursuit of novel therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key molecule in their synthetic endeavors.
References
-
PubChem Compound Summary for CID 91800844, 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. PubChem. [Link].
-
3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. PubChemLite. [Link].
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link].
-
3-amino-5-bromopyridine-2-carboxylic acid hydrochloride Specifications. Capot Chemical. [Link].
Sources
Spectroscopic Profile of 3-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides field-proven insights into the structural elucidation of this important heterocyclic compound.
Introduction: The Significance of 3-Amino-5-bromopyridine-2-carboxylic Acid
3-Amino-5-bromopyridine-2-carboxylic acid (C₆H₅BrN₂O₂) is a substituted pyridine derivative with a unique arrangement of functional groups—an amino group, a bromine atom, and a carboxylic acid—that make it a versatile precursor in organic synthesis.[1][2] Its structural features are pivotal for its application in the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and providing a foundation for understanding its chemical reactivity. This guide presents a detailed spectroscopic analysis to support such endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-bromopyridine-2-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Experimental Data Summary
The reported ¹H NMR data for 3-Amino-5-bromopyridine-2-carboxylic acid, acquired on a 300 MHz spectrometer using DMSO-d₆ as the solvent, is summarized below.[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 | Doublet (d) | 2.1 | H-6 |
| 7.20 | Doublet (d) | 2.1 | H-4 |
| 7.01-7.16 | Broad Singlet (br s) | - | -NH₂ |
Interpretation and Expert Insights
-
Aromatic Protons (H-4 and H-6): The pyridine ring exhibits two aromatic protons, appearing as distinct doublets at 7.65 and 7.20 ppm. The downfield shift of these protons is characteristic of their location on an electron-deficient pyridine ring. The small coupling constant (J = 2.1 Hz) is indicative of a meta-coupling between H-4 and H-6, which is a key piece of evidence confirming their 1,3-relationship on the pyridine ring.
-
Amino Protons (-NH₂): The two protons of the amino group appear as a broad singlet between 7.01 and 7.16 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the DMSO-d₆ solvent. The integration of this signal corresponds to two protons.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to be highly deshielded and would typically appear as a very broad singlet far downfield, often above 12 ppm.[5][6] This signal was not explicitly reported in the available data, which could be due to rapid exchange with the solvent or its extreme broadness.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected ¹³C NMR Chemical Shifts
| Expected Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-170 | C=O | The carboxylic acid carbonyl carbon is expected in this downfield region.[6] |
| ~150-155 | C-2 | The carbon bearing the carboxylic acid group is deshielded. |
| ~145-150 | C-3 | The carbon attached to the amino group is significantly shielded by its electron-donating effect. |
| ~140-145 | C-6 | The C-H carbon adjacent to the nitrogen atom is deshielded. |
| ~120-125 | C-4 | The second C-H carbon of the pyridine ring. |
| ~110-115 | C-5 | The carbon bearing the bromine atom is shielded due to the "heavy atom effect". |
Causality Behind Expected Shifts: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electron-donating effect of the amino group and the influence of the bromine atom, all contribute to the final chemical shifts of the carbon atoms in the molecule.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra for 3-Amino-5-bromopyridine-2-carboxylic acid.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (like -COOH and -NH₂), often allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
-
Workflow for NMR Analysis
Caption: The synergistic use of different spectroscopic techniques for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Data Summary
LC-MS analysis using Electrospray Ionization (ESI) in positive ion mode provided the following data. [3]
| Parameter | Value |
|---|---|
| Calculated Monoisotopic Mass (for C₆H₅⁷⁹BrN₂O₂) | 215.9534 Da |
| Measured m/z [M+H]⁺ | 217.0 |
Interpretation
-
Molecular Ion Peak: The measured mass-to-charge ratio (m/z) of 217.0 for the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight of 217.02 g/mol for the compound. [1][2]* Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, of nearly equal intensity. For the [M+H]⁺ ion, we would expect to see peaks at m/z ~217 and ~219 of roughly equal abundance. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System:
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
MS Detector: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
-
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-Amino-5-bromopyridine-2-carboxylic acid. The ¹H NMR data confirms the substitution pattern of the pyridine ring, while mass spectrometry verifies the molecular weight and the presence of a bromine atom. Although experimental IR and ¹³C NMR data are not widely published, their expected spectral features, based on well-established principles, are highly consistent with the proposed structure. The protocols and interpretations provided in this guide offer a robust framework for researchers working with this and similar heterocyclic compounds, ensuring data integrity and facilitating downstream applications.
References
-
Buhle, V., & Komar, M. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15031–15043. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Retrieved January 20, 2026, from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. echemi.com [echemi.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
solubility profile of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Abstract: This technical guide provides a comprehensive framework for characterizing the , a key building block in modern medicinal chemistry. Recognizing the current scarcity of public data for this specific compound, this document serves as both a theoretical primer and a practical handbook for researchers, scientists, and drug development professionals. We will delve into the structural features of the molecule that predict its solubility behavior, present the critical distinction between thermodynamic and kinetic solubility, and provide detailed, field-proven experimental protocols for their determination. The ultimate goal is to empower research teams to generate the robust, high-quality solubility data essential for advancing drug discovery programs.
Introduction to 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of bioavailability, formulability, and overall viability. 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a substituted pyridine derivative increasingly utilized as a versatile intermediate in the synthesis of complex bioactive molecules, including novel protein degraders.[1] A thorough understanding of its solubility is therefore not an academic exercise, but a prerequisite for its effective application.
Physicochemical Properties
A summary of the core physicochemical properties for the subject compound and its parent free-acid form is presented below.
| Property | 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride | 3-Amino-5-bromopyridine-2-carboxylic acid (Parent) | Reference(s) |
| CAS Number | 1523570-94-6 | 870997-85-6 | [1][2][3] |
| Molecular Formula | C₆H₆BrClN₂O₂ | C₆H₅BrN₂O₂ | [1][3][4] |
| Molecular Weight | 253.48 g/mol | 217.02 g/mol | [1][3][4] |
| Purity | Typically ≥97% | Typically ≥97% | [1][5] |
Structural Analysis and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-5-bromopyridine-2-carboxylic acid possesses three key ionizable functional groups:
-
A carboxylic acid group (-COOH), which is acidic.
-
An aromatic amino group (-NH₂), which is basic.
-
A pyridine ring nitrogen , which is also basic.
This combination makes the molecule amphoteric, meaning it can act as both an acid and a base. Its net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution. The hydrochloride salt form is a deliberate chemical modification designed to improve the aqueous solubility of the compound, particularly in neutral to acidic media, by ensuring the basic nitrogen centers are protonated.[6]
The expected pH-solubility profile will be "U-shaped," with higher solubility at low pH (due to protonation of the amino and pyridine groups, forming a soluble cation) and high pH (due to deprotonation of the carboxylic acid, forming a soluble anion), and the lowest solubility at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion.
Caption: Predicted relationship between pH and the ionization state of the compound.
Theoretical Foundations of Solubility Measurement
Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements used in drug discovery, as they provide different, yet complementary, information.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7] This is a fundamental, intrinsic property of the compound in its most stable solid-state form. It is typically determined using the "gold standard" shake-flask method, which allows sufficient time (often 24 hours or more) for the solution to reach a true equilibrium with the excess solid.[8][9] This value is critical for lead optimization and formulation development.[10]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[11] The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput and well-suited for early discovery screening.[10] However, the results are often higher than thermodynamic solubility because the rapid precipitation can form metastable or amorphous solids, which are more soluble than the stable crystalline form.[12] Relying solely on kinetic data can lead to an overestimation of a compound's true solubility.[7][12]
The Impact of the Solid State
The solid-state form of a compound significantly affects its solubility.[13] Different crystal forms (polymorphs) of the same molecule can exhibit different solubilities and dissolution rates.[6][14] An amorphous form, lacking a defined crystal lattice, is generally more soluble than its crystalline counterparts but may be less stable.[15] When determining thermodynamic solubility, it is essential to be in equilibrium with the most stable crystalline form.
Experimental Determination of the Solubility Profile
This section provides detailed protocols for generating a comprehensive solubility profile. The choice between protocols depends on the stage of research and the specific questions being addressed.
Caption: General experimental workflow for solubility profiling.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the most reliable for determining equilibrium solubility.[8][16]
Materials & Equipment:
-
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride (solid powder)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), water, organic solvents)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control (e.g., 25 °C or 37 °C)
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
HPLC or LC-MS system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours.[10] This extended time is crucial to ensure equilibrium is reached. Visually confirm that excess solid is still present.
-
Phase Separation: After equilibration, separate the solid from the solution. This is a critical step.
-
Option A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Option B: Filter the suspension using a 0.22 µm syringe filter. Note: Potential loss of compound due to adsorption to the filter must be evaluated, especially for low-solubility compounds.[16]
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent and analyze the concentration using a pre-validated HPLC-UV or LC-MS method against a standard curve.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific medium.
Protocol: pH-Solubility Profile
This protocol is an extension of the shake-flask method to map out solubility across a physiologically relevant pH range.
Materials & Equipment:
-
Same as Protocol 3.1.
-
A series of buffered solutions covering the desired pH range (e.g., buffers at pH 2, 4, 6, 7, 7.4, 8, and 10).
Procedure:
-
Execute the Shake-Flask Method (Protocol 3.1) in parallel for each of the buffered solutions.
-
After quantification, plot the measured solubility (in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.
-
This plot provides a visual representation of the pH-solubility profile, which is invaluable for predicting oral absorption and guiding formulation development.
Data Interpretation and Implications
Presenting the Data
Organizing the generated data into clear tables and graphs is essential for interpretation and communication within a project team.
Table 1: Example Solubility Data Table
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Experimental Value | Calculated Value | Thermodynamic |
| pH 1.2 Buffer (SGF) | 37 | Experimental Value | Calculated Value | Thermodynamic |
| pH 6.8 Buffer (SIF) | 37 | Experimental Value | Calculated Value | Thermodynamic |
| pH 7.4 Buffer (PBS) | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |
Implications for Drug Development
The solubility profile directly impacts several key decisions in drug development:
-
Biopharmaceutics Classification System (BCS): Aqueous solubility data (specifically at the lowest point in the pH 1-6.8 range) is a primary component of BCS classification, which helps predict a drug's in vivo performance.
-
Formulation Strategy: Poor aqueous solubility may necessitate enabling formulation technologies such as salt selection, particle size reduction, or amorphous solid dispersions.[6]
-
In Vitro Assay Reliability: Low solubility can cause compounds to precipitate in in vitro biological assays, leading to unreliable or misleading results.[10] Knowing the solubility limit in assay buffer is critical for data integrity.
-
Route of Administration: High solubility is often required for parenteral (injectable) formulations, while for oral administration, both solubility and dissolution rate become critical factors.
Conclusion
References
-
Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine - ACS Publications. [online] Available at: [Link] [Accessed 20 January 2026].
-
Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. [online] Available at: [Link] [Accessed 20 January 2026].
-
Pharmaceutical Crystallization in drug development - Syrris. [online] Available at: [Link] [Accessed 20 January 2026].
-
Kinetic versus thermodynamic solubility temptations and risks - Ovid. [online] Available at: [Link] [Accessed 20 January 2026].
-
A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. [online] Available at: [Link] [Accessed 20 January 2026].
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [online] Available at: [Link] [Accessed 20 January 2026].
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [online] Available at: [Link] [Accessed 20 January 2026].
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [online] Available at: [Link] [Accessed 20 January 2026].
-
Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine | Crystal Growth & Design - ACS Publications. [online] Available at: [Link] [Accessed 20 January 2026].
-
solubility experimental methods.pptx - Slideshare. [online] Available at: [Link] [Accessed 20 January 2026].
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [online] Available at: [Link] [Accessed 20 January 2026].
-
Impact of Crystal Habit on Solubility of Ticagrelor - ResearchGate. [online] Available at: [Link] [Accessed 20 January 2026].
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [online] Available at: [Link] [Accessed 20 January 2026].
-
effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. [online] Available at: [Link] [Accessed 20 January 2026].
-
3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem. [online] Available at: [Link] [Accessed 20 January 2026].
-
Specifications of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride - Capot Chemical. [online] Available at: [Link] [Accessed 20 January 2026].
-
3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6) Trader - Wholesaler / Distributor from Surat - Cynor Laboratories. [online] Available at: [Link] [Accessed 20 January 2026].
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cynorlaboratories.com [cynorlaboratories.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. ovid.com [ovid.com]
- 13. syrris.com [syrris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 16. scispace.com [scispace.com]
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of its function, efficacy, and safety profile. Pyridine carboxylic acid derivatives are a well-established class of scaffolds vital to the creation of therapeutics for a wide range of diseases, including cancer, diabetes, and infectious agents.[1][2][3] Their utility lies in the versatile chemical nature of the pyridine ring, which can be tailored to achieve specific biological activities.[4][5]
This guide focuses on a representative molecule, 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, a compound possessing key functional groups—an amino group, a halogen, and a carboxylic acid—that are pivotal for forming specific interactions with biological targets. The determination of its solid-state structure via single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in understanding its physicochemical properties, such as solubility and stability, and provides a definitive blueprint for structure-activity relationship (SAR) studies.[1][2]
This document provides researchers, crystallographers, and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow. We will proceed from the foundational steps of material synthesis and crystallization to the intricacies of X-ray data collection, structure solution, and detailed interpretation of the resulting molecular and supramolecular architecture.
Part 1: Synthesis and Single Crystal Growth
A successful SCXRD experiment is fundamentally dependent on the quality of the single crystal.[6][7] Therefore, significant effort must be dedicated to both the synthesis of high-purity material and the subsequent crystallization process.
Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride
The target compound can be synthesized from commercially available precursors. A common route involves the Hofmann rearrangement of a corresponding amide. The final step is salt formation with hydrochloric acid to yield the target hydrochloride.
Exemplary Protocol:
-
Hofmann Rearrangement: 5-Bromonicotinamide is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide).[8][9] The reaction mixture is carefully heated to facilitate the rearrangement, yielding 3-Amino-5-bromopyridine.
-
Carboxylation: The aminopyridine intermediate would then undergo a directed carboxylation at the 2-position.
-
Purification: The resulting 3-Amino-5-bromopyridine-2-carboxylic acid is purified, typically by recrystallization or column chromatography, to remove any unreacted starting materials or byproducts. Purity is paramount for successful crystallization.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a concentrated solution). The hydrochloride salt precipitates and is collected by filtration.
Protocol for Single Crystal Cultivation
The goal of crystallization is to allow molecules to transition slowly from the disordered state of a solution to the highly ordered lattice of a crystal.[10] Slow growth is essential for minimizing defects and obtaining diffraction-quality crystals.[11] Vapor diffusion is a highly effective technique for small molecules when only milligram quantities are available.[12]
Step-by-Step Vapor Diffusion Protocol:
-
Solvent Selection: Identify a binary solvent system. The primary solvent should readily dissolve the compound, while the anti-solvent (or precipitant) should be miscible with the primary solvent but cause the compound to be insoluble.[13] For this compound, a system like Methanol (solvent) and Diethyl Ether (anti-solvent) is a promising starting point.
-
Prepare the Solution: In a small, clean vial (e.g., 2 mL), dissolve 5-10 mg of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride in a minimal amount of the primary solvent (Methanol) to create a near-saturated solution.
-
Set Up the Diffusion Chamber: Place the open vial containing the compound solution inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Introduce the Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of the anti-solvent (Diethyl Ether) to the outer container, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse its vapor into the primary solvent, gradually reducing the solubility of the compound and inducing slow crystallization.
-
Patience and Observation: Place the sealed chamber in a vibration-free location at a constant temperature. Monitor periodically over several days to weeks for the appearance of small, clear crystals. Crystals suitable for diffraction should be transparent with well-defined faces and no visible cracks or defects when viewed under a microscope.[11]
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[14][15]
Experimental Workflow
The process follows a logical sequence from crystal selection to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Data Acquisition and Structure Solution
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a glass fiber or loop, which is then affixed to a goniometer head.[15]
-
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage. The instrument, equipped with an X-ray source and a detector, rotates the crystal while irradiating it with X-rays.[14] A series of diffraction patterns are collected from hundreds of different crystal orientations.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The processed data is used to solve the "phase problem." For small molecules, direct methods are typically successful in providing an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: This initial model is refined using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The results are reported in a standard Crystallographic Information File (CIF).
Part 3: Structural Elucidation and Interpretation
While a published structure for the exact title compound is not available, we can use the reported data for the closely related 3-amino-5-carboxypyridin-1-ium bromide (CCDC: 2113910) as a scientifically grounded example to illustrate the type of results obtained and the depth of analysis possible.[16]
Crystallographic Data Summary
The data derived from an SCXRD experiment is summarized in a standardized table.
| Parameter | Illustrative Value (Based on C6H7BrN2O2) [16] | Significance |
| Chemical Formula | C₆H₇BrN₂O₂ | Confirms the elemental composition of the crystal's asymmetric unit. |
| Formula Weight | 219.04 | Molar mass of the asymmetric unit. |
| Crystal System | Triclinic | The fundamental classification of the crystal lattice based on symmetry. |
| Space Group | Pī | Describes the symmetry elements within the unit cell. Pī indicates inversion centers. |
| a, b, c (Å) | a=7.3026, b=7.4618, c=7.8746 | The dimensions of the unit cell, defining the repeating lattice. |
| α, β, γ (°) | α=81.54, β=89.46, γ=61.72 | The angles between the unit cell axes. |
| Volume (ų) | 372.86 | The volume of a single unit cell. |
| Z | 2 | The number of formula units per unit cell. |
| R-factor (R1) | 0.0209 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | (Typically ~1.0) | An indicator of the quality of the refinement; values close to 1 are ideal. |
Molecular Structure and Conformation
The analysis first confirms the expected molecular connectivity. For 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, key observations would include:
-
Planarity: The pyridine ring is expected to be essentially planar.
-
Protonation Site: The hydrochloride salt formation would lead to protonation. The most basic site is the pyridine ring nitrogen, forming a pyridinium ion.
-
Intramolecular Interactions: A strong intramolecular hydrogen bond is highly probable between the carboxylic acid proton and the adjacent amino group. This interaction can significantly influence the conformation and chemical properties of the molecule.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal's stability and properties are governed by how individual molecules pack together. This packing is directed by a network of non-covalent interactions, primarily hydrogen bonds. In the case of our title compound, the chloride anion plays a crucial role as a hydrogen bond acceptor.
Key Expected Interactions:
-
Charge-Assisted Hydrogen Bonds: The protonated pyridinium nitrogen (N-H⁺) and the carboxylic acid hydroxyl group (O-H) are strong hydrogen bond donors. They would form robust hydrogen bonds to the chloride anion (Cl⁻).
-
Amine Group Interactions: The amino group (-NH₂) provides two hydrogen bond donors, which can interact with chloride anions or the carboxylate oxygen of neighboring molecules.
-
π-π Stacking: The planar pyridine rings may engage in offset π-π stacking interactions, contributing to the overall lattice energy.
Caption: Key intermolecular hydrogen bonding motifs in the crystal lattice.
Conclusion
The structural analysis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, accomplished through the meticulous application of single-crystal X-ray diffraction, provides invaluable, atom-level insight. This detailed structural knowledge is fundamental for rational drug design, enabling scientists to understand how the molecule might interact with its biological target and informing strategies for optimizing its properties. The protocols and analytical frameworks presented in this guide offer a robust template for the characterization of novel pharmaceutical compounds, bridging the gap between chemical synthesis and functional application.
References
- Crystallization of Small Molecules. (n.d.). Course Material.
- Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates. PharmaChem.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH).
- Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- REFLEX Analytical Corp. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. REFLEX Analytical.
- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Department.
- Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC).
- ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate.
- BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds. BenchChem.
- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis. ChemicalBook.
- Autech Industry Co.,Limited. (n.d.). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Autech Industry.
- PubChemLite. (n.d.). 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride (C6H5BrN2O2). PubChemLite.
- Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
- Zeitschrift für Kristallographie - New Crystal Structures. (2021). The crystal structure of 3-amino-5-carboxypyridin-1-ium bromide, C6H7BrN2O2. De Gruyter.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. researchgate.net [researchgate.net]
A Comprehensive Theoretical Investigation of 3-Amino-5-bromopyridine-2-carboxylic acid: A Roadmap for Drug Discovery and Materials Science
Abstract
3-Amino-5-bromopyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of amino, bromo, and carboxylic acid functional groups on a pyridine scaffold, make it a promising candidate for the development of novel therapeutic agents and functional materials. This in-depth technical guide outlines a comprehensive theoretical study of 3-Amino-5-bromopyridine-2-carboxylic acid, providing a robust computational framework for researchers, scientists, and drug development professionals. By leveraging state-of-the-art quantum chemical methods, we aim to elucidate the molecule's fundamental properties, thereby accelerating its translation from a promising lead compound to a tangible application.
Introduction: The Scientific Imperative
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on this core structure allows for the fine-tuning of its physicochemical properties, including its reactivity, bioavailability, and light-matter interactions. 3-Amino-5-bromopyridine-2-carboxylic acid (molecular formula: C₆H₅BrN₂O₂) presents a particularly compelling case for theoretical investigation due to the synergistic and competing electronic effects of its substituents. The electron-donating amino group, the electron-withdrawing bromo and carboxylic acid groups, and the inherent aromaticity of the pyridine ring create a complex electronic landscape that dictates the molecule's behavior.
A thorough theoretical understanding of this molecule is paramount for its rational design and application. Computational chemistry provides a powerful and cost-effective means to predict a wide range of molecular properties before embarking on extensive and resource-intensive experimental synthesis and testing. This guide details a proposed theoretical workflow, from geometry optimization to the prediction of spectroscopic and non-linear optical properties, that will provide a holistic understanding of 3-Amino-5-bromopyridine-2-carboxylic acid.
Proposed Computational Methodology: A Self-Validating System
The cornerstone of any reliable theoretical study is the selection of an appropriate computational methodology. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of organic molecules.[1][2] To ensure the accuracy of our calculations, we will employ the 6-311++G(d,p) basis set, which includes diffuse functions to accurately describe the electron distribution in the presence of electronegative atoms and lone pairs, and polarization functions to account for the non-spherical nature of the electron density in chemical bonds.
All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. The computational protocol is designed to be a self-validating system, where the results of each step inform and validate the subsequent steps.
Experimental Protocol: A Step-by-Step Guide to a Representative Theoretical Calculation
The following protocol outlines the steps for performing a geometry optimization and frequency calculation for 3-Amino-5-bromopyridine-2-carboxylic acid using the Gaussian software package.
-
Input File Preparation:
-
Create an input file (e.g., molecule.com) with the molecular structure of 3-Amino-5-bromopyridine-2-carboxylic acid in a suitable format (e.g., Z-matrix or Cartesian coordinates).
-
Specify the computational method and basis set in the route section of the input file: #p B3LYP/6-311++G(d,p) Opt Freq.
-
The Opt keyword requests a geometry optimization to find the minimum energy structure.
-
The Freq keyword requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra.
-
-
Execution of the Calculation:
-
Submit the input file to the Gaussian program for execution.
-
-
Analysis of the Output:
-
Upon successful completion of the calculation, analyze the output file (e.g., molecule.log).
-
Verify that the geometry optimization has converged by checking for the "Optimization completed" message.
-
Confirm that the frequency calculation has yielded no imaginary frequencies, indicating that the optimized structure is a stable minimum.
-
Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
-
Extract the calculated vibrational frequencies and their corresponding IR and Raman intensities.
-
Molecular Structure and Vibrational Analysis: The Foundation of Function
The first step in our theoretical investigation is to determine the most stable three-dimensional structure of 3-Amino-5-bromopyridine-2-carboxylic acid. This is achieved through a geometry optimization procedure, which systematically adjusts the positions of the atoms until the lowest energy conformation is found. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which in turn dictate the molecule's shape and steric interactions.
Once the optimized geometry is obtained, a vibrational frequency analysis will be performed. This calculation not only confirms that the optimized structure is a true energy minimum but also provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra.[2] By comparing the calculated spectra with experimentally obtained data, we can validate the accuracy of our computational model. Furthermore, the vibrational analysis allows for the assignment of specific vibrational modes to particular functional groups, providing a deeper understanding of the molecule's intramolecular dynamics.
Predicted Molecular Geometry
The following table summarizes the predicted key bond lengths and bond angles for 3-Amino-5-bromopyridine-2-carboxylic acid, which would be obtained from the geometry optimization.
| Parameter | Predicted Value (Å or °) |
| C2-C3 Bond Length | Value to be calculated |
| C5-Br Bond Length | Value to be calculated |
| C2-C(OOH) Bond Length | Value to be calculated |
| N1-C2-C3 Bond Angle | Value to be calculated |
| C4-C5-Br Bond Angle | Value to be calculated |
| C3-N(H₂)-H Bond Angle | Value to be calculated |
Predicted Vibrational Frequencies
The following table presents a selection of predicted vibrational frequencies and their assignments, which would be obtained from the frequency calculation. Experimental data, where available, would be used for comparison and scaling of the theoretical frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Amino) | Value to be calculated | From experimental IR/Raman |
| C=O Stretch (Carboxylic Acid) | Value to be calculated | From experimental IR/Raman |
| O-H Stretch (Carboxylic Acid) | Value to be calculated | From experimental IR/Raman |
| C-Br Stretch | Value to be calculated | From experimental IR/Raman |
| Pyridine Ring Breathing | Value to be calculated | From experimental IR/Raman |
Electronic Properties: Unveiling Reactivity and Spectroscopic Signatures
The electronic properties of a molecule are at the heart of its chemical reactivity and its interaction with light. Our theoretical study will delve into several key electronic properties of 3-Amino-5-bromopyridine-2-carboxylic acid.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It allows us to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.
UV-Vis Absorption Spectrum
To understand the molecule's interaction with light, we will simulate its electronic absorption spectrum using Time-Dependent Density Functional Theory (TD-DFT). This will provide information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. This is particularly relevant for applications in photochemistry and materials science.
Non-Linear Optical (NLO) Properties: A Glimpse into Advanced Materials Applications
Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. The presence of both electron-donating and electron-withdrawing groups in 3-Amino-5-bromopyridine-2-carboxylic acid suggests that it may possess significant NLO properties. We will calculate the first-order hyperpolarizability (β), a key measure of a molecule's NLO response, to assess its potential for such applications.
Visualization of the Proposed Theoretical Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the proposed theoretical investigation.
Figure 1: A schematic representation of the proposed computational workflow for the theoretical study of 3-Amino-5-bromopyridine-2-carboxylic acid.
Conclusion: From Theoretical Insights to Practical Applications
This technical guide has outlined a comprehensive and rigorous theoretical framework for the study of 3-Amino-5-bromopyridine-2-carboxylic acid. The proposed computational investigation will provide a wealth of information about the molecule's structural, vibrational, electronic, and non-linear optical properties. These theoretical insights will be instrumental in guiding the rational design of novel drug candidates and advanced materials based on this versatile molecular scaffold. By bridging the gap between theoretical prediction and experimental realization, this research will accelerate the discovery and development of new technologies with significant societal impact.
References
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link][3]
-
Milton Franklin, J., & Raj, S. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 74-83. [Link][1]
-
Prabavathi, N., et al. (2014). Vibrational analysis and Transferability of Force constants of 3-methyl pyridine-2-carboxylic acid using DFT and IVP methods. ResearchGate. [Link][2]
Sources
An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid: From Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-bromopyridine-2-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery and development. The narrative traces the historical context of its emergence, details the evolution of its synthetic methodologies, and explores its critical applications as a pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis and utilization of this important molecule.
Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a vast array of biologically active compounds.[1] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, influencing solubility, basicity, and the ability to form key hydrogen bonds with biological targets. The strategic functionalization of the pyridine ring with substituents such as amino, carboxyl, and halogen groups allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design.
Among the myriad of functionalized pyridines, 3-Amino-5-bromopyridine-2-carboxylic acid has emerged as a particularly valuable intermediate. Its trifunctional nature—an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid at the 2-position—offers multiple points for chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures. This guide will delve into the discovery, history, and synthetic pathways of this key molecule, providing a robust resource for its effective application in research and development.
Historical Perspective and the Emergence of 3-Amino-5-bromopyridine-2-carboxylic acid
While pinpointing a singular "discovery" of 3-Amino-5-bromopyridine-2-carboxylic acid in early literature is challenging, its development is intrinsically linked to the broader exploration of aminopyridine and pyridine carboxylic acid chemistry throughout the 20th century. Early research into pyridine chemistry was often driven by the quest for novel dyes, agrochemicals, and pharmaceuticals.
The synthesis of functionalized aminopyridines gained significant traction with the development of fundamental organic reactions. Key precursors, such as 3-aminopyridine, have been synthesized through various methods, including the Hofmann rearrangement of nicotinamide.[2] The introduction of a bromine atom onto the pyridine ring, a critical step in forming the target molecule's backbone, has been extensively studied, with various brominating agents and conditions being explored to achieve regioselectivity.[2]
The appearance of 3-Amino-5-bromopyridine-2-carboxylic acid in the scientific and patent literature became more prominent in the late 20th and early 21st centuries, coinciding with a surge in demand for highly functionalized and specific building blocks for high-throughput screening and targeted drug discovery programs. Its utility as a precursor for kinase inhibitors and other targeted therapies has solidified its importance in modern medicinal chemistry.
Synthetic Strategies and Methodologies
The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 3-Amino-5-bromopyridine-2-carboxamide
A common and efficient laboratory-scale synthesis involves the hydrolysis of 3-amino-5-bromo-pyridine-2-carboxylic acid amide. This method is attractive due to the relatively straightforward reaction conditions and high yields.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-amino-5-bromo-pyridine-2-carboxylic acid amide and an aqueous solution of sodium hydroxide.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled, and the volatile components are removed under reduced pressure. The resulting residue is then carefully neutralized with an acid (e.g., 2N HCl) at a low temperature (e.g., 0°C) to a pH of approximately 7. The precipitated product is collected by filtration, washed with cold water, and dried to afford 3-Amino-5-bromopyridine-2-carboxylic acid as a solid.
Causality Behind Experimental Choices:
-
Hydrolysis: The use of a strong base like sodium hydroxide is essential to hydrolyze the amide functionality to the corresponding carboxylic acid.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the hydrolysis to completion in a reasonable timeframe.
-
Neutralization: Careful neutralization is critical. Adding acid protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, enabling its isolation. Cooling during neutralization helps to maximize the recovery of the product.
Multi-step Synthesis from Precursors
Larger-scale production or access from different starting materials may necessitate a multi-step approach. A common strategy involves the construction of the functionalized pyridine ring followed by modifications to introduce the required substituents.
Illustrative Synthetic Pathway:
Figure 1. A potential multi-step synthetic route.
Step-by-Step Methodology (Conceptual):
-
Bromination of 2-Aminopyridine: 2-Aminopyridine can be brominated at the 5-position using a suitable brominating agent. Controlling the reaction conditions is crucial to minimize the formation of di-brominated byproducts.
-
Nitration: The resulting 2-Amino-5-bromopyridine is then nitrated at the 3-position. This step requires careful control of temperature and the nitrating agent to ensure regioselectivity.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group to yield 2,3-Diamino-5-bromopyridine.
-
Conversion to the Carboxylic Acid: The 2-amino group can then be converted to a carboxylic acid via a Sandmeyer-type reaction, involving diazotization followed by reaction with a cyanide source and subsequent hydrolysis, or through other modern carbonylation methods.
Rationale for this Approach:
This multi-step pathway allows for the controlled and sequential introduction of the required functional groups. While longer, it can be more adaptable to different starting materials and allows for purification of intermediates at each stage, potentially leading to a higher purity final product.
Data Summary of Synthetic Routes
| Route | Key Precursor | Typical Reagents | Advantages | Disadvantages |
| A | 3-Amino-5-bromopyridine-2-carboxamide | NaOH, HCl | High yield, fewer steps | Precursor may not be readily available |
| B | 2-Aminopyridine | Brominating agent, Nitrating agent, Reducing agent | Readily available starting material | Multi-step, potential for side products |
Applications in Drug Discovery and Development
3-Amino-5-bromopyridine-2-carboxylic acid is a highly sought-after building block in the pharmaceutical industry due to its versatile reactivity.[3][4] The three distinct functional groups provide a platform for creating diverse libraries of compounds for biological screening.
Workflow for Utilization in Drug Discovery:
Figure 2. Workflow in drug discovery.
-
Amide Bond Formation: The carboxylic acid group is readily converted into amides through coupling with a wide variety of amines. This is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position, significantly expanding the chemical space of the resulting molecules.
-
Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in various reactions to further functionalize the molecule.
The strategic combination of these reactions allows for the rapid generation of compound libraries with a high degree of molecular diversity, which is essential for identifying novel drug candidates.
Conclusion and Future Outlook
3-Amino-5-bromopyridine-2-carboxylic acid stands as a testament to the enduring importance of functionalized heterocyclic compounds in the advancement of science. While its precise historical origins may be intertwined with the broader development of pyridine chemistry, its contemporary value is undisputed. The synthetic routes outlined in this guide provide reliable and scalable methods for its preparation, empowering researchers to utilize this versatile building block in their discovery programs. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic application of key intermediates like 3-Amino-5-bromopyridine-2-carboxylic acid will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, Volume 18, 1785–1814. [Link]
- Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. Journal of Chemistry and Chemical Engineering, 6(4), 384.
-
3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (1998). Chemical & Pharmaceutical Bulletin, 46(1), 62-69.
- Preparation method of amino pyridine bromide compound. (2012). Google Patents.
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (1995). Google Patents.
-
3-Aminopicolinic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Process for the production of new picolinic acid derivatives. (1966). Google Patents.
- Process for producing pyridine carboxylic acids. (2013). Google Patents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy. Retrieved January 20, 2026, from [Link]
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993). Google Patents.
- Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine. (2014). Google Patents.
- New Synthesis of Amino Acids from Halogenated Carboxylic Esters. (1979). Angewandte Chemie International Edition in English, 18(6), 473-474.
- Various routes for the synthesis of functionalized pyridines. (2022). Organic Letters.
- Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Synfacts, 21(11), 1093.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 4. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Leveraging 3-Amino-5-bromopyridine-2-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
An Application Note for Medicinal and Process Chemistry Professionals
Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note presents a detailed guide to the strategic use of 3-Amino-5-bromopyridine-2-carboxylic acid, a trifunctional heterocyclic building block, in the synthesis of potent kinase inhibitors. We provide the scientific rationale, core synthetic pathways, and detailed, field-tested protocols for constructing the pyrido[3,2-d]pyrimidine scaffold, a privileged core structure found in numerous developmental and approved kinase inhibitors.[2][3] The protocols focus on an initial intramolecular cyclization followed by subsequent diversification using palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for screening and optimization.
The Strategic Advantage of the 3-Amino-5-bromopyridine-2-carboxylic Acid Scaffold
3-Amino-5-bromopyridine-2-carboxylic acid (CAS 870997-85-6) is a uniquely valuable starting material for medicinal chemistry programs targeting kinases.[4] Its utility is derived from the orthogonal reactivity of its three key functional groups, which can be addressed in a controlled, stepwise manner.
-
Ortho-Amino-Carboxylic Acid Moiety (Positions 2 & 3): This arrangement is a classic precursor for intramolecular cyclization to form a fused pyrimidinone ring. This reaction is typically high-yielding and robust, rapidly building molecular complexity to form the core of the target inhibitor. The resulting pyrido[3,2-d]pyrimidin-4-one structure acts as a bioisosteric mimic of the adenine ring of ATP, enabling it to form critical hydrogen bonds within the kinase hinge region.[5]
-
Bromo Substituent (Position 5): The bromine atom is a versatile synthetic handle for late-stage diversification. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[6][7] This allows for the systematic exploration of the solvent-exposed region of the kinase active site, which is crucial for tuning inhibitor potency and selectivity.
-
Pyridine Ring Nitrogen: The endocyclic nitrogen atom acts as a hydrogen bond acceptor and contributes to the overall solubility and pharmacokinetic properties of the final molecule.
Caption: Figure 1: Key Reactive Sites of the Scaffold
Core Synthetic Workflow: From Building Block to Diversified Inhibitors
The overall synthetic strategy involves a two-stage process. The first stage focuses on rapidly constructing the core bicyclic scaffold. The second stage leverages this common intermediate for diversification to build a library of analogues for structure-activity relationship (SAR) studies.
-
Stage 1: Scaffold Synthesis. The ortho-amino and carboxylic acid groups are condensed to form the stable 7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one core. This reaction establishes the key hinge-binding pharmacophore.
-
Stage 2: Library Diversification. The bromine atom on the core scaffold is replaced using robust palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents to probe the kinase active site for additional binding interactions. This approach is highly efficient as it funnels a single starting material through a common intermediate, delaying the introduction of diversity until the final steps.
Caption: Figure 2: General Synthetic Workflow
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[8] 3-Amino-5-bromopyridine-2-carboxylic acid is classified as an irritant.[9]
Protocol 1: Synthesis of 7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one (Core Scaffold)
This protocol describes the crucial cyclization step to form the bicyclic core. The reaction utilizes formamide as a single-carbon source to construct the pyrimidinone ring.
Rationale: The reaction of an ortho-amino carboxylic acid with formamide is a well-established, high-temperature condensation method for producing 4-quinazolones and related fused pyrimidinones. Formamide serves as both the reagent and, in some cases, the solvent, providing the necessary carbon atom to complete the six-membered ring.
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid (1.0 eq)
-
Formamide (20 eq, or as solvent)
-
High-temperature reaction vessel with a condenser and thermometer/thermocouple
-
Magnetic stirrer and heating mantle or oil bath
-
Deionized water
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-5-bromopyridine-2-carboxylic acid (e.g., 5.00 g, 23.0 mmol, 1.0 eq) and formamide (e.g., 18 mL, 460 mmol, 20 eq).
-
Heating: Heat the reaction mixture with vigorous stirring to 160-165 °C. Monitor the internal temperature carefully. The mixture will become a homogeneous solution as the starting material dissolves.
-
Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots and dissolving them in methanol. (Mobile phase for TLC: e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature (approx. 25 °C). A precipitate will likely form.
-
Isolation: Add deionized water (e.g., 50 mL) to the cooled reaction mixture and stir for 30 minutes to fully precipitate the product and dissolve excess formamide.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with additional deionized water (2 x 25 mL) and then with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the solid product under high vacuum at 50 °C overnight to yield 7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one as an off-white or pale-yellow solid.
Expected Outcome:
-
Yield: Typically 80-95%.
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling for C7-Arylation
This protocol details a standard method for creating a C-C bond at the C7 position of the core scaffold, a key step for exploring SAR.[10]
Rationale: The Suzuki-Miyaura reaction is one of the most robust and versatile methods for C(sp²)-C(sp²) bond formation. It utilizes a palladium catalyst, typically Pd(0), which undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base) and reductive elimination, the desired biaryl product is formed and the catalyst is regenerated.[7]
Materials:
-
7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar vessel for inert atmosphere reactions
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: To a Schlenk flask, add 7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one (e.g., 500 mg, 2.21 mmol, 1.0 eq), the desired arylboronic acid (e.g., 400 mg, 2.65 mmol, 1.2 eq), and K₂CO₃ (e.g., 610 mg, 4.42 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-Dioxane (e.g., 16 mL) and Water (e.g., 4 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 128 mg, 0.11 mmol, 0.05 eq), to the flask.
-
Heating: Heat the reaction mixture to 90 °C with stirring for 8-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (e.g., 50 mL) and water (25 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent gradient: e.g., 0-10% Methanol in Dichloromethane) to afford the pure C7-arylated product.
Protocol 3: Buchwald-Hartwig Amination for C7-Amination
This protocol describes the formation of a C-N bond at the C7 position, a critical transformation for introducing functionalities that can form alternative or additional hydrogen bonds.[11]
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds.[6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine to the palladium(II) complex, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide), and reductive elimination to form the product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (like XPhos) is crucial for promoting the final reductive elimination step.[12]
Materials:
-
7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one (1.0 eq)
-
Amine (e.g., Morpholine, 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine Ligand (e.g., XPhos, 0.08 eq)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask and inert gas line
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (e.g., 425 mg, 4.42 mmol, 2.0 eq) to a dry Schlenk flask.
-
Catalyst Preparation: In the same flask, add 7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one (e.g., 500 mg, 2.21 mmol, 1.0 eq), Pd₂(dba)₃ (e.g., 40 mg, 0.044 mmol, 0.02 eq), and XPhos (e.g., 84 mg, 0.177 mmol, 0.08 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under inert atmosphere, add anhydrous Toluene (e.g., 20 mL) followed by the amine (e.g., Morpholine, 0.29 mL, 3.32 mmol, 1.5 eq) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Dilute with Ethyl Acetate (50 mL) and separate the layers. Extract the aqueous phase with Ethyl Acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C7-aminated product.
Data Presentation and Characterization
Thorough characterization of all intermediates and final compounds is essential for validating the synthetic protocols. Below is a table of hypothetical characterization data for a representative final product.
| Compound | Structure | Method | Expected Data |
| 7-(4-methoxyphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one | (Chemical structure image) | HRMS (ESI+) | m/z [M+H]⁺ Calcd for C₁₄H₁₂N₃O₂: 254.0924; Found: 254.0921 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.50 (d, J=2.0 Hz, 1H), 8.20 (s, 1H), 7.95 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H), 3.85 (s, 3H). | ||
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.0, 160.5, 155.0, 150.1, 148.5, 135.0, 130.0, 129.5, 128.0, 115.0, 114.5, 55.8. |
Application in Kinase Inhibitor Design
The pyrido[3,2-d]pyrimidine scaffold is designed to mimic the adenine base of ATP. The N1 and N3-H of the pyrimidinone ring can act as hydrogen bond donors and acceptors to engage with the backbone amide residues of the kinase "hinge" region. The substituent installed at the C7 position via cross-coupling can then be optimized to occupy adjacent hydrophobic pockets or interact with other key residues, thereby enhancing potency and conferring selectivity.
Caption: Figure 3: Hypothetical Kinase Binding Mode
References
-
Salerno, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. Available at: [Link]
-
Montalvão, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research. Available at: [Link]
-
Ali, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
-
Musso, L., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gîrbea, A., et al. (2023). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts. Available at: [Link]
-
ACS Green Chemistry Institute. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Faler, C. A., et al. (n.d.). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. University of Pennsylvania. Retrieved from [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Baron, M., et al. (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Ciaffo, G. M., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
-
Chemistry Pro. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-amino-5-bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling with 3-Amino-5-bromopyridine-2-carboxylic acid
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the successful application of this powerful reaction to highly functionalized heterocyclic substrates, such as 3-amino-5-bromopyridine-2-carboxylic acid, requires a nuanced understanding of the interplay between the substrate's inherent reactivity and the catalytic system. This particular substrate presents a tripartite challenge due to the simultaneous presence of a pyridine nitrogen, an ortho-amino group, and a carboxylic acid. Each of these functional groups can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low yields.[2]
The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, interfering with the catalytic cycle.[2] Furthermore, the carboxylic acid can be deprotonated under the basic conditions of the reaction, forming a carboxylate that can also bind to the palladium, thereby hindering catalytic activity. The electron-donating nature of the amino group can also decrease the reactivity of the carbon-bromine bond towards oxidative addition.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling with 3-amino-5-bromopyridine-2-carboxylic acid. We will explore two primary protocols: a more direct "protecting-group-free" approach for efficiency and a more robust, albeit longer, "protecting-group" strategy. This guide will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, step-by-step experimental procedures, along with troubleshooting advice and purification strategies.
Understanding the Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the transmetalation step by activating the boronic acid.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Protecting-Group-Free Suzuki Coupling
This approach aims for efficiency by avoiding additional protection and deprotection steps. Success hinges on the careful selection of a catalyst system that is robust enough to tolerate the free amino and carboxylic acid functionalities. Bulky, electron-rich phosphine ligands are often effective in such cases.[2]
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-amino-5-bromopyridine-2-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (3.0 equiv.).
-
The palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are added subsequently.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the amino group and the pyridine nitrogen, as well as the product's carboxylic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (this will need to be determined experimentally, but is likely to be between pH 4 and 6) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate cleanly, purification can be achieved by reverse-phase column chromatography.[5]
-
Key Parameter Discussion (Protocol 1)
| Parameter | Recommended Conditions & Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with SPhos or XPhos: These bulky, electron-rich phosphine ligands are known to promote reductive elimination and are less susceptible to inhibition by nitrogen-containing substrates.[6] |
| Base | K₃PO₄ or Cs₂CO₃: These bases are effective in Suzuki couplings and are generally compatible with a range of functional groups.[7] An excess (at least 3 equivalents) is crucial to both activate the boronic acid and neutralize the carboxylic acid on the substrate. |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O (4:1 to 10:1): The aqueous component is often necessary to dissolve the base and facilitate the transmetalation step.[8] The organic solvent helps to solubilize the organic reagents. |
| Temperature | 80-110 °C: Elevated temperatures are often required to overcome the lower reactivity of the electron-rich bromopyridine substrate. |
Protocol 2: Suzuki Coupling with Protecting Groups
This strategy involves the protection of the amino and carboxylic acid groups to prevent their interference with the palladium catalyst. This approach is generally more reliable, especially if the protecting-group-free method yields poor results.
Workflow Overview
Caption: Workflow for the Suzuki coupling of 3-amino-5-bromopyridine-2-carboxylic acid using protecting groups.
Experimental Protocol
-
Protection of the Carboxylic Acid (Esterification):
-
Suspend 3-amino-5-bromopyridine-2-carboxylic acid in methanol.
-
Add thionyl chloride dropwise at 0 °C and then reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.
-
-
Protection of the Amino Group (Boc Protection):
-
Dissolve the methyl 3-amino-5-bromopyridine-2-carboxylate in a suitable solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete.
-
Perform a standard aqueous work-up and purify by column chromatography to obtain the fully protected substrate.
-
-
Suzuki Coupling:
-
Follow the general procedure outlined in Protocol 1, using the protected substrate. A wider range of catalyst systems, including Pd(PPh₃)₄, may be effective with the protected substrate.
-
-
Deprotection:
-
Ester Hydrolysis: Treat the coupled product with a base such as lithium hydroxide in a THF/water mixture.
-
Amine Deprotection: Cleave the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane. The order of deprotection may need to be optimized.
-
Key Parameter Discussion (Protocol 2)
| Parameter | Recommended Conditions & Rationale |
| Carboxylic Acid Protection | Methyl or Ethyl Ester: These are readily formed and can be cleaved under basic conditions that are orthogonal to the acidic cleavage of a Boc-protected amine. |
| Amino Group Protection | tert-Butoxycarbonyl (Boc): This is a standard protecting group for amines, stable to the basic conditions of the Suzuki coupling and readily removed with acid. |
| Catalyst/Ligand | Pd(PPh₃)₄ or Pd(dppf)Cl₂: With the interfering functional groups masked, standard and less expensive catalyst systems are often sufficient. |
| Base | Na₂CO₃ or K₂CO₃: Milder bases are often adequate for the coupling of the protected substrate. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst inhibition/deactivation. | Switch to a more robust ligand (e.g., SPhos, XPhos) for the protecting-group-free approach. Consider the protecting group strategy. Ensure rigorous degassing of solvents. |
| Low reactivity of the substrate. | Increase the reaction temperature and/or catalyst loading. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources. | Use anhydrous solvents and a base like K₃PO₄. Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. |
| Difficulty in Product Isolation | Zwitterionic nature of the product. | Carefully adjust the pH to the isoelectric point for precipitation. Utilize reverse-phase chromatography for purification. Ion-exchange chromatography can also be an effective technique for separating amino acids.[9] |
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kokatla, H. P., et al. (2019). An efficient Pd(II)-(2-aminonicotinaldehyde) complex as complementary catalyst for the Suzuki-Miyaura coupling in water. Tetrahedron Letters, 60(31), 2063-2067.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-chloronicotinonitrile.
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
Sorvo, S. H. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- BenchChem. (2025). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine.
- BenchChem. (2025). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. column-chromatography.com [column-chromatography.com]
The Strategic Utility of 3-Amino-5-bromopyridine-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a position of prominence due to their prevalence in numerous FDA-approved drugs and biologically active compounds.[1] 3-Amino-5-bromopyridine-2-carboxylic acid, a trifunctional pyridine derivative, has emerged as a particularly versatile and valuable intermediate. Its unique arrangement of an amino group, a carboxylic acid, and a bromine atom provides three orthogonal points for chemical modification, enabling the rapid generation of diverse compound libraries with finely tuned pharmacological properties.
This technical guide provides an in-depth exploration of 3-amino-5-bromopyridine-2-carboxylic acid as a key building block. We will delve into its intrinsic chemical properties, detail its synthesis, and present field-proven protocols for its derivatization. The core of this guide will focus on its application in the synthesis of advanced intermediates for drug candidates targeting a range of therapeutic areas, from neurological disorders to oncology and immunology.
Physicochemical Properties and Synthetic Accessibility
The utility of 3-amino-5-bromopyridine-2-carboxylic acid stems from the distinct reactivity of its three functional groups. The carboxylic acid at the 2-position, the amino group at the 3-position, and the bromine atom at the 5-position each offer a handle for specific chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| CAS Number | 870997-85-6 | [2] |
| Topological Polar Surface Area | 76.2 Ų | [2] |
| XLogP3 | 1.3 | [2] |
The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid is accessible and can be achieved from commercially available starting materials, ensuring a reliable supply for research and development activities.
Core Applications in Medicinal Chemistry
The strategic placement of the three functional groups on the pyridine ring allows for a multitude of synthetic elaborations. The following sections will detail its application in the synthesis of key intermediates for different classes of therapeutic agents.
Synthesis of Modulators of Metabotropic Glutamate Receptor 5 (mGluR5)
Disorders of the central nervous system (CNS) represent a significant area of unmet medical need. The metabotropic glutamate receptor 5 (mGluR5) is a validated target for the treatment of a range of neurological and psychiatric conditions. Patent literature discloses the use of 3-amino-5-bromopyridine-2-carboxylic acid in the synthesis of novel mGluR5 modulators.[3]
The synthetic utility of this building block in this context is demonstrated in the preparation of advanced intermediates, where the carboxylic acid is a key anchoring point for further molecular elaboration.
Workflow for the Synthesis of an Advanced mGluR5 Intermediate
Caption: Synthetic pathway to mGluR5 modulator intermediates.
Building Blocks for Novel Immunomodulators
The modulation of the immune system is a powerful therapeutic strategy for the treatment of cancer and autoimmune diseases. The PD-1/PD-L1 pathway is a critical immune checkpoint, and its inhibition has revolutionized cancer therapy. Patent literature reveals the use of 3-amino-5-bromopyridine-2-carboxylic acid in the synthesis of novel immunomodulators.[4] In this context, the amino group of the scaffold is acylated, demonstrating the utility of this functional group in building molecular complexity.
Protocol 1: Acylation of 3-Amino-5-bromopyridine-2-carboxylic acid
This protocol is adapted from the patent literature and describes the acylation of the amino group.[4]
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid
-
2,2-Difluoroacetic anhydride
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To an anhydrous reaction vessel, add 3-amino-5-bromopyridine-2-carboxylic acid (1.0 eq).
-
Add 2,2-difluoroacetic anhydride (8.0 eq).
-
Stir the mixture at 60°C for 3 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
The resulting residue can be used in the subsequent step without further purification.
Causality: The use of a large excess of the anhydride drives the reaction to completion. The elevated temperature facilitates the acylation of the sterically hindered amino group.
Precursors for Potential Anti-Cancer Agents
The development of novel anti-cancer agents remains a high priority in medicinal chemistry. Patent literature describes the use of 3-amino-5-bromopyridine-2-carboxylic acid in the synthesis of semi-saturated bicyclic derivatives with potential as antineoplastic agents.[5] This application highlights the utility of the carboxylic acid functionality for esterification, a common strategy to modify solubility and facilitate subsequent reactions.
Protocol 2: Methyl Esterification of 3-Amino-5-bromopyridine-2-carboxylic acid
This protocol is based on a procedure described in the patent literature.[5]
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-amino-5-bromopyridine-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add methyl iodide (2.0 eq) to the mixture.
-
Stir the reaction at 25°C for 16 hours under a nitrogen atmosphere.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Causality: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt that readily reacts with methyl iodide in an Sₙ2 reaction to form the methyl ester. DMF is an excellent polar aprotic solvent for this type of reaction.
Key Synthetic Transformations: Protocols and Insights
The versatility of 3-amino-5-bromopyridine-2-carboxylic acid is fully realized through the application of modern synthetic methodologies. The following protocols for amide bond formation and Suzuki coupling are foundational for the elaboration of this scaffold.
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety is readily converted to an amide, which is one of the most common functional groups in medicinal chemistry.
Protocol 3: General Amide Coupling using HATU
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid derivative (e.g., the methyl ester from Protocol 2, after hydrolysis)
-
Amine of choice
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience: HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective for coupling sterically hindered amines and carboxylic acids. The pre-activation step ensures the formation of the active ester before the addition of the amine, often leading to cleaner reactions and higher yields.
Suzuki Coupling: Forging New Carbon-Carbon Bonds
The bromine atom at the 5-position is a versatile handle for introducing a wide range of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Workflow for Suzuki Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 4: General Suzuki-Miyaura Coupling
Materials:
-
3-Amino-5-bromo-pyridine-2-carboxylic acid derivative
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or other suitable palladium catalyst (e.g., PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine the 3-amino-5-bromo-pyridine-2-carboxylic acid derivative (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Trustworthiness: The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. It is crucial to screen a variety of conditions for new substrates to optimize the reaction yield. The use of pre-catalysts and specialized ligands can often improve the outcome for challenging substrates.
Conclusion
3-Amino-5-bromopyridine-2-carboxylic acid is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of complex molecules with diverse biological activities. The protocols and applications detailed in this guide underscore its strategic importance in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-defined and adaptable scaffolds will undoubtedly continue to expand.
References
-
Wang, W., et al. (2021). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 26(1), 52. Available at: [Link]
-
Prasanth, V. V., et al. (2011). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica, 3(6), 464-475. Available at: [Link]
- Ahmed, Z., et al. (2010). Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof. WIPO Patent WO/2011/075699.
- Ali, A., et al. (2023). Semi-saturated bicyclic derivatives and related uses. WIPO Patent WO/2024/211836.
- Haddad, R. I., et al. (2020). Heterocyclic compounds as immunomodulators. U.S. Patent US10669271B2.
-
Masoudinia, S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6243. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Available at: [Link]
-
PubChem. (n.d.). 3-Aminopicolinic acid. PubChem Compound Summary for CID 73836. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. PubChem Compound Summary for CID 49761581. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof - Google Patents [patents.google.com]
- 4. US10669271B2 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 5. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
Synthesis of Novel Heterocyclic Compounds from 3-Amino-5-bromopyridine-2-carboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for creating novel heterocyclic compounds utilizing 3-amino-5-bromopyridine-2-carboxylic acid as a versatile starting material. The unique arrangement of the amino, carboxylic acid, and bromo functionalities on the pyridine ring offers a rich platform for the construction of diverse and biologically relevant scaffolds, particularly fused pyrimidine systems like pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their established roles as kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Advantage of 3-Amino-5-bromopyridine-2-carboxylic Acid
3-Amino-5-bromopyridine-2-carboxylic acid is a highly functionalized building block that offers multiple reactive sites for synthetic transformations. The ortho-positioning of the amino and carboxylic acid groups is ideal for cyclization reactions to form a fused six-membered ring, while the bromine atom at the 5-position serves as a valuable handle for further diversification through cross-coupling reactions. This trifecta of reactivity allows for a modular and efficient approach to generating libraries of complex heterocyclic compounds for drug discovery and materials science applications.
The inherent asymmetry and electron-deficient nature of the pyridine ring, further influenced by the directing effects of the substituents, provide a unique electronic landscape that can be exploited for regioselective reactions. This guide will delve into specific, field-proven protocols for the synthesis of pyrido[2,3-d]pyrimidinones, key heterocyclic cores with significant therapeutic potential.
Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
The most direct and widely applicable synthetic route from 3-amino-5-bromopyridine-2-carboxylic acid to a novel heterocyclic system involves the construction of a fused pyrimidine ring, leading to the formation of pyrido[2,3-d]pyrimidines. This transformation can be achieved through cyclocondensation reactions with various one-carbon synthons. This guide will focus on two primary, reliable methods: reaction with formamide and reaction with urea.
Protocol 1: Synthesis of 6-Bromo-3H-pyrido[2,3-d]pyrimidin-4-one via Formamide Cyclization
This protocol details the direct cyclization of 3-amino-5-bromopyridine-2-carboxylic acid with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4-one. Formamide serves as both the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.
Causality of Experimental Choices:
-
Formamide: Acts as a versatile reagent, providing the N1-C2 fragment of the pyrimidine ring. Upon heating, it can dehydrate to generate formimidic acid, which is the reactive species in the cyclization.
-
High Temperature: The reaction requires significant thermal energy to drive the dehydration of the initial amide intermediate and subsequent intramolecular cyclization. A sand bath is often employed for stable and uniform heating to high temperatures.
Experimental Workflow Diagram:
A streamlined workflow for the synthesis of 6-Bromo-3H-pyrido[2,3-d]pyrimidin-4-one.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, combine 3-amino-5-bromopyridine-2-carboxylic acid (1.0 eq) and a significant excess of formamide (e.g., 10-20 eq).
-
Heating: Immerse the flask in a sand bath and heat the reaction mixture to a high temperature (typically 160-180 °C). Maintain this temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the formamide solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual formamide, followed by a wash with a cold organic solvent such as ethanol or diethyl ether to remove any non-polar impurities.
-
Drying and Characterization: Dry the isolated solid under vacuum to obtain the final product, 6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3-Amino-5-bromopyridine-2-carboxylic acid |
| Reagent | Formamide |
| Reaction Temperature | 160-180 °C |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | Moderate to Good |
| Product | 6-Bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Protocol 2: Synthesis of 6-Bromo-1H-pyrido[2,3-d]pyrimidine-2,4-dione via Urea Fusion
This protocol describes the reaction of 3-amino-5-bromopyridine-2-carboxylic acid with urea to form the corresponding pyrido[2,3-d]pyrimidine-2,4-dione. This method provides a straightforward route to introduce a second carbonyl group into the pyrimidine ring.
Causality of Experimental Choices:
-
Urea: Serves as the source for the N1 and C2 atoms of the pyrimidine ring, with the C2 atom being in a higher oxidation state (carbonyl). The reaction proceeds through the formation of an intermediate ureido derivative, followed by intramolecular cyclization and elimination of ammonia.
-
Fusion/High Temperature: This solvent-free reaction requires high temperatures to melt the reactants and drive the condensation and cyclization process. This approach is advantageous for its simplicity and reduced waste.
Experimental Workflow Diagram:
application of 3-Amino-5-bromopyridine-2-carboxylic acid in agrochemical research
An In-Depth Guide to the Application of 3-Amino-5-bromopyridine-2-carboxylic Acid in Agrochemical Research
Introduction: The Strategic Importance of a Versatile Scaffold
In the continuous quest for novel and effective crop protection solutions, the strategic design of active ingredients is paramount. 3-Amino-5-bromopyridine-2-carboxylic acid is a heterocyclic compound that has emerged as a pivotal building block in modern agrochemical synthesis.[1][2] Its pyridine core, decorated with strategically placed amino, bromo, and carboxylic acid functional groups, offers exceptional versatility for chemical modification. This unique architecture allows researchers to generate diverse libraries of derivative compounds, leading to the development of innovative herbicides, fungicides, and insecticides aimed at enhancing crop yields and promoting sustainable agricultural practices.[1][3]
The significance of this molecule lies in its identity as a picolinic acid derivative. The picolinic acid scaffold is the foundation for an important class of synthetic auxin herbicides, which have a unique mode of action and remain a valuable tool for weed management.[4][5][6] By utilizing 3-amino-5-bromopyridine-2-carboxylic acid, scientists can explore new chemical spaces around this validated agrochemical backbone, aiming to discover next-generation products with improved efficacy, selectivity, and environmental profiles.
| Physicochemical Properties of 3-Amino-5-bromopyridine-2-carboxylic acid | |
| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid[7] |
| CAS Number | 870997-85-6[7][8] |
| Molecular Formula | C₆H₅BrN₂O₂[7][8] |
| Molecular Weight | 217.02 g/mol [7] |
| Appearance | Light yellow solid[8] |
| Synonyms | 3-Amino-5-bromopicolinic acid[7] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];
// Functional Groups COOH_C [label="C", pos="-1.8,-0.9!", fontcolor="#202124"]; COOH_O1 [label="O", pos="-2.5,-0.5!", fontcolor="#202124"]; COOH_OH [label="OH", pos="-1.9,-1.7!", fontcolor="#202124"];
NH2_N [label="NH₂", pos="1.8,0.9!", fontcolor="#202124"]; Br [label="Br", pos="1.7,-1.1!", fontcolor="#202124"];
// Draw bonds in the ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Double bonds in the ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- N1;
// Bonds to functional groups edge [style=solid]; C3 -- COOH_C; C6 -- NH2_N; C5 -- Br;
// Bonds in carboxylic acid COOH_C -- COOH_OH; edge [style=double]; COOH_C -- COOH_O1; }
Figure 1: Structure of 3-Amino-5-bromopyridine-2-carboxylic acid.
Core Concept: The Picolinic Acid Auxin Mimicry
The primary application of the 3-amino-5-bromopyridine-2-carboxylic acid scaffold is in the development of synthetic auxin herbicides.[5][6] Natural auxin (indole-3-acetic acid, IAA) is a critical plant hormone that regulates numerous growth and developmental processes. Synthetic auxins, including picolinic acid-based herbicides like Picloram and Clopyralid, mimic the action of IAA but are not easily metabolized by susceptible plants.[5] This leads to a catastrophic hormonal imbalance, causing uncontrolled and disorganized growth that ultimately results in plant death.
The mechanism involves the herbicide binding to specific auxin receptor proteins, particularly F-box proteins like AFB5 (Auxin Signaling F-box Protein 5).[4][5] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors, activating the expression of auxin-responsive genes. The resulting overstimulation of these pathways disrupts normal plant functions, including cell division, elongation, and differentiation, which is lethal for broadleaf weeds.[9][10]
The value of 3-amino-5-bromopyridine-2-carboxylic acid is its potential for modification. The amino group (at C3) and the bromo group (at C5) are excellent chemical handles for introducing new functional groups through reactions like acylation, alkylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11] This allows chemists to fine-tune the molecule's properties to enhance its binding affinity to the target receptor, alter its spectrum of weed control, and improve its safety profile for crops.[3]
Figure 2: Simplified mechanism of synthetic auxin herbicides.
Application in Herbicide Discovery: A Structure-Activity Relationship (SAR) Approach
Research has demonstrated that modifying the picolinic acid core can lead to compounds with potent herbicidal activity. For instance, introducing a pyrazolyl ring at the 6-position of the pyridine scaffold has yielded novel herbicides with excellent, broad-spectrum post-emergence activity against broadleaf weeds like Chenopodium album and Amaranthus retroflexus.[5][9][10]
The derivatization of 3-amino-5-bromopyridine-2-carboxylic acid follows a logical workflow. The core scaffold provides a platform for introducing diverse chemical moieties to probe the structure-activity relationship (SAR). The goal is to identify substituents that enhance herbicidal potency and selectivity.[12][13]
Figure 3: General workflow for derivatization and screening.
Studies have shown that the type and position of substituents on attached aryl rings can dramatically influence efficacy. For example, methyl, fluorine, and methoxy groups on a phenyl ring attached to the core structure have been shown to provide superior herbicidal activity.[10]
| Example Herbicidal Activity of Picolinic Acid Derivatives | ||
| Compound Class | Target Weeds | Activity Level |
| 6-Pyrazolyl-2-picolinic acids | Chenopodium album, Amaranthus retroflexus | 100% post-emergence control at 250 g/ha[9][10] |
| 6-Pyrazolyl-picolinate esters | Arabidopsis thaliana (root growth) | IC₅₀ values significantly lower than commercial herbicide clopyralid[4] |
| 4-Amino-6-pyrazolyl-picolinic acids | Brassica napus (root growth) | >80% inhibition at 250 µM for many derivatives[6] |
Potential Applications in Fungicide and Insecticide Research
While herbicide development is the most documented application, the pyridine scaffold is a well-established pharmacophore in a broader range of agrochemicals.[1][14] Pyridine carboxamides, for instance, have been investigated as potential fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.[15] The 3-amino-5-bromopyridine-2-carboxylic acid core could serve as a starting point for synthesizing novel carboxamide derivatives to be screened for antifungal properties.
Similarly, the structural features of this compound are relevant to insecticide design. The ability to introduce diverse substituents allows for the creation of molecules that can interact with specific insect receptors or enzymes, a common strategy in the development of modern insecticides.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid
This protocol describes the hydrolysis of the corresponding amide to yield the target carboxylic acid. This method is adapted from established synthetic procedures.[8]
Materials:
-
3-Amino-5-bromo-pyridine-2-carboxylic acid amide
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric Acid (HCl), 2N
-
Deionized Water
-
Round bottom flask, reflux condenser, magnetic stirrer, pH meter/strips, filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round bottom flask, add 3-amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g, 4.9 mmol).
-
Hydrolysis: Add the aqueous sodium hydroxide solution (e.g., 10 mL containing 0.98 g NaOH, 24.5 mmol).
-
Reflux: Heat the reaction mixture to reflux with stirring for 5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if necessary.
-
Work-up: After cooling, evaporate the volatile components under reduced pressure to obtain a residue.
-
Neutralization: Cool the residue in an ice bath (0°C). Carefully neutralize the solution to pH 7.0 by the dropwise addition of 2N HCl. A precipitate will form.
-
Isolation: Filter the precipitate using a Buchner funnel and wash with a small amount of cold deionized water.
-
Drying: Dry the collected solid under vacuum to yield 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid.
Protocol 2: Herbicide Bioassay for Efficacy Screening
This protocol provides a general method for assessing the herbicidal activity of newly synthesized derivatives using a whole-plant bioassay.[16][17][18] A bioassay is a direct and economical method to determine if a chemical is present in soil or water at concentrations sufficient to adversely affect plant growth.[16]
Materials:
-
Test compounds (derivatives of 3-amino-5-bromopyridine-2-carboxylic acid)
-
Control herbicide (e.g., Picloram or Clopyralid)
-
Untreated control (solvent blank)
-
Indicator plant species (e.g., tomato, pea, bean, or Arabidopsis thaliana seeds are highly sensitive)[16]
-
Potting soil or a defined growth medium
-
Pots (e.g., 3-4 inch) and trays
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
Spraying equipment for post-emergence application (optional)
Procedure:
-
Preparation of Test Concentrations: Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to achieve the desired final concentrations for application.
-
Planting: Fill pots with soil and plant seeds of the chosen indicator species. Water as needed and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves for post-emergence tests). Prepare at least 3-4 replicate pots for each treatment.
-
Application:
-
Pre-emergence: Apply a known volume of each test concentration evenly to the soil surface immediately after planting.
-
Post-emergence: Apply the test concentrations as a foliar spray to the seedlings once they have reached the desired growth stage.
-
-
Incubation: Place the treated pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle). Randomize the pot positions to avoid environmental bias.
-
Data Collection: After a set period (e.g., 14-21 days), assess the plants for herbicidal effects. Record data on:
-
Phytotoxicity Rating: A visual score (e.g., 0-100%, where 0 = no injury and 100 = plant death).
-
Growth Inhibition: Measure plant height or root length.
-
Biomass: Harvest the above-ground plant material and measure its fresh or dry weight.
-
-
Analysis: Compare the results from the test compounds to the untreated and positive controls. Calculate metrics such as the IC₅₀ (concentration causing 50% inhibition) or GR₅₀ (concentration causing 50% growth reduction).
Figure 4: Experimental workflow for a herbicide bioassay.
Conclusion
3-Amino-5-bromopyridine-2-carboxylic acid stands out as a highly valuable and versatile scaffold in agrochemical research. Its primary utility lies in the synthesis of novel synthetic auxin herbicides, where its structure allows for systematic modification to optimize biological activity. The established mechanism of action of picolinic acids provides a solid foundation for rational design, while the potential for derivatization opens avenues for discovering new fungicides and insecticides. The protocols outlined here provide a framework for both synthesizing this key intermediate and evaluating the biological efficacy of its derivatives, empowering researchers to contribute to the next generation of crop protection technologies.
References
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. Available at: [Link]
-
Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (2021). PubMed. Available at: [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. Available at: [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Available at: [Link]
-
Herbicide Bioassay. (n.d.). Woods End Laboratories. Available at: [Link]
-
Conducting A Bioassay. (2023). YouTube. Available at: [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. Available at: [Link]
-
How to Conduct a Bioassay to Test for Herbicide Contamination. (2024). Leaf, Root & Fruit. Available at: [Link]
-
Evaluating the safety of herbicide by bioassay techniques: A review. (2023). ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. (2013). PubMed. Available at: [Link]
-
3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
3-aminopyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available at: [Link]
-
3-Amino-5-bromopyridine-2-carboxylic Acid. (n.d.). MySkinRecipes. Available at: [Link]
-
Studies on the relationship between the structure of pyrimidinecarboxylic, pyridazinecarboxylic and pyrazinecarboxylic acids and their antimicrobial and cytotoxic activity. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Available at: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Available at: [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025). ResearchGate. Available at: [Link]
-
3-amino-5-bromopyridine-2-carboxylic acid hydrochloride (C6H5BrN2O2). (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Available at: [Link]
- Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine. (n.d.). Google Patents.
-
Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (n.d.). MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides [mdpi.com]
- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 17. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Amide Bond Formation with 3-Amino-5-bromopyridine-2-carboxylic acid
Introduction: Navigating the Challenges of a Unique Building Block
3-Amino-5-bromopyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated to modulate the physicochemical and pharmacological properties of target molecules. However, its unique structure presents distinct challenges for one of the most fundamental transformations in organic synthesis: amide bond formation.
The primary obstacles arise from the molecule's electronic and steric properties:
-
Reduced Nucleophilicity: The 3-amino group exhibits significantly diminished nucleophilicity. This is a direct consequence of the electron-withdrawing effects of both the pyridine ring nitrogen and the bromine atom at the 5-position. Standard coupling conditions that are effective for simple anilines or aliphatic amines often fail or provide poor yields with this substrate.[1][2]
-
Steric Hindrance: The juxtaposition of the amino group at the C3 position and the carboxylic acid at the C2 position can introduce steric congestion around the reactive centers, potentially slowing down the coupling reaction with bulky partners.
-
Potential for Side Reactions: The proximity of the two functional groups can lead to undesired intramolecular cyclization or other side reactions under certain activation conditions.
This guide provides a detailed analysis of reaction conditions, proven protocols, and troubleshooting strategies specifically tailored to overcome these challenges, enabling researchers to reliably and efficiently synthesize amide derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid.
The Core Principle: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. The core strategy for amide bond formation, therefore, relies on the in-situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
The choice of coupling reagent is paramount, especially when dealing with a poorly nucleophilic amine like the one in our title compound. The ideal reagent generates a highly reactive activated intermediate without promoting side reactions or racemization (if chiral centers are present).
Caption: General mechanism for amide bond formation.
Reagent Selection and Rationale
For challenging substrates, a systematic approach to reagent selection is critical. The following classes of reagents are commonly employed, with uronium/aminium salts often providing the highest efficacy for electron-deficient amines.
Uronium/Aminium Reagents: The High-Performance Choice
These reagents are generally considered the most powerful and are highly recommended for this substrate. They react with the carboxylic acid to form highly reactive activated esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is exceptionally effective for difficult couplings.[3][4] In the presence of a non-nucleophilic base like DIPEA, it reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily couples with the poorly nucleophilic amine.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is a very efficient coupling reagent, forming an OBt-active ester.[3][6] While highly effective, HATU is often superior for particularly challenging cases involving sterically hindered or electron-poor amines.[6]
Carbodiimide Reagents: The Classic Approach
Carbodiimides are a cost-effective option, but their use with this substrate is only recommended when paired with activating additives.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that facilitates easy purification, as the urea byproduct can be removed with an aqueous wash.[2][3]
-
Additives (HOBt or OxymaPure): When using EDC, the addition of 1-hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (OxymaPure) is crucial.[2][3] These additives react with the initial O-acylisourea intermediate to form a more reactive ester (OBt-ester or Oxyma-ester). This two-stage activation minimizes side reactions and is more effective at acylating electron-deficient amines.[2] A recently developed protocol suggests that a catalytic amount of HOBt with EDC and DMAP can be effective for electron-deficient amines.[2]
Phosphonium Reagents
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An excellent reagent for reducing racemization and coupling hindered partners.[7] Its reactivity is comparable to HBTU and serves as a reliable alternative.
Bases and Solvents
-
Base: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid and neutralize acidic byproducts without competing in the reaction. Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[6][7]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its excellent solvating properties for all reaction components.[4][8] Dichloromethane (DCM) or acetonitrile can also be used, depending on substrate solubility.[9]
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. For optimal results, it is recommended to pre-activate the carboxylic acid before adding the amine. This ensures the activated species is fully formed and minimizes potential side reactions between the coupling reagent and the amine.[7][9]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. apexbt.com [apexbt.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
developing cell-based assays with derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid
Developing Cell-Based Assays for Novel Kinase Inhibitors Derived from 3-Amino-5-bromopyridine-2-carboxylic acid
Abstract
The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of clinically relevant kinase inhibitors.[1][2][3] Derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid represent a promising class of compounds for the development of novel, targeted therapeutics. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust pipeline of cell-based assays to characterize these derivatives. We present a tiered, logical workflow—from initial cytotoxicity assessment to direct target engagement confirmation and functional pathway analysis—that ensures scientific rigor and accelerates the identification of lead candidates. The protocols herein are designed as self-validating systems, providing causality behind experimental choices to empower researchers to not only execute but also adapt these methods for their specific research questions.
Introduction: The Rationale for a Tiered Assay Approach
The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, a primary one being the early and accurate assessment of its biological activity.[4] For derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid, which are often designed as kinase inhibitors, a multi-faceted approach to characterization is essential.[1][3] Relying on a single biochemical assay is insufficient, as it fails to account for crucial factors like cell permeability, off-target effects, and the complex intracellular environment.[4][5]
We, therefore, advocate for a tiered workflow. This strategy is both resource-efficient and scientifically sound, ensuring that only the most promising compounds advance through the screening funnel.
-
Tier 1: General Cytotoxicity Profiling. The foundational step is to determine the concentration range at which the compound affects cell viability. This provides a crucial therapeutic window, guiding the concentrations used in subsequent, more complex assays.
-
Tier 2: Target Engagement Confirmation. Once a compound's cytotoxic profile is known, it is critical to verify that it directly interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this engagement in a physiological context.[6][7]
-
Tier 3: Functional Pathway Modulation. Finally, with target engagement confirmed, the functional consequences of this interaction must be measured. This involves assaying the downstream signaling pathways regulated by the target kinase to confirm that target binding translates into the desired biological effect.
This structured approach ensures that the mechanism of action is thoroughly vetted, building a strong, data-driven case for a compound's therapeutic potential.
Tier 1 Protocol: General Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT salt to insoluble purple formazan crystals.[8][9][10] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a relevant cancer cell line (e.g., A549, non-small cell lung cancer) and establish a non-toxic concentration range for subsequent experiments.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture A549 cells in complete medium (e.g., F-12K Medium with 10% FBS).
-
Trypsinize and resuspend cells to create a single-cell suspension. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 8,000 cells in 100 µL of complete medium per well into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each 3-Amino-5-bromopyridine-2-carboxylic acid derivative in DMSO.
-
Perform a serial dilution of the stock solutions in complete culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.78 µM.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO at the highest concentration used, e.g., 0.5%) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, visible purple precipitates will form in the wells with viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to solubilize the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control:
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log-concentration of the compound and fit a sigmoidal dose-response curve to calculate the IC50 value.
| Compound ID | Description | IC50 (µM) | Max. Non-Toxic Conc. (µM) |
| ABPC-001 | Parent Scaffold | > 100 | 100 |
| ABPC-002 | Derivative A | 12.5 | 1.0 |
| ABPC-003 | Derivative B | 2.1 | 0.2 |
| ABPC-004 | Derivative C | 35.7 | 5.0 |
| Staurosporine | Positive Control | 0.05 | - |
Table 1: Sample cytotoxicity data for a series of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives against A549 cells after 48-hour incubation. The "Max. Non-Toxic Conc." is defined as the highest concentration showing >90% cell viability, which is used to guide concentrations for downstream assays.
Tier 2 Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the direct binding of a compound to its target protein within intact cells.[6] The principle is based on ligand-induced thermal stabilization: when a protein is bound to a ligand, its melting temperature (Tₘ) increases.[7] In a CETSA experiment, cells are treated with the compound, heated to a specific temperature to denature unbound proteins, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western Blot or ELISA. An increase in the soluble protein fraction in compound-treated cells compared to control cells indicates target engagement.[7][11]
Objective: To confirm that active compounds from Tier 1 directly engage with their intended kinase target (e.g., Epidermal Growth Factor Receptor, EGFR) in a cellular context.
Experimental Workflow Diagram
Caption: CETSA experimental workflow from cell treatment to protein quantification.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture A549 cells to ~80-90% confluency.
-
Treat cells with the test compound (e.g., ABPC-003 at 0.2 µM, 1 µM, and 5 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest cells by gentle scraping and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. A single, optimized temperature (e.g., 49°C for EGFR) can be used for isothermal dose-response experiments.[12]
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of the supernatant.
-
Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescence substrate.
-
Quantify band intensities using densitometry software.
-
Data Analysis and Presentation
For a thermal melt curve, plot the normalized band intensity of the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization. For an isothermal dose-response, plot the band intensity at the chosen temperature against the compound concentration.
| Compound ID | Concentration (µM) | Soluble EGFR (Normalized Intensity @ 49°C) |
| Vehicle | 0 (0.1% DMSO) | 1.00 |
| ABPC-003 | 0.2 | 1.85 |
| ABPC-003 | 1.0 | 3.21 |
| ABPC-003 | 5.0 | 3.45 |
| Erlotinib (Control) | 1.0 | 3.15 |
Table 2: Sample isothermal dose-response CETSA data. Increased levels of soluble EGFR in cells treated with compound ABPC-003 after a 49°C heat challenge indicate direct target engagement, comparable to the known EGFR inhibitor Erlotinib.
Tier 3 Protocol: Functional Pathway Analysis via NF-κB Reporter Assay
Principle: After confirming a compound binds its target, it is crucial to measure the functional outcome. Kinase signaling pathways, such as the one initiated by EGFR, often lead to the activation of transcription factors that regulate genes involved in proliferation and survival.[13][14] The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that can be activated downstream of many receptor tyrosine kinases.[15] A reporter gene assay uses a cell line engineered to contain a reporter gene (e.g., firefly luciferase) under the control of NF-κB response elements. When NF-κB is activated, it drives the expression of luciferase, which can be measured as a luminescent signal.[16][17] Inhibition of the upstream kinase should, therefore, lead to a decrease in the activator-induced luminescent signal.
Objective: To determine if target engagement by a lead compound (e.g., ABPC-003) functionally inhibits downstream signaling, measured by a reduction in TNF-α-induced NF-κB activation.
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
Step-by-Step Methodology
-
Cell Seeding:
-
Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Seed 20,000 cells in 100 µL of complete medium per well into a white, opaque 96-well plate suitable for luminescence assays.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound (ABPC-003) and a known inhibitor (positive control) in serum-free medium.
-
Remove the medium from the cells and add 80 µL of the compound dilutions.
-
Incubate for 1-2 hours at 37°C. This allows the compound to enter the cells and bind its target before stimulation.
-
-
Pathway Activation:
-
Prepare a solution of an NF-κB activator, such as TNF-α, in serum-free medium at 5X the final desired concentration (e.g., 50 ng/mL for a final concentration of 10 ng/mL).
-
Add 20 µL of the TNF-α solution to each well, except for the "unstimulated control" wells. Add 20 µL of medium to the unstimulated wells.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.[18]
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture volume (100 µL) to each well.[16]
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Subtract the average luminescence of the unstimulated control wells from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control.
-
% Activity = (RLU_sample / RLU_stimulated_vehicle) * 100
-
-
Plot the % Activity against the log-concentration of the compound to determine the functional IC50.
| Compound ID | Description | Functional IC50 (µM) |
| ABPC-003 | Derivative B | 0.85 |
| Known Inhibitor | Control Compound | 0.12 |
Table 3: Sample functional assay data. Compound ABPC-003 demonstrates dose-dependent inhibition of TNF-α-induced NF-κB activity, confirming that target engagement translates to modulation of a downstream signaling pathway.
Conclusion and Future Directions
The tiered, multi-assay approach detailed in this guide provides a robust framework for the initial characterization of novel kinase inhibitors derived from 3-Amino-5-bromopyridine-2-carboxylic acid. By systematically evaluating cytotoxicity, confirming direct target engagement, and measuring functional pathway modulation, researchers can build a comprehensive profile of their compounds. This strategy minimizes the risk of pursuing compounds with non-specific effects and provides strong, validated data to support the advancement of the most promising candidates into lead optimization and further preclinical development. Future steps would involve expanding the analysis to include kinase selectivity profiling against a broad panel of kinases and validation in more complex, physiologically relevant models such as 3D spheroids or in vivo systems.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]
-
PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Available at: [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Available at: [Link]
-
Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available at: [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
-
National Institutes of Health. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Available at: [Link]
-
PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway. Available at: [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Available at: [Link]
-
PubMed. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]
Sources
- 1. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. inits.at [inits.at]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. clyte.tech [clyte.tech]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. ClinPGx [clinpgx.org]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
3-Amino-5-bromopyridine-2-carboxylic acid in fragment-based drug discovery
Application Notes & Protocols
Topic: 3-Amino-5-bromopyridine-2-carboxylic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Potential of 3-Amino-5-bromopyridine-2-carboxylic acid: A Strategic Fragment for Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The FBDD paradigm is built on a foundational principle: identifying small, low-molecular-weight compounds (fragments) that bind with low affinity but high efficiency to a biological target.[3] These fragments then serve as starting points for rational, structure-guided evolution into potent, drug-like molecules.[3][4]
Within the vast chemical space of possible fragments, 3-Amino-5-bromopyridine-2-carboxylic acid stands out as a particularly strategic scaffold. Its inherent structural and chemical features—a hydrogen-bonding-rich pyridine core, versatile synthetic handles, and the unique properties of its bromine substituent—make it an exemplary tool for tackling challenging drug targets. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in a typical FBDD campaign.
The Strategic Advantage of Bromine in Fragment Design
The inclusion of halogens, particularly bromine, in drug candidates is a deliberate and strategic choice in medicinal chemistry.[5][6] Bromine offers several distinct advantages:
-
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole" opposite the C-Br bond.[6][7] This allows it to act as a halogen bond donor, forming specific, directional, and stabilizing interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.[6][7] This interaction can confer significant binding affinity and selectivity.
-
Synthetic Tractability: The carbon-bromine bond is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This chemical reactivity is paramount in the fragment elaboration phase, allowing chemists to "grow" or "link" the fragment hit in a controlled, vector-specific manner.
-
Modulation of Physicochemical Properties: Bromination can increase a molecule's lipophilicity, potentially enhancing membrane permeability and cell penetration. It can also influence the metabolic profile of a compound.[5][7]
-
Heavy Atom Effect: For X-ray crystallography, the electron-dense bromine atom can aid in solving the phase problem and provides a clear, unambiguous signal for determining the fragment's position and orientation in the electron density map.
Physicochemical Profile: 3-Amino-5-bromopyridine-2-carboxylic acid
This fragment is well-suited for FBDD campaigns, adhering to the common "Rule of Three"—a set of guidelines used to define a good fragment starting point.[8]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [9][10] |
| Molecular Weight | 217.02 g/mol | [9] |
| CAS Number | 870997-85-6 | [9][11] |
| Heavy Atom Count | 11 | [9] |
| Hydrogen Bond Donors | 2 (Amino, Carboxylic Acid) | PubChem |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Carbonyl O, Hydroxyl O) | PubChem |
| Polar Surface Area | 76.2 Ų | [9] |
| XLogP3 | 1.3 | [9] |
The molecule's structure is rich in features that facilitate protein recognition. The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds and salt bridges, while the pyridine ring can engage in pi-stacking interactions. The bromine atom provides a vector for both specific halogen bonding and subsequent chemical elaboration.
FBDD Workflow and Experimental Protocols
The integration of 3-amino-5-bromopyridine-2-carboxylic acid into an FBDD campaign follows a structured, multi-stage process designed to identify and validate hits efficiently.
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Screening via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting the weak binding interactions typical of fragments.[12][13][14] Ligand-observed methods are particularly efficient for primary screening.
Method: Saturation Transfer Difference (STD) NMR
-
Principle: This experiment identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand. Only molecules that physically interact with the protein will receive this saturation, resulting in a measurable decrease in their NMR signal intensity.
-
Causality: The choice of STD NMR is driven by its sensitivity to weak interactions and its efficiency in screening mixtures of compounds, which significantly increases throughput. It directly reports on binding without requiring protein labeling.[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (typically 10-50 µM) in an appropriate deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a 100 mM stock solution of 3-amino-5-bromopyridine-2-carboxylic acid in a compatible deuterated solvent (e.g., DMSO-d6).
-
Create the final NMR sample by adding the fragment stock to the protein solution to achieve a final fragment concentration of 100-500 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Tune and match the probe for ¹H observation. Lock onto the deuterium signal of the solvent.
-
-
Acquisition of STD Spectra:
-
Acquire a reference ¹H spectrum of the sample.
-
Set up the STD experiment. Key parameters include:
-
On-resonance saturation: A frequency where only protein resonances are saturated (e.g., -1.0 ppm).
-
Off-resonance saturation: A frequency far from any protein or ligand signals (e.g., 40 ppm).
-
Saturation time: A series of Gaussian pulses with a total duration of 1-3 seconds.
-
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.
-
-
Data Processing and Analysis:
-
Process both spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the difference spectrum belong to the binding fragment. The intensity of these signals is proportional to the binding affinity. A clear signal for 3-amino-5-bromopyridine-2-carboxylic acid indicates a binding event.
-
Protocol 2: Hit Validation and Structural Characterization via X-ray Crystallography
X-ray crystallography is the gold standard for FBDD because it provides a high-resolution, three-dimensional snapshot of how the fragment binds to the target protein.[16][17][18] This structural information is critical for the subsequent hit-to-lead optimization phase.[19]
Method: Crystal Soaking
-
Principle: Pre-grown crystals of the target protein are incubated in a solution containing a high concentration of the fragment, allowing the fragment to diffuse into the crystal lattice and bind to the protein. The crystal is then flash-frozen and subjected to X-ray diffraction.
-
Causality: Soaking is often preferred over co-crystallization for initial fragment screening due to its higher throughput and avoidance of potential issues where the fragment might inhibit crystallization itself.
Step-by-Step Protocol:
-
Crystal Preparation:
-
Grow high-quality, single crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion). The crystals must be robust and diffract to a high resolution (<2.5 Å).[17]
-
-
Soaking Solution Preparation:
-
Prepare a solution of 3-amino-5-bromopyridine-2-carboxylic acid at a concentration of 1-10 mM in a cryo-protectant solution that is compatible with the protein crystals. The final concentration of any organic solvent (like DMSO) used to dissolve the fragment should be carefully controlled to prevent crystal damage.[17]
-
-
Soaking Procedure:
-
Using a nylon loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time must be determined empirically.
-
-
Crystal Mounting and Freezing:
-
After soaking, pick up the crystal with the loop and immediately plunge it into liquid nitrogen to flash-freeze it. This prevents ice crystal formation and preserves the crystal's integrity during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline, preferably at a synchrotron source for high-intensity X-rays.[16]
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Use molecular replacement with a known structure of the protein (apo form) to solve the phase problem.
-
Carefully inspect the resulting difference electron density maps (e.g., Fo-Fc maps) for positive density corresponding to the bound fragment. The high electron density of the bromine atom often provides a clear and unambiguous signal.
-
Model the fragment into the density and refine the structure to obtain a high-resolution complex. Analyze the specific interactions (hydrogen bonds, halogen bonds, etc.) between the fragment and the protein.
-
Protocol 3: Hit-to-Lead - Structure-Guided Fragment Elaboration
Once the binding mode of 3-amino-5-bromopyridine-2-carboxylic acid is confirmed, its reactive handles can be used to synthesize more potent analogues.
Method: Fragment Growing via Suzuki Coupling
-
Principle: The bromine atom on the pyridine ring is an ideal handle for Palladium-catalyzed Suzuki coupling, allowing for the installation of new aryl or heteroaryl groups.
-
Causality: This strategy, known as "fragment growing," aims to extend the fragment into adjacent empty pockets of the binding site, forming new, favorable interactions and increasing affinity. The structural information from crystallography guides the choice of the boronic acid to ensure the new moiety is directed productively.
Caption: Key strategies for elaborating fragment hits into lead compounds.
Step-by-Step Synthetic Protocol:
-
Reaction Setup:
-
To a microwave vial, add 3-amino-5-bromopyridine-2-carboxylic acid (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (3 equivalents).
-
-
Solvent Addition:
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O).
-
-
Reaction Execution:
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Filter the solid or extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the elaborated compound.
-
-
Biological Evaluation:
-
Test the new compound in a quantitative binding assay (e.g., ITC or SPR) or a functional assay to determine its affinity and potency, generating structure-activity relationship (SAR) data.
-
Conclusion
3-Amino-5-bromopyridine-2-carboxylic acid represents a high-utility fragment for FBDD campaigns. Its combination of a rigid, interaction-rich scaffold and a synthetically versatile bromine handle provides a powerful starting point for drug discovery. By employing a systematic workflow of biophysical screening, high-resolution structural analysis, and rational, structure-guided chemistry, researchers can effectively leverage this fragment to develop novel, potent, and selective inhibitors for a wide range of challenging biological targets.
References
-
Hernandes, M. Z., et al. (2010). Halogen-bonding in medicinal chemistry: from serendipity to rational design. Current Pharmaceutical Design. Available at: [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology. Available at: [Link]
-
Pellecchia, M., et al. (2008). NMR-based screening and lead discovery. Drug Discovery Today: Technologies. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Based Drug Discovery (FBDD). Available at: [Link]
-
Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
-
Peng, J. W. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. Available at: [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Mortenson, P. N., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]
-
Kumar, A., & Singh, J. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]
-
Williamson, T., & Hiller, C. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure and Function of Membrane Proteins. Available at: [Link]
-
Mortenson, P. N., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS. Available at: [Link]
-
ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Springer. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Available at: [Link]
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]
-
Semantic Scholar. (n.d.). [NMR screening in fragment-based drug discovery]. Available at: [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available at: [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available at: [Link]
-
Evotec. (n.d.). Biophysical Fragment Screening Services. Available at: [Link]
-
Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Available at: [Link]
-
Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
-
AZoM. (2024). What Is Bromine Used For?. Available at: [Link]
-
ResearchGate. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]
-
MDPI. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
ACS Publications. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Preparation method of amino pyridine bromide compound.
-
ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Available at: [Link]
-
Blogger. (n.d.). Expert Insights: Leveraging 3-Amino-5-bromopyridine in Your Synthesis. Available at: [Link]
-
CORE. (n.d.). Fragment-based drug discovery and protein–protein interactions. Available at: [Link]
-
ScienceDirect. (2024). Fragment-based drug discovery: A graphical review. Trends in Pharmacological Sciences. Available at: [Link]
-
Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. Journal of Drug Designing. Available at: [Link]
Sources
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. selvita.com [selvita.com]
- 19. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Specific Signaling Pathways with 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emerging Potential of Pyridine Carboxylic Acid Derivatives in Signal Transduction Research
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including roles as enzyme inhibitors against therapeutically relevant targets.[1] Within this class, 3-Amino-5-bromopyridine-2-carboxylic acid presents a versatile starting point for the synthesis of novel derivatives with the potential to modulate key cellular signaling pathways. While direct studies on the signaling effects of 3-Amino-5-bromopyridine-2-carboxylic acid itself are not extensively documented in current literature, related aminopyrazine and quinoline carboxylic acid derivatives have shown promise as potent anticancer agents and inhibitors of critical signaling molecules like Fibroblast Growth Factor Receptor (FGFR).[3][4]
This document serves as a comprehensive guide for researchers aiming to investigate the potential of novel 3-Amino-5-bromopyridine-2-carboxylic acid derivatives to target and modulate specific signaling pathways implicated in cancer and other proliferative diseases. We will provide the scientific rationale for focusing on key pathways, detailed protocols for compound screening and mechanism of action studies, and a framework for interpreting the resulting data.
Rationale for Pathway Selection: Focusing on Cancer-Relevant Signaling Cascades
Given the demonstrated anti-proliferative effects of structurally related compounds, a logical starting point for investigating 3-Amino-5-bromopyridine-2-carboxylic acid derivatives is their effect on signaling pathways that are frequently dysregulated in cancer.[3][4] Two of the most critical pathways governing cell growth, proliferation, survival, and apoptosis are the MAPK/ERK and PI3K/Akt pathways.[5]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling hub that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis.[5] Constitutive activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling network that promotes cell survival and proliferation.[5][6] Its aberrant activation, often through mutations in key components like PIK3CA and the loss of the tumor suppressor PTEN, is a common event in tumorigenesis.[5]
Below is a simplified representation of these two key signaling pathways:
Caption: A phased experimental workflow for investigating novel compounds.
Protocols
Protocol 1: Cell Viability Screening using MTT Assay
This protocol is designed for the initial screening of a library of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives to identify compounds with anti-proliferative or cytotoxic effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Amino-5-bromopyridine-2-carboxylic acid derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. It is recommended to perform a dose-response curve with concentrations ranging from nanomolar to micromolar.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for the active compounds.
-
| Compound | IC50 (µM) in MCF-7 cells | Notes |
| Derivative A | 5.2 | Potent anti-proliferative activity |
| Derivative B | > 100 | Inactive at tested concentrations |
| Derivative C | 12.8 | Moderate activity |
| Doxorubicin (Control) | 0.8 | Positive control |
Protocol 2: Western Blot Analysis of MAPK and Akt Pathway Activation
This protocol is used to determine if the "hit" compounds from the initial screen modulate the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated (active) forms of kinases like ERK and Akt, one can assess the activation state of these pathways.
Materials:
-
Cancer cells treated with "hit" compounds at their IC50 concentrations for various time points (e.g., 0, 15, 30, 60 minutes).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-ERK) and a loading control (e.g., β-actin) to confirm equal protein loading. [7] Data Interpretation: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-ERK/Total ERK) in compound-treated cells compared to the vehicle control indicates inhibition of the pathway.
-
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Control) | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| Derivative A (1h) | 0.2 | 0.9 |
| Derivative C (1h) | 0.8 | 0.3 |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives as modulators of cellular signaling pathways. The identification of compounds that selectively inhibit key nodes in the MAPK/ERK or PI3K/Akt pathways could lead to the development of novel targeted therapies for cancer and other diseases. Further studies, including in vitro kinase assays to identify direct targets and in vivo animal models to assess efficacy and toxicity, will be crucial for advancing promising lead compounds through the drug discovery pipeline.
References
-
Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4978. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(1), 357-375. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Di Zanni, E., et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences, 22(2), 853. [Link]
-
Ahmad, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4209. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Sills, O., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3042. [Link]
-
Ye, F., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(21), 5028. [Link]
-
Ye, F., et al. (2020). Western blotting time-course dataset for the MAPK/ERK pathway. Data in Brief, 31, 105869. [Link]
-
Svitkina, T. (2010). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 293(5), 764-774. [Link]
-
Ahmad, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 37241259. [Link]
-
Pokhrel, L., & MacMillan, J. B. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 13(7), 924-932. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid and its subsequent conversion to the hydrochloride salt. The most common synthetic route involves the hydrolysis of a carboxamide precursor.[1]
Q1: My overall yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a multifaceted issue that can arise at several stages. A systematic diagnosis is key. The most common culprits are incomplete hydrolysis of the amide precursor, losses during product isolation, and unintended side reactions.
-
Incomplete Hydrolysis: The conversion of 3-Amino-5-bromopyridine-2-carboxamide to the corresponding carboxylic acid requires robust conditions. If the reaction is incomplete, a significant amount of starting material will remain, which can be difficult to separate from the product.
-
Causality: Amide hydrolysis under basic conditions is a nucleophilic acyl substitution. The reaction equilibrium and rate are highly dependent on hydroxide concentration, temperature, and reaction time. Insufficient base, temperature, or time will result in an incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of aqueous sodium hydroxide (e.g., 5 equivalents). The reaction should be heated to reflux (approx. 100°C) and monitored closely for a minimum of 5 hours, or until TLC/LCMS analysis shows complete consumption of the starting amide.[1]
-
-
Losses During Work-up and Isolation: The product is an amino acid derivative, making it amphoteric. Its solubility is highly dependent on pH.
-
Causality: During the neutralization step with HCl to precipitate the product, it is critical to reach the isoelectric point (the pH at which the molecule has no net charge) to minimize its solubility in the aqueous medium. Overshooting the pH can lead to the formation of the more soluble hydrochloride salt of the amino group or keep it in solution as the sodium carboxylate salt.
-
Solution: Perform the neutralization slowly at a low temperature (0°C) while carefully monitoring the pH.[1] The target pH should be approximately 7.0 for the precipitation of the free acid. For the final hydrochloride salt, the acidification must be controlled to ensure full protonation without using a large excess of acid that could increase solubility.
-
-
Side Reactions: Although the primary route from the amide is straightforward, impurities in the starting material can lead to side products that consume reagents and complicate purification, ultimately lowering the isolated yield.
Q2: My final product is contaminated with a di-bromo impurity. How can I prevent this?
A2: This issue typically originates from the synthesis of the precursor, 2-Amino-5-bromopyridine, where over-bromination is a common side reaction.
-
Causality: The amino group on the pyridine ring is a strong activating group, making the ring highly susceptible to electrophilic aromatic substitution. This can lead to the formation of 2-amino-3,5-dibromopyridine.[2][3] Controlling the stoichiometry of the brominating agent is therefore critical.
-
Solution:
-
Control Stoichiometry: Use a precise 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine in acetic acid) relative to the 2-aminopyridine starting material.
-
Temperature Control: Perform the bromination at a reduced temperature (e.g., 10-20°C) to decrease the reaction rate and improve selectivity.[3][4]
-
Purify the Intermediate: It is highly recommended to purify the 2-Amino-5-bromopyridine intermediate by recrystallization or column chromatography to remove any di-bromo species before proceeding to the subsequent steps.
-
Q3: The hydrolysis of the amide intermediate stalls and does not go to completion, even after extended reflux. Why?
A3: Reaction stalling is often due to insufficient reagent concentration or deactivation.
-
Causality: As the hydrolysis proceeds, the sodium hydroxide is consumed. If the initial concentration is too low, the reaction rate will decrease significantly as the reactants are used up. Additionally, the product, being a carboxylic acid, will be deprotonated by the NaOH to form a sodium carboxylate, which can sometimes reduce the overall reactivity or solubility in the reaction mixture.
-
Solution:
-
Increase Base Concentration: Ensure a sufficient molar excess of NaOH (at least 4-5 equivalents) is used.[1]
-
Monitor Water Content: The reaction is a hydrolysis, so water is a key reagent. Ensure the reaction is not being run in a nearly anhydrous solvent system. The use of aqueous NaOH is standard.[1]
-
Consider Alternative Hydrolysis Conditions: If basic hydrolysis proves problematic, acidic hydrolysis using concentrated hydrochloric acid at elevated temperatures (100°C) is a viable alternative for converting the amide to the carboxylic acid.[1]
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for monitoring the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is an effective and rapid method. Use a mobile phase such as ethyl acetate/heptane (1:1) to monitor the consumption of the starting amide. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q: How should the final hydrochloride salt be stored?
-
A: 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a stable crystalline solid. However, like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
-
Q: Can I use a different acid to form the salt?
-
A: Yes, other acids like sulfuric acid or hydrobromic acid can be used to form the corresponding salts. However, the hydrochloride salt is most common in pharmaceutical applications due to the physiological compatibility of the chloride ion. The choice of acid will affect the final product's physical properties, such as solubility and crystallinity.
-
Optimized Synthesis Protocol: Hydrolysis of Amide Precursor
This protocol details the hydrolysis of 3-Amino-5-bromo-pyridine-2-carboxylic acid amide to the target carboxylic acid, followed by its conversion to the hydrochloride salt.
Step 1: Saponification of 3-Amino-5-bromo-pyridine-2-carboxylic acid amide
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g, 4.9 mmol).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.98 g, 24.5 mmol, 5 eq.) in 10 mL of deionized water.
-
Add the aqueous NaOH solution to the round-bottom flask containing the amide.
-
Scientist's Note: A significant excess of NaOH is used to drive the hydrolysis reaction to completion.
-
-
Heat the reaction mixture to reflux (approx. 100°C) and stir vigorously for 5 hours.
-
Monitor the reaction by TLC or LCMS to confirm the complete disappearance of the starting material.
-
Once complete, cool the reaction mixture to room temperature.
Step 2: Isolation of 3-Amino-5-bromopyridine-2-carboxylic acid
-
Place the reaction flask in an ice bath and cool the mixture to 0°C.
-
Slowly add 2N HCl dropwise to the stirred solution to neutralize the excess NaOH and precipitate the product. Carefully monitor the pH, adjusting to a final pH of ~7.0.
-
Scientist's Note: This step is critical. Adding the acid too quickly can cause localized pH changes and may redissolve the product. The isoelectric point is targeted for minimum solubility.
-
-
A light yellow precipitate should form. Continue stirring at 0°C for 30 minutes to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold deionized water.
-
Dry the solid under vacuum to yield 3-Amino-5-bromopyridine-2-carboxylic acid. (Expected yield: ~95%).[1]
Step 3: Formation of the Hydrochloride Salt
-
Suspend the dried carboxylic acid in a suitable solvent like isopropanol or ethanol.
-
Add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the suspension.
-
Stir the mixture until the salt formation is complete, often indicated by a change in the solid's appearance.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the final 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
Data Summary & Visual Workflows
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale & Expected Outcome |
| Starting Material | 3-Amino-5-bromo-pyridine-2-carboxylic acid amide | Precursor for final hydrolysis step. |
| NaOH Equivalents | 5.0 | Ensures complete saponification of the amide. |
| Reaction Temp. | Reflux (~100°C) | Provides sufficient energy to overcome the activation barrier for amide hydrolysis. |
| Reaction Time | 5 hours (minimum) | Allows the reaction to proceed to completion. Monitor with TLC/LCMS. |
| Precipitation pH | ~7.0 | Targets the isoelectric point for maximal precipitation of the free acid. |
| Expected Yield | ~95% (for free acid) | High yield is expected with careful control of pH and temperature during workup.[1] |
Diagrams
Caption: Troubleshooting flowchart for diagnosing low yield.
Caption: Optimized workflow for the synthesis process.
References
-
PubChemLite. (n.d.). 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of amino pyridine bromide compound.
-
International Journal of Scientific & Social Science Transactions. (2021). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Amino-5-bromopyridine-2-carboxylic acid
Welcome to the technical support guide for the purification of 3-Amino-5-bromopyridine-2-carboxylic acid (CAS 8709997-85-6). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this important synthetic intermediate. The following question-and-answer guide provides detailed protocols and explains the chemical principles behind each step, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated product is a tan or brownish solid, not the reported light-yellow powder. What causes this discoloration and how can I fix it?
A1: Explanation and Solution
Discoloration in crude organic compounds typically arises from trace amounts of highly conjugated, often polymeric or oxidized, byproducts formed during the reaction. These impurities can be challenging to remove by simple filtration or a single crystallization. The most effective method for removing color impurities is treatment with activated charcoal (carbon).
The principle behind this technique is adsorption. Activated charcoal has an extremely high surface area with a network of pores that readily trap large, flat, conjugated molecules responsible for color, while your smaller product molecule remains in solution.
Protocol: Decolorization with Activated Charcoal during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent. Due to the zwitterionic nature of 3-Amino-5-bromopyridine-2-carboxylic acid, polar protic solvents are recommended. A mixture of ethanol and water is often effective.
-
Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of the hot solvent system.
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Expert Tip: Avoid adding charcoal to a boiling solution, as it can cause violent frothing.
-
Hot Filtration: Re-heat the mixture to boiling for 5-10 minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter paper. Using a heated funnel is ideal.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: My ¹H NMR spectrum shows peaks corresponding to the starting material, 3-amino-5-bromopyridine-2-carboxamide. How can I remove this neutral impurity?
A2: Explanation and Solution
This is a common issue when the synthesis involves the hydrolysis of an amide to a carboxylic acid.[1] The key to separation lies in the difference in acidity between your product (a carboxylic acid) and the starting material (a neutral amide). An acid-base extraction exploits this difference to move the desired compound between aqueous and organic layers, leaving the neutral impurity behind.
Your product, with its carboxylic acid group, will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral amide will not react and will remain in an organic solvent.
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 3-Amino-5-bromopyridine-2-carboxylic acid will react to form its sodium salt and move into the aqueous layer. The unreacted amide will remain in the organic layer. Repeat the wash 2-3 times to ensure complete extraction.
-
R-COOH (org) + NaHCO₃ (aq) → R-COO⁻Na⁺ (aq) + H₂O + CO₂
-
R-CONH₂ (org) → Stays in organic layer
-
-
Separate Layers: Combine the aqueous layers containing your product salt. The organic layer containing the amide impurity can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2N HCl dropwise while stirring until the pH is approximately 7.[1] You will observe the protonated carboxylic acid precipitating out of the solution as a solid.
-
Isolation: Collect the pure solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the product thoroughly under vacuum to obtain the purified 3-Amino-5-bromopyridine-2-carboxylic acid.
The logic of this pH-driven separation is visualized in the diagram below.
Caption: pH-based separation of acidic product from neutral impurity.
Q3: LC-MS analysis shows a significant impurity with a mass ~78 Da higher than my product. I suspect this is a di-brominated byproduct. How can I separate these two compounds?
A3: Explanation and Solution
The formation of di-brominated species is a known side reaction in the synthesis of halogenated pyridines.[2][3] Your suspected impurity is likely 3-amino-2,5-dibromopyridine or a similar structure. While having similar functional groups, the addition of a second bromine atom significantly alters the compound's polarity. The di-bromo compound will be less polar than your desired mono-bromo carboxylic acid. This difference in polarity is ideal for separation using silica gel column chromatography.
Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica, and evaporating the solvent. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A gradient of Hexane:Ethyl Acetate with 1% acetic acid is a good starting point. The acetic acid is crucial to prevent severe tailing of your acidic product on the silica.
-
The less polar di-bromo impurity will elute from the column first.
-
Your more polar product, 3-Amino-5-bromopyridine-2-carboxylic acid, will elute later as the solvent polarity increases.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
| Parameter | Di-bromo Impurity | Product | Rationale |
| Polarity | Lower | Higher | The carboxylic acid group is highly polar. |
| Elution Order | Elutes First | Elutes Second | Less polar compounds travel faster on silica gel. |
| TLC Rf | Higher | Lower | The compound moves further up the TLC plate. |
Q4: What is a comprehensive workflow for purifying and validating the final product?
A4: Recommended Workflow and Quality Control
A robust purification strategy involves a multi-step approach combined with analytical validation at each stage. The following workflow ensures the removal of a wide range of potential impurities and confirms the identity and purity of the final compound.
Caption: General workflow for purification and quality control.
Final Quality Control (QC) Checks:
-
¹H NMR: The spectrum should match the literature data, showing clean peaks with correct integration and splitting patterns. A typical spectrum in DMSO-d6 shows two distinct doublets for the pyridine protons and a broad singlet for the amino protons.[1]
-
LC-MS: This confirms the molecular weight ([M+H]⁺ ≈ 217.0) and provides a purity assessment, which should ideally be >98%.[1]
-
Melting Point: A sharp melting point (or decomposition point) indicates high purity. The literature value is >170°C with decomposition.[1] A broad or low melting range suggests the presence of impurities.
By systematically addressing potential impurities with the appropriate techniques and validating the outcome with rigorous analysis, you can confidently produce high-purity 3-Amino-5-bromopyridine-2-carboxylic acid for your research and development needs.
References
-
3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2,3-DIAMINOPYRIDINE. Organic Syntheses. Available at: [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July, 2021. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your experimental work.
I. Understanding the Synthesis: A Mechanistic Overview
The most common laboratory-scale synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with an acid to precipitate the carboxylic acid product[1].
The synthesis of the carboxamide precursor often starts from 3-amino-5-bromopyridine, which can be prepared through various routes, including the Hofmann rearrangement of 5-bromonicotinamide or the bromination of an aminopyridine derivative[2][3]. Understanding the potential side reactions and impurity carryover from these initial steps is crucial for troubleshooting issues in the final product.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, providing explanations for their causes and actionable solutions.
FAQ 1: My final product is a different color than the expected light yellow solid. What could be the cause?
Answer: Discoloration of the final product often points to the presence of impurities. The color can range from brown to reddish, and the source of the impurity can often be traced back to the starting materials or side reactions during the synthesis.
-
Potential Cause 1: Impurities from Starting Materials: The purity of your starting material, 3-amino-5-bromopyridine-2-carboxamide, is critical. If this precursor is discolored (e.g., dark brown), it is likely to yield a discolored final product. These impurities can originate from the synthesis of the precursor itself. For instance, in the synthesis of 3-amino-5-bromopyridine from 5-bromonicotinamide, a dark brown residue is often obtained before purification[2].
-
Troubleshooting 1:
-
Purify the Precursor: Before proceeding with the hydrolysis, purify the 3-amino-5-bromopyridine-2-carboxamide. Column chromatography is an effective method for removing colored impurities.
-
Recrystallization of the Final Product: If the final product is discolored, recrystallization from a suitable solvent system can help remove the impurities and improve the color and purity.
-
-
Potential Cause 2: Degradation during Reaction: Prolonged heating or excessively harsh basic conditions during the hydrolysis can lead to the degradation of the product or starting material, forming colored byproducts. Picolinic acid derivatives can be susceptible to degradation under such conditions[4].
-
Troubleshooting 2:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion. Avoid unnecessarily long reaction times.
-
Use a Milder Base or Lower Concentration: If degradation is suspected, consider using a milder base or a lower concentration of the strong base to carry out the hydrolysis.
-
FAQ 2: The yield of my synthesis is consistently low. What are the likely reasons?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
-
Potential Cause 1: Incomplete Hydrolysis: The hydrolysis of the amide to the carboxylic acid may not have gone to completion. This can be due to insufficient reaction time, temperature, or concentration of the base.
-
Troubleshooting 1:
-
Monitor the Reaction: Use TLC or HPLC to track the disappearance of the starting material (3-amino-5-bromopyridine-2-carboxamide) and the appearance of the product. Ensure the reaction is allowed to proceed until the starting material is consumed.
-
Increase Reaction Vigor: If the reaction is sluggish, consider increasing the temperature to reflux or using a higher concentration of the base, while being mindful of potential degradation as mentioned in FAQ 1.
-
-
Potential Cause 2: Product Loss During Workup: The product is precipitated by neutralizing the basic reaction mixture with acid. If the pH is not carefully controlled, the product may not fully precipitate, or it may redissolve if the pH becomes too acidic. 3-Amino-5-bromopyridine-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities, making its solubility pH-dependent.
-
Troubleshooting 2:
-
Precise pH Control: Carefully adjust the pH of the solution to the isoelectric point of the molecule to achieve maximum precipitation. A pH of around 7 is a good target[1]. Use a pH meter for accurate measurement and add the acid dropwise with vigorous stirring, preferably in an ice bath to control any exotherm.
-
Salting Out: Adding a saturated brine solution to the aqueous phase before extraction can help to decrease the solubility of the product in the aqueous layer and improve extraction efficiency if an extraction step is employed[2].
-
FAQ 3: I am seeing an unexpected peak in my HPLC/LC-MS analysis of the final product. What could it be?
Answer: The presence of unexpected peaks indicates impurities. Identifying these impurities is key to troubleshooting their formation. Below is a table of common potential impurities, their likely sources, and their molecular weights.
| Potential Impurity | Likely Source | Molecular Weight ( g/mol ) |
| 3-Amino-5-bromopyridine-2-carboxamide | Incomplete hydrolysis of the starting material. | 216.04 |
| 3-Amino-5-bromopyridine | Decarboxylation of the final product under harsh heating conditions. | 173.01 |
| 3-Amino-5-dibromopyridine-2-carboxylic acid | Carryover of di-brominated impurity from the precursor synthesis. | 295.92 |
| 3-Amino-5-bromopicolinamide | Isomerization or side reaction. | 216.04 |
-
Potential Impurity 1: Unreacted Starting Material (3-Amino-5-bromopyridine-2-carboxamide)
-
Identification: This will have a different retention time in HPLC compared to the carboxylic acid product. Its presence can be confirmed by LC-MS, where the mass-to-charge ratio (m/z) will correspond to its molecular weight.
-
Troubleshooting: As discussed in FAQ 2, ensure the hydrolysis reaction goes to completion by optimizing reaction time, temperature, and base concentration.
-
-
Potential Impurity 2: Decarboxylation Product (3-Amino-5-bromopyridine)
-
Identification: Heating aminopyridine carboxylic acids can lead to decarboxylation[5]. This impurity would be more nonpolar than the desired product and thus have a longer retention time in reverse-phase HPLC. LC-MS analysis would show a peak corresponding to its molecular weight.
-
Troubleshooting: Avoid excessive heating during the reaction and workup. If possible, perform the reaction at the lowest effective temperature.
-
-
Potential Impurity 3: Over-brominated Species (e.g., 3-Amino-3,5-dibromopyridine-2-carboxylic acid)
-
Identification: In the synthesis of the precursor, 3-amino-5-bromopyridine, over-bromination to form 2-amino-3,5-dibromopyridine is a known side reaction[6]. If this impurity is carried through to the final step, it will result in a di-brominated carboxylic acid. This will have a significantly higher mass in LC-MS analysis.
-
Troubleshooting: Ensure the purity of the starting 3-amino-5-bromopyridine or its derivatives used for the synthesis of the carboxamide. If necessary, purify the precursor by column chromatography to remove any di-brominated impurities.
-
III. Analytical Protocols for Impurity Profiling
A robust analytical method is essential for monitoring the reaction, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred method.
A. Recommended HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for impurity identification.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, such as a mixture of the mobile phase components, and filter through a 0.45 µm filter before injection[7].
B. Method Validation
The developed analytical method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness[8].
IV. Visualizing the Process: Workflow and Impurity Formation
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the experimental workflow and the likely points of impurity introduction.
Caption: Synthetic workflow and key impurity checkpoints.
V. Concluding Remarks
The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, while straightforward in principle, requires careful control over reaction conditions and vigilant monitoring for impurities. By understanding the potential side reactions and implementing robust analytical methods, researchers can effectively troubleshoot common issues and ensure the synthesis of a high-purity final product. This guide provides a foundation for addressing challenges in the laboratory, and further process optimization and validation will be essential for scaling up the synthesis for drug development applications.
VI. References
-
Wang, Z., et al. (2020). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(11), e00345-20. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents. (n.d.). Retrieved from
Sources
- 1. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 4. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
overcoming solubility issues of 3-Amino-5-bromopyridine-2-carboxylic acid HCl in organic solvents
Technical Support Center: 3-Amino-5-bromopyridine-2-carboxylic acid HCl
Welcome to the technical support guide for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride (HCl). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide actionable troubleshooting strategies to ensure the success of your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
3-Amino-5-bromopyridine-2-carboxylic acid HCl is a multi-functional molecule with several distinct chemical features that collectively contribute to its complex solubility profile.
-
Zwitterionic Character: The molecule possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In its free base form, it can exist as a zwitterion, exhibiting high polarity.
-
Pyridine Ring: The pyridine ring is a polar aromatic system.
-
HCl Salt Form: The compound is supplied as a hydrochloride salt. This means the basic amino group is protonated (-NH3+), forming an ionic salt with the chloride anion (Cl-). This salt form significantly increases its polarity and favors solubility in aqueous or highly polar protic solvents, while drastically reducing its solubility in many common nonpolar and moderately polar organic solvents.[1][2] Purely ionic compounds are often insoluble or only sparingly soluble in most organic solvents.[3]
The combination of the ionic salt, the inherent polarity of the pyridinecarboxylic acid structure, and potential intermolecular hydrogen bonding makes this compound particularly challenging to dissolve in standard organic reaction media.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility problems. Follow these workflows to identify the optimal solvent system and conditions for your specific application.
Workflow 1: Initial Solvent Screening
The first step is a systematic screening of a panel of solvents with varying polarities.
Experimental Protocol:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 3-Amino-5-bromopyridine-2-carboxylic acid HCl into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent.
-
Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently heat the vial (e.g., to 40-50 °C) with continued agitation. Observe any changes in solubility.
-
Documentation: Record your observations in a table, noting whether the compound is insoluble, partially soluble, or fully soluble at room temperature and upon heating.
Data Summary Table: Expected Solubility Trends
| Solvent Class | Example Solvents | Expected Solubility of HCl Salt | Rationale & Expert Insights |
| Highly Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic salt and polar functional groups are readily solvated by these solvents through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | These solvents have high dielectric constants and can solvate the ionic components, but may be less effective than protic solvents. DMSO and DMF are often excellent choices for pyridine-based carboxylic acids.[4] |
| Ethers | THF, 2-MeTHF, Dioxane | Low to Insoluble | The moderate polarity is often insufficient to break the crystal lattice energy of the salt. |
| Esters | Ethyl Acetate (EtOAc) | Insoluble | Low polarity makes it a poor solvent for ionic salts. |
| Hydrocarbons | Toluene, Heptane, Hexane | Insoluble | Nonpolar nature cannot overcome the compound's high polarity and ionic character. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While slightly more polar than hydrocarbons, they are generally poor solvents for salts. |
Workflow 2: Chemical Modification for Enhanced Solubility
If direct dissolution in a suitable reaction solvent fails, the next step is to chemically modify the compound in situ to a more soluble form. The primary strategy is to convert the HCl salt back to its free base form.
Experimental Protocol: In-situ Neutralization (Basification)
-
Suspension: Suspend the 3-Amino-5-bromopyridine-2-carboxylic acid HCl in your desired organic solvent (e.g., THF, DCM, or Toluene).
-
Base Addition: Add a suitable base to neutralize the HCl salt. The choice of base is critical and depends on the subsequent reaction chemistry.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA). Add 1.1 to 1.5 equivalents. These are non-nucleophilic and their hydrochloride salt byproducts may precipitate or remain soluble.
-
Inorganic Bases: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). This requires a biphasic system. After neutralization, the organic layer containing the free base is separated, dried, and used. This is a common workup procedure.[5]
-
-
Observation: Stir the mixture at room temperature. The initial slurry of the HCl salt should gradually dissolve as the more organo-soluble free base is formed. The formation of a new precipitate (e.g., triethylamine hydrochloride) may occur.
-
Confirmation (Optional): Take a small aliquot of the solution, filter it, and analyze by TLC or LC-MS to confirm the formation of the free base.
Diagram: Troubleshooting Workflow
Here is a decision-making diagram for addressing solubility challenges.
Caption: Decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: I tried to dissolve the compound in Dichloromethane (DCM) for a coupling reaction, but it won't dissolve. What should I do?
A1: This is expected behavior. As an HCl salt, the compound has very low solubility in DCM. You have two primary options:
-
In-situ Neutralization: Suspend the compound in DCM and add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir for 15-30 minutes. The compound should dissolve as it converts to the free base, allowing you to proceed with your coupling reaction.
-
Co-solvent System: If your reaction can tolerate it, add a small amount of a strong, polar aprotic solvent like DMF or DMSO as a co-solvent.[6] Add just enough to achieve dissolution (e.g., 5-10% v/v). Be sure to verify that the co-solvent does not interfere with your subsequent chemistry.
Q2: Can I just heat the mixture to get it to dissolve?
A2: While increasing temperature generally increases solubility, it may not be sufficient for a highly insoluble salt in a nonpolar solvent.[7] Furthermore, prolonged heating could potentially degrade the compound. A more reliable and chemically sound approach is to use a co-solvent or perform an in-situ neutralization as described above.
Q3: I neutralized the HCl salt with TEA, and now I have a white precipitate in my flask. Is this a problem?
A3: The white precipitate is likely triethylamine hydrochloride (TEA-HCl), the byproduct of the neutralization. For many reactions, this salt is a spectator and will not interfere. You can often proceed with your reaction without removing it. It will typically be removed during the aqueous workup at the end of the reaction.
Q4: Is it possible to convert the HCl salt to the free base before my experiment?
A4: Yes, this is a good strategy for obtaining a starting material that is more soluble in a wider range of organic solvents. You can do this by dissolving the HCl salt in a minimal amount of water, carefully adding a base (like aqueous NaHCO₃) until the pH is neutral or slightly basic, and then extracting the free base into an organic solvent like ethyl acetate. After drying and evaporating the solvent, you will have the free base solid. A procedure for neutralizing a similar compound to a pH of 7 with sodium bicarbonate solution has been described in the literature.[5]
Q5: Why not use a stronger base like Sodium Hydroxide (NaOH) for the neutralization?
A5: Using a strong base like NaOH is risky because it can deprotonate the carboxylic acid to form a sodium carboxylate salt. This would make the compound even more polar and water-soluble, defeating the purpose of making it soluble in organic solvents. Furthermore, strong bases can promote side reactions. A mild organic base (TEA, DIPEA) or a weak inorganic base (NaHCO₃) is sufficient to neutralize the amine hydrochloride without affecting the carboxylic acid.
References
-
ChemBK. pyridine-4-carboxylic acid. Available at: [Link]
-
Ferreira, O., et al. (2007). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
Wikipedia. Picolinic acid. Available at: [Link]
-
International Journal of Scientific Development and Research. Methods to boost solubility. IJSDR. Available at: [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Globale Media. Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A2Z Scientific. 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Available at: [Link]
-
ResearchGate. The solubility of inorganic salts in organic solvents?. Available at: [Link]
-
Quora. Are there any salts that are soluble in organic solvents?. Available at: [Link]
-
National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]
-
PubChem. 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Available at: [Link]
-
Quora. Does salt affect the solubility of organic solvents in water?. Available at: [Link]
-
ScienceMadness. solubility of inorganic salts in organic solvents!!. Available at: [Link]
-
World Journal of Biology and Pharmaceutical and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. Available at: [Link]
-
Capot Chemical. Specifications of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Available at: [Link]
- Google Patents. Preparation method of amino pyridine bromide compound.
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]
Sources
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. wjbphs.com [wjbphs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
stability of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride under different conditions
Welcome to the dedicated technical support resource for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Given the limited direct stability data for this specific molecule, this guide synthesizes information from related chemical structures and foundational chemical principles to empower you with proactive stability management and problem-solving strategies.
I. Foundational Stability Profile & Troubleshooting
This section addresses the core stability concerns you might encounter, structured in a question-and-answer format to directly tackle experimental challenges.
Question 1: I'm dissolving the compound in an aqueous buffer. How does pH affect its stability?
The stability of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride in aqueous solutions is significantly influenced by pH due to the presence of both an amino group and a carboxylic acid group.[1][2]
-
Acidic Conditions (pH < 2): In strongly acidic environments, the amino group is protonated (-NH3+), and the carboxylic acid remains in its protonated form (-COOH).[3] This cationic form is generally soluble in water. However, prolonged exposure to very low pH, especially at elevated temperatures, could potentially risk hydrolysis of the amino group, although this is less common for aromatic amines.
-
Near Neutral to Mildly Acidic Conditions (pH 3-6): As the pH increases, the carboxylic acid group will deprotonate to a carboxylate (-COO-), while the amino group remains protonated. The molecule exists as a zwitterion. The isoelectric point (pI) is the pH at which the net charge is zero, which can lead to minimum solubility.
-
Neutral to Basic Conditions (pH > 7): In basic solutions, the amino group will be deprotonated (-NH2), and the carboxylic acid group will be in its carboxylate form (-COO-).[1] The anionic form is typically more soluble. However, basic conditions, particularly in the presence of oxygen, can increase the susceptibility of the amino group to oxidation, which may lead to coloration of the solution.
Troubleshooting pH-Related Issues:
-
Precipitation: If you observe precipitation when adjusting the pH, you are likely near the isoelectric point of the compound. To redissolve, adjust the pH to be either more acidic or more basic.
-
Color Change: A yellowing or browning of your solution, especially under basic conditions, may indicate oxidative degradation of the amino group. It is advisable to use degassed solvents and work under an inert atmosphere (e.g., nitrogen or argon) if you need to work in basic conditions for extended periods.
Question 2: My solid compound seems to be changing color over time. What are the recommended storage conditions?
For pyridine-based compounds, especially those with amino and bromo substitutions, proper storage is crucial to maintain integrity.
-
Temperature: While many aminopyridine derivatives show good thermal stability, it is always best practice to store the compound in a cool environment.[4][5][6] For long-term storage, refrigeration (2-8 °C) is recommended.[7][8]
-
Light: Aromatic bromine compounds can be susceptible to photodecomposition.[9] It is crucial to store 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride protected from light in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: The amino group can be sensitive to oxidation. Store the compound under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation. The container should be tightly sealed to prevent moisture and air ingress.[10][11][12]
Troubleshooting Storage-Related Issues:
-
Visual Changes: If the solid has changed from its initial color (typically off-white to light yellow) to a darker shade, this could be a sign of degradation. Before use, it is advisable to re-analyze the compound's purity via techniques like HPLC or NMR.
-
Inconsistent Experimental Results: If you are experiencing variability in your experimental outcomes, degradation of your starting material could be a contributing factor. Always use freshly opened or properly stored material for critical experiments.
Question 3: I'm planning a reaction at an elevated temperature. How stable is this compound thermally?
While specific data for this compound is unavailable, related aminopyridine derivatives can exhibit good thermal stability, with decomposition temperatures often exceeding 200 °C.[4][6] However, the presence of the carboxylic acid group could lead to decarboxylation at very high temperatures.
Troubleshooting Thermal Stability Issues:
-
Reaction Monitoring: When running reactions at elevated temperatures, it is critical to monitor the reaction progress closely for the appearance of unexpected byproducts, which could indicate thermal decomposition of your starting material.
-
Inert Atmosphere: Performing high-temperature reactions under an inert atmosphere is highly recommended to prevent thermo-oxidative degradation.
II. Visual Troubleshooting and Logical Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate potential degradation pathways and a logical workflow for addressing stability concerns.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Workflow for Solution Preparation.
III. Proactive Stability Assessment: Experimental Protocol
To definitively determine the stability of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride under your specific experimental conditions, a forced degradation study is recommended.
Objective: To assess the stability of the compound under various stress conditions (pH, temperature, light).
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9)
-
0.1 N HCl, 0.1 N NaOH
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
UV light chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
pH Stability: Dilute the stock solution in different pH buffers to a final concentration (e.g., 0.1 mg/mL). Prepare separate samples for each pH.
-
Thermal Stability: Place aliquots of the stock solution in vials and heat them in an oven at a set temperature (e.g., 60°C).
-
Photostability: Expose aliquots of the stock solution in quartz cuvettes or clear glass vials to UV light. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze each sample by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Quantify the percentage of degradation over time.
-
Data Interpretation:
| Stress Condition | Observation | Potential Cause |
| Acidic pH | Minimal degradation | Stable in acidic conditions |
| Basic pH | Appearance of new peaks, color change | Base-catalyzed degradation/oxidation |
| Elevated Temp. | Decrease in parent peak | Thermal decomposition |
| UV Light | Appearance of new peaks | Photodegradation |
IV. Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of this compound?
-
A: It is typically an off-white to light yellow or brown solid.[13] A significant deviation from this may indicate impurity or degradation.
-
-
Q: In which solvents is it soluble?
-
Q: My NMR spectrum shows small, unexpected peaks. Could this be degradation?
-
A: Yes, this is possible, especially if the sample has been stored for a long time or improperly. It is recommended to compare the spectrum with that of a fresh, high-purity sample.
-
-
Q: Can I use this compound in reactions with strong oxidizing or reducing agents?
-
A: Caution is advised. The amino group can be oxidized, and the bromo- and carboxylic acid groups could potentially be reduced under certain conditions. Compatibility studies are recommended.
-
V. References
-
Wikipedia. (2024). Amino acid. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2011). Thermophysical properties of carboxylic and amino acid buffers at subzero temperatures: relevance to frozen state stabilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Amino Acids, Proteins, and pH. Retrieved from [Link]
-
Quora. (2018). What happens to the functional groups of amino acids when subjected to very low pH? Retrieved from [Link]
-
MDPI. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Retrieved from [Link]
-
PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2013). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
PubMed. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[10]benzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
side reactions to avoid during the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid
Technical Support Center: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid. This valuable intermediate presents several synthetic challenges. This document provides in-depth, field-proven insights into avoiding common side reactions, structured as a series of troubleshooting questions and answers.
Overview of a Common Synthetic Pathway
A frequently employed route to 3-Amino-5-bromopyridine-2-carboxylic acid involves multiple steps, each with the potential for yield-reducing side reactions. A logical pathway starts from a suitable pyridine precursor, followed by sequential introduction of the required functional groups. Understanding the pitfalls at each stage is critical for success.
Caption: Common synthetic route and points where side reactions occur.
Troubleshooting Guide & FAQs
Section 1: Issues in Pyridine Ring Bromination
Question: I am attempting to brominate my pyridine precursor, but I'm observing a significant amount of a di-brominated side product, leading to a difficult purification. How can I improve the regioselectivity for mono-bromination at the 5-position?
Answer: This is a classic challenge. Pyridine rings containing activating groups (like an amino or amide group) are highly susceptible to electrophilic aromatic substitution. Over-bromination, particularly the formation of 3,5-dibromo species, is a common side reaction when using harsh brominating agents or elevated temperatures.[1][2]
Causality: The initial bromo substituent is deactivating, but if the ring already possesses a strong activating group, the energy barrier for a second substitution may not be sufficiently high to prevent it, especially under aggressive reaction conditions. The key is to control the reactivity of the brominating agent.
Troubleshooting Protocol: Selective Mono-bromination
-
Reagent Selection: Switch from liquid bromine (Br₂) to a milder brominating agent like N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of bromine, which significantly suppresses the formation of di-bromo byproducts.[1]
-
Solvent Choice: The solvent can drastically affect selectivity. Acetonitrile or acetone are often better choices than more polar, protic solvents like acetic acid, which can enhance the electrophilicity of bromine.[3]
-
Temperature Control: Perform the reaction at a reduced temperature. Start the addition of your brominating agent at 0-10°C and allow the reaction to slowly warm to room temperature. This kinetic control favors the more rapid mono-bromination over the slower di-bromination.
-
Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.05 equivalents relative to your substrate.
Optimized Conditions Comparison
| Parameter | Standard Method (High Side Product) | Optimized Method (High Selectivity) | Rationale |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a milder, more controlled source of electrophilic bromine. |
| Solvent | Acetic Acid | Acetone or Acetonitrile | Less polar aprotic solvents reduce over-bromination.[3] |
| Temperature | Room Temp to 50°C | 0°C to Room Temp | Lower temperature provides kinetic control, favoring the desired product. |
| Equivalents | >1.1 eq. | 1.0 - 1.05 eq. | Precise stoichiometry prevents excess reagent from forcing a second reaction. |
digraph "Bromination_Side_Reaction" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];sub { rank = same; Start [label="2-Aminopyridine\n(Example Precursor)", fillcolor="#F1F3F4"]; }
Desired [label="2-Amino-5-bromopyridine\n(Desired Product)", fillcolor="#E6F4EA"]; Side [label="2-Amino-3,5-dibromopyridine\n(Side Product)", fillcolor="#FCE8E6"];
Start -> Desired [label="+ 1 eq. NBS\n(Controlled)", color="#34A853"]; Start -> Side [label="+ Excess Br₂\n(Uncontrolled)", color="#EA4335", style=dashed]; Desired -> Side [label="+ Excess Br₂", color="#EA4335", style=dashed, constraint=false]; }
Caption: Controlling bromination to avoid the di-bromo side product.
Section 2: Challenges with the Hofmann Rearrangement
Question: My Hofmann rearrangement of 5-bromopyridine-2,3-dicarboxamide to introduce the 3-amino group is inefficient, with low yields and a complex product mixture. What are the likely side reactions and how can they be mitigated?
Answer: The Hofmann rearrangement is a powerful tool for converting a primary amide to a primary amine with one fewer carbon atom, but it requires careful execution.[4] The reaction proceeds via an isocyanate intermediate. Side reactions often stem from the reactivity of this intermediate or from incomplete reaction due to poor conditions.
Causality & Common Pitfalls:
-
Urea Formation: The primary amine product is nucleophilic and can attack the isocyanate intermediate, forming a symmetrical urea byproduct. This is especially problematic if the isocyanate accumulates.
-
Incomplete Reaction: Traditional Hofmann conditions (aqueous NaOH/Br₂) can suffer from poor solubility of the amide substrate, leading to incomplete conversion.[5]
-
Over-oxidation: Harsh conditions can sometimes lead to undesired oxidative side reactions, degrading the product.
Troubleshooting Protocol: Optimized Hofmann Rearrangement
-
Reagent Choice: Instead of preparing sodium hypobromite in situ, consider using a pre-formed reagent or an alternative oxidant. Modern protocols often use reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) or N-bromosuccinimide (NBS) in the presence of a base, which can lead to cleaner reactions.[5]
-
Temperature Management: The initial N-bromination step should be performed at a low temperature (e.g., 0°C). The rearrangement step (formation of the isocyanate) often requires gentle heating (e.g., 50-70°C), but this must be carefully controlled to prevent side reactions.[6]
-
Quenching: Once the rearrangement is complete, the isocyanate should be hydrolyzed to the amine under conditions that minimize urea formation. This is often achieved by heating in the aqueous basic solution.
Step-by-Step Optimized Protocol (Conceptual)
-
Preparation of Hypobromite: In a separate flask, prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold (0°C) aqueous solution of sodium hydroxide.
-
Amide Addition: Add your 5-bromopyridine-2,3-dicarboxamide substrate to the pre-cooled hypobromite solution. Maintain the temperature below 5°C during this phase.
-
Rearrangement: Gradually warm the reaction mixture to 60-70°C and hold for 1-2 hours. Monitor the reaction by TLC or LCMS for the disappearance of starting material and the N-bromoamide intermediate.
-
Work-up: After cooling, carefully acidify the mixture to a neutral pH to precipitate the amine product, if it is insoluble, or proceed with extraction.
Section 3: Preventing Decarboxylation During Hydrolysis
Question: During the final step—hydrolysis of 3-amino-5-bromo-pyridine-2-carboxamide to the carboxylic acid—I'm seeing evidence of product loss, which I suspect is decarboxylation. Is this likely, and how can I avoid it?
Answer: Yes, your suspicion is well-founded. Pyridine-2-carboxylic acids (picolinic acids) are known to be susceptible to decarboxylation, especially at elevated temperatures in aqueous solution.[7][8]
Causality: The mechanism often involves the formation of a zwitterion, where the pyridine nitrogen is protonated. This structure facilitates the loss of CO₂ to form a 2-pyridyl carbanion or ylide intermediate, which is then quenched to give the decarboxylated product (3-amino-5-bromopyridine).[9] The presence of the 3-amino group can further influence the electronic properties of the ring, but the inherent instability of the 2-carboxy group remains the primary issue.
Caption: Simplified pathway for the decarboxylation of picolinic acids.
Troubleshooting Protocol: Mild Hydrolysis
-
Avoid Excessive Heat: The primary cause of decarboxylation is heat. Use the mildest conditions possible for the hydrolysis. If using aqueous NaOH, try running the reaction at a lower reflux temperature or for a longer time at a temperature below reflux (e.g., 80-90°C) instead of a vigorous reflux.[10]
-
Acidic Hydrolysis as an Alternative: While basic hydrolysis is common, acidic hydrolysis (e.g., using concentrated HCl) at a controlled temperature can also be effective and may offer a different side reaction profile.[10] However, this also requires careful temperature control.
-
pH Control During Work-up: During the work-up, when neutralizing the reaction mixture to precipitate the product, perform the neutralization at low temperature (0-5°C). This minimizes the time the product spends in a heated, neutral, or slightly acidic aqueous environment where decarboxylation can be accelerated.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the hydrolysis is complete, cool the reaction down and proceed with the work-up. Unnecessary heating will only promote degradation.
By implementing these control measures—milder reagents, strict temperature management, and optimized reaction conditions—you can significantly minimize the formation of unwanted side products and achieve a higher yield and purity of the target 3-Amino-5-bromopyridine-2-carboxylic acid.
References
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Available at: [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Reusch, W. (2013). Reactions of Diazonium Salts. Michigan State University Department of Chemistry. Available at: [Link]
-
Farooq, U., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(52), 29935-29959. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Available at: [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Amination of 2,6-Dihalopyridines by Sterically Demanding Amines. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2012). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research, 1(1). Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]
-
Nature. (n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link]
-
Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402-2435. Available at: [Link]
Sources
- 1. ijssst.info [ijssst.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis [ouci.dntb.gov.ua]
- 6. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Scale-Up and Production of 3-Amino-5-bromopyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-5-bromopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the production of this key pharmaceutical intermediate.
I. Synthesis Pathway Overview
The successful synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid is critical for numerous applications in drug discovery and development. A common and effective synthetic route proceeds via the Hofmann rearrangement of 5-bromopyridine-2,3-dicarboximide. This pathway is often favored for its efficiency and the availability of starting materials.
Caption: General synthetic route to 3-Amino-5-bromopyridine-2-carboxylic acid.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for 3-Amino-5-bromopyridine-2-carboxylic acid?
A widely employed method is the Hofmann rearrangement of 5-bromonicotinamide, which is derived from 5-bromonicotinic acid. This multi-step synthesis involves the conversion of the primary amide to a primary amine with one fewer carbon atom.[1][2][3]
FAQ 2: What are the critical parameters to control during the Hofmann rearrangement step?
The Hofmann rearrangement is sensitive to several factors that can significantly impact yield and purity.[4][5] Key parameters include:
-
Temperature: The reaction should be carefully temperature-controlled, as excessive heat can lead to side reactions and degradation of the product.
-
Stoichiometry of Reagents: The ratio of the amide to the halogen (e.g., bromine) and base is crucial for efficient conversion.
-
Rate of Addition: Slow and controlled addition of reagents is necessary to manage any exotherms and prevent localized high concentrations that can promote side reactions.
FAQ 3: My final product is a different color than expected. What could be the cause?
The expected product is typically a light yellow solid.[6] Discoloration can be indicative of impurities. Potential causes include:
-
Residual starting materials or reagents: Incomplete reaction or inadequate purification can leave colored impurities.
-
Side-products: Over-bromination or other side reactions during the synthesis can generate colored byproducts.[7][8]
-
Degradation: The product may be sensitive to light, air, or high temperatures, leading to degradation and color change over time.
FAQ 4: How can I improve the purity of my final product?
Purification of 3-Amino-5-bromopyridine-2-carboxylic acid is typically achieved through recrystallization or pH-controlled precipitation.[6] Key considerations for enhancing purity include:
-
Solvent Selection: Choosing an appropriate solvent system for recrystallization is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.
-
pH Adjustment: Careful control of the pH during precipitation is essential. The product's solubility is pH-dependent, and precise adjustment can maximize yield and purity.
-
Washing: Thoroughly washing the isolated solid with appropriate solvents can remove residual impurities.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3-Amino-5-bromopyridine-2-carboxylic acid.
Problem 1: Low Yield
A lower than expected yield is a common challenge. The following decision tree can help diagnose and resolve the issue.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofman rearrangement | PPTX [slideshare.net]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. heteroletters.org [heteroletters.org]
- 8. ijssst.info [ijssst.info]
removing di-brominated impurities from 3-Amino-5-bromopyridine compounds
Welcome to the technical support center for handling a common challenge in synthetic chemistry: the purification of 3-Amino-5-bromopyridine from its di-brominated impurities. The presence of these impurities, most notably 2-amino-3,5-dibromopyridine and 3-amino-2,5-dibromopyridine, can significantly impact the yield, purity, and overall success of subsequent reactions in pharmaceutical and agrochemical development.[1][2][3]
This guide is structured to walk you through the logical progression of identifying, strategizing, and executing the removal of these persistent impurities. We will delve into the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning to adapt these methods to your specific needs.
FAQ 1: How do I confirm the presence and quantity of di-brominated impurities?
Before attempting any purification, it's critical to confirm the identity and approximate quantity of the di-brominated impurity. This information will guide your choice of purification strategy.
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities.[4] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) can effectively separate the mono- and di-brominated species.[4] The higher bromine content in the di-brominated impurity will typically lead to a longer retention time.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method ideal for reaction monitoring and a preliminary purity check.[4] The di-brominated impurity, being less polar than 3-Amino-5-bromopyridine, will have a higher Rf value. A common eluent system is a mixture of heptane and ethyl acetate.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of the impurities. The aromatic region of the spectrum for the di-brominated impurity will show a different splitting pattern and integration compared to the desired product. Quantitative NMR (qNMR) can also be used to determine the relative amounts of each component.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities and can provide both separation and structural information based on mass-to-charge ratio.[6]
FAQ 2: What is the best strategy for removing di-brominated impurities?
Answer: The optimal strategy depends on the scale of your reaction and the concentration of the impurity. The following decision tree illustrates a logical approach to selecting a purification method.
Caption: Decision workflow for selecting a purification method.
FAQ 3: Can I remove the di-brominated impurity by recrystallization?
Answer: Yes, recrystallization is often the most efficient method, especially if the desired compound is the major component. The success of this technique hinges on the differential solubility of the mono- and di-brominated species in a given solvent system.
The di-brominated impurity is generally less polar and may have different crystal lattice energies. A solvent system should be chosen where the desired 3-Amino-5-bromopyridine has high solubility at elevated temperatures and low solubility at room temperature or below, while the di-brominated impurity remains in solution or has significantly different solubility.
Solvent Selection Table
| Solvent System | Rationale |
| Ethanol/Water | 3-Amino-5-bromopyridine can be dissolved in hot ethanol, and water can be added dropwise until turbidity is observed. Upon cooling, the desired product should crystallize out, leaving the more soluble di-bromo impurity in the mother liquor.[2] |
| Petroleum Ether/Ethyl Acetate | The crude product can be washed with hot petroleum ether, which may selectively dissolve the less polar di-bromo impurity.[7] Recrystallization from a mixture can also be effective. |
| Benzene | In some cases, related compounds like 2-amino-5-bromopyridine have been successfully recrystallized from benzene.[7] This may be applicable depending on the specific di-bromo impurity. |
Step-by-Step Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude 3-Amino-5-bromopyridine in an Erlenmeyer flask. Add the minimum amount of hot 90-95% ethanol required to fully dissolve the solid.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze a small sample of the crystals and the mother liquor by TLC or HPLC to assess the effectiveness of the purification.
FAQ 4: When should I use column chromatography and what conditions are recommended?
Answer: Column chromatography is the preferred method when recrystallization fails to provide adequate purity, when dealing with a complex mixture of isomers, or when purifying smaller quantities.[5] Pyridine-containing compounds can be challenging due to interactions with the silica gel, often leading to peak tailing.[8]
Why it works: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). The less polar di-brominated impurity will have a weaker interaction with the polar silica gel and will elute faster than the more polar 3-Amino-5-bromopyridine.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent) Selection: A common starting point is a mixture of heptane (or hexane) and ethyl acetate.[5]
-
Begin with a low polarity mixture (e.g., 9:1 heptane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1) to elute your compounds.
-
To mitigate peak tailing, a small amount of a competing base like triethylamine (~0.5-1%) can be added to the eluent.[8] This will occupy the acidic silanol sites on the silica, improving the peak shape of the basic pyridine compounds.[8]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Purity Verification: Confirm the purity of the final product using HPLC and/or NMR.
FAQ 5: Are there chemical methods to remove di-brominated impurities?
Answer: Yes, in some challenging cases, a chemical approach can be employed. These methods are generally more complex and should be considered when physical separation methods are ineffective.
One potential strategy involves a selective reaction , such as a site-selective amination or a carefully controlled metal-halogen exchange, that reacts preferentially with the di-brominated species. For instance, the reactivity of the bromine atoms can differ based on their position on the pyridine ring, potentially allowing for a selective reaction that converts the di-bromo impurity into a new compound with significantly different physical properties (e.g., polarity or solubility), making it much easier to remove.[9][10] This is an advanced technique that requires careful reaction development and control.
References
- Pipzine Chemicals. (n.d.). 3-Amino-5-Bromopyridine Manufacturer & Supplier China.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- ACS Omega. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Chem-Impex. (n.d.). 3-Amino-5-bromopyridine.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Introduction
This guide provides comprehensive handling, storage, and troubleshooting recommendations for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride (CAS No. for parent compound: 870997-85-6). This compound is a critical building block in pharmaceutical and agrochemical research, valued for its specific functional groups that enable complex organic synthesis.[1] Due to its hazardous nature and sensitivity, adherence to strict protocols is essential for experimental success and, most importantly, for researcher safety. This document is designed to serve as a primary resource for scientists and drug development professionals, offering field-proven insights to mitigate common issues.
Section 1: Critical Safety Protocols & Hazard Overview
As a Senior Application Scientist, my primary directive is to ensure user safety. The hazards associated with this compound are significant and non-negotiable. The hydrochloride salt form can be particularly aggressive due to its potential to form corrosive hydrochloric acid upon contact with moisture.
GHS Hazard Summary
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[2][3][4] H412: Harmful to aquatic life with long lasting effects. |
Core Safety Directives:
-
Engineering Controls: All handling, including weighing and solution preparation, MUST be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5] Ensure the workspace is well-ventilated.[2][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Change gloves immediately if contamination is suspected.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.
-
Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[5]
-
-
Hygiene: Wash hands and exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area where this compound is used.[4]
Section 2: Long-Term Storage & Stability FAQs
Proper storage is the first line of defense against compound degradation and experimental variability. The hydrochloride salt of this amine is particularly susceptible to environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: The compound must be stored with careful attention to temperature, atmosphere, and light to ensure its stability. See the summary table below.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Cool; ambient or refrigerated.[2][5][6] | Prevents thermal decomposition and slows down potential side reactions. |
| Atmosphere | Dry, inert if possible. | As a hydrochloride salt, the compound is hygroscopic. Moisture absorption can lead to clumping, hydrolysis, and inaccurate weighing. Storing under an inert gas like argon or nitrogen is best practice for long-term stability. |
| Container | Tightly closed, original packaging.[2][3][4] | Prevents exposure to moisture and atmospheric contaminants. Use only containers approved for this substance.[2] |
| Location | Well-ventilated, locked cabinet.[2][3][4] | Ensures safety and security due to the compound's high toxicity. Proper ventilation mitigates vapor accumulation in case of a spill. |
| Incompatibilities | Store away from strong oxidizing agents.[8] | Prevents potentially hazardous reactions. |
| Light | Protect from UV radiation/sunlight.[2] | Many pyridine derivatives are light-sensitive.[5] Exposure can lead to photodegradation, indicated by a color change. |
Q2: My compound has changed from a light yellow to a darker brown. Is it still usable?
A2: A significant color change is a primary visual indicator of potential degradation. While a slight batch-to-batch variation can occur, darkening upon storage often suggests oxidation or decomposition. It is highly recommended to run a purity analysis (e.g., NMR, LC-MS) to verify its integrity before proceeding with critical experiments. If significant impurities are detected, the material should be discarded according to institutional hazardous waste protocols.
Q3: The material seems clumpy and is difficult to weigh. What's happening?
A3: This is a classic sign of moisture absorption. The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere, causing particles to agglomerate. This not only makes handling difficult but also means any weighed amount will have an artificially high mass due to the water content, leading to stoichiometric errors in your reactions. To mitigate this, always store the container within a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.
Section 3: Experimental Protocols & Workflows
Adherence to a strict, repeatable workflow is crucial for both safety and data integrity.
Protocol: Safe Weighing and Handling
-
Preparation: Don all required PPE (gloves, lab coat, face shield, goggles). Verify that the chemical fume hood has proper airflow.
-
Equilibration: Remove the sealed container from its storage location (e.g., refrigerator/desiccator). Allow it to sit unopened for at least 30 minutes to equilibrate to the ambient temperature. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquot Transfer: Inside the fume hood, carefully open the container. To minimize atmospheric exposure to the bulk material, avoid leaving the main container open for an extended period.
-
Weighing: Using a clean spatula, quickly transfer an approximate amount of the solid to a tared, anti-static weighing vessel.
-
Sealing and Storage: Immediately and tightly reseal the primary container. For long-term storage, consider purging the headspace with an inert gas (e.g., Argon) before sealing. Place the sealed container back inside a desiccator.
-
Final Weighing: Add or remove small amounts of the compound in the weighing vessel until the desired mass is reached.
-
Cleanup: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste stream.
Handling and Storage Decision Workflow
The following diagram outlines the critical decision points for safely handling and storing the compound.
Caption: Workflow for Safe Handling of 3-Amino-5-bromopyridine-2-carboxylic acid HCl.
Section 4: Troubleshooting Experimental Issues
Q&A 1: My compound is not dissolving in my reaction solvent. What should I try?
A1: Solubility issues are common. Given the polar nature of the carboxylic acid, amino group, and hydrochloride salt, start with polar solvents.
-
Step 1: Polar Aprotic Solvents: Try solvents like DMSO or DMF. These are often effective for complex heterocyclic compounds.
-
Step 2: Polar Protic Solvents: If compatible with your reaction chemistry, try methanol or ethanol. Gentle warming may be required.
-
Step 3: Aqueous Solutions: The hydrochloride salt should exhibit some solubility in water. However, be aware that this will form an acidic solution. For reactions requiring basic conditions, the compound will first need to be neutralized, which may alter its solubility profile. A synthesis procedure for the parent carboxylic acid involves neutralization with HCl to precipitate the product, suggesting its solubility is pH-dependent.[9][10]
Q&A 2: I am seeing unexpected byproducts or low yields in my synthesis. Could the starting material be the problem?
A2: Absolutely. The integrity of your starting material is paramount.
-
Check for Degradation: Review the "Long-Term Storage & Stability FAQs" (Section 2). Has the material changed color or absorbed moisture? Either issue can introduce impurities or alter the effective concentration of your reagent.
-
Consider Side Reactions: The amino group is a potential site for unwanted side reactions. Ensure it is properly protected if your reaction conditions are not compatible with a primary amine. Brominated pyridines can also be susceptible to certain coupling reactions.
-
Purity Verification: If you continue to see issues, a purity check via ¹H NMR or LC-MS is the most definitive way to confirm the identity and purity of the starting material. Compare the results against a known standard or the supplier's certificate of analysis.
References
- Sigma-Aldrich, Safety Data Sheet for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
- 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet, [Source for general handling of aminobromopyridines].
- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrave, [Source for general pyridine hazards].
- Safety Data Sheet - Jubilant Ingrevia, [Source for storage of rel
- 2-Amino-5-bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited, [Source for PPE and handling].
- 1-amino-5-bromoisoquinoline - SAFETY DATA SHEET, [Source for handling solids in fume hoods].
- SAFETY DATA SHEET - Fisher Scientific, [Source for incompatible m
- 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride - AK Scientific, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich, [Source for general chemical hygiene].
- Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - ChemicalBook, [Source for general storage conditions].
- 3-Amino-5-bromopyridine - Chem-Impex, [Source for applic
- 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 - ChemicalBook, [Source for synthesis inform
- 870997-85-6, 3-amino-5-bromopyridine-2-carboxylic acid Formula - ECHEMI, [Source for synthesis and properties].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 10. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Amino-5-bromopyridine-2-carboxylic acid
Introduction
3-Amino-5-bromopyridine-2-carboxylic acid is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties, allows for diverse chemical modifications and the construction of complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthetic routes to 3-Amino-5-bromopyridine-2-carboxylic acid, with a focus on experimental feasibility, yield, purity, scalability, and safety. The insights provided are intended to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic routes to 3-Amino-5-bromopyridine-2-carboxylic acid have been reported in the literature. These can be broadly categorized into three main approaches, each with its own set of advantages and disadvantages:
-
Route 1: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide. This is the most direct route, involving the conversion of the corresponding amide to the carboxylic acid in the final step.
-
Route 2: Synthesis from 5-Bromonicotinamide via Hofmann Rearrangement. This multi-step approach utilizes a classic name reaction to construct the 3-aminopyridine core, followed by carboxylation.
-
Route 3: Synthesis from 3-Nitropyridine-2-carboxylic Acid via Reduction and Bromination. This strategy involves the initial formation of the aminocarboxylic acid scaffold, followed by regioselective bromination.
The following sections will delve into the specifics of each route, providing a detailed analysis of the chemistry involved, experimental protocols, and a comparative summary of key performance indicators.
Route 1: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide
This approach is the most convergent, relying on the availability of the precursor 3-Amino-5-bromopyridine-2-carboxamide. The final step is a hydrolysis, which can be achieved under either acidic or basic conditions.
Chemical Rationale
The hydrolysis of an amide to a carboxylic acid is a fundamental organic transformation. The choice between acidic and basic conditions can influence reaction times, work-up procedures, and the compatibility with other functional groups.
-
Basic Hydrolysis: Saponification using a strong base like sodium hydroxide is a common method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide. The resulting carboxylate salt is then protonated in a separate acidic work-up step to yield the carboxylic acid.
-
Acidic Hydrolysis: This method typically employs a strong mineral acid, such as hydrochloric acid, and heat. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Experimental Data
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagents | Sodium Hydroxide, Water | Concentrated Hydrochloric Acid |
| Temperature | Reflux | 100°C |
| Reaction Time | 5 hours | 20 hours |
| Yield | 95% | 55% |
| Work-up | Neutralization with acid | Neutralization with base |
Discussion
Based on the available data, basic hydrolysis appears to be the superior method for this final step, offering a significantly higher yield and a shorter reaction time. The work-up for both methods is straightforward, involving neutralization to precipitate the product.
Workflow Diagram
Caption: Workflow for the hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide.
Route 2: Synthesis from 5-Bromonicotinamide via Hofmann Rearrangement
This route begins with a commercially available starting material, 5-bromonicotinamide, and utilizes the Hofmann rearrangement to generate the key intermediate, 3-amino-5-bromopyridine. This intermediate must then be carboxylated to yield the final product.
Chemical Rationale
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The key advantage of this route is the use of readily available starting materials. The subsequent carboxylation of 3-amino-5-bromopyridine presents a significant challenge, as direct carboxylation of aminopyridines can be difficult and may require harsh conditions or protecting group strategies. A more common approach would be to introduce the carboxylic acid functionality via a Sandmeyer reaction on a diazotized aminopyridine precursor, though this adds further steps.
Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide
-
A solution of sodium hydroxide (0.79 mol) in water (340 mL) is pre-cooled in an ice bath.
-
Bromine (0.255 mol) is added to the cold sodium hydroxide solution.
-
5-Bromonicotinamide (0.209 mol) is added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then heated to 70°C for 1 hour.
-
After cooling, the aqueous phase is extracted with a mixture of THF and tert-butyl methyl ether.
-
The combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield 3-amino-5-bromopyridine (70% yield).
Discussion
While the Hofmann rearrangement itself is a well-established and relatively high-yielding reaction, the subsequent carboxylation step makes this route less direct. The overall yield of this multi-step process is likely to be lower than the more convergent hydrolysis route. Furthermore, the use of bromine, a hazardous and corrosive reagent, requires careful handling and engineering controls, particularly on a larger scale.
Workflow Diagram
Caption: Workflow for the synthesis via Hofmann rearrangement.
Route 3: Synthesis from 3-Nitropyridine-2-carboxylic Acid via Reduction and Bromination
This synthetic strategy involves the initial construction of the 3-aminopyridine-2-carboxylic acid core, followed by a regioselective bromination at the 5-position.
Chemical Rationale
The reduction of a nitro group to an amine is a common and generally high-yielding transformation. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) being a clean and efficient method. The key challenge in this route is the regioselective bromination of the resulting 3-aminopyridine-2-carboxylic acid. The pyridine ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. However, the amino group is a strong activating group and an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. The interplay of these directing effects will determine the position of bromination.
Experimental Protocol: Reduction of 3-Nitropyridine-2-carboxylic Acid
-
3-Nitropyridine-2-carboxylic acid (16.2 mmol) and sodium bicarbonate (16.2 mmol) are dissolved in water (20 mL).
-
The system is purged with nitrogen, and 10% Pd/C catalyst is added.
-
The atmosphere is replaced with hydrogen, and the mixture is stirred at room temperature for 50 hours.
-
The reaction mixture is worked up to yield 3-aminopyridine-2-carboxylic acid (67% yield).
Discussion
This route has the advantage of building the core aminocarboxylic acid structure early in the synthesis. However, the success of this route is entirely dependent on the feasibility and regioselectivity of the subsequent bromination step. Electrophilic bromination of substituted pyridines can be complex, and may lead to a mixture of products or require specific and carefully controlled reaction conditions to achieve the desired 5-bromo isomer. Without a reliable and high-yielding protocol for the bromination of 3-aminopyridine-2-carboxylic acid, this route remains less attractive than the hydrolysis of the pre-formed amide.
Workflow Diagram
Caption: Workflow for the synthesis via reduction and bromination.
Overall Comparison and Recommendations
| Feature | Route 1: Hydrolysis | Route 2: Hofmann Rearrangement | Route 3: Reduction & Bromination |
| Number of Steps | 1 (from amide) | 2+ (from bromonicotinamide) | 2 (from nitropyridine carboxylic acid) |
| Overall Yield | High (up to 95%) | Moderate | Potentially Low to Moderate |
| Starting Materials | 3-Amino-5-bromopyridine-2-carboxamide | 5-Bromonicotinamide | 3-Nitropyridine-2-carboxylic Acid |
| Key Challenges | Availability of starting amide | Multi-step carboxylation, use of bromine | Regioselectivity of bromination |
| Scalability | Good | Moderate (bromine handling) | Moderate (catalytic hydrogenation) |
| Safety | Standard laboratory procedures | Handling of bromine | Handling of nitro compounds, hydrogenation |
Recommendation:
For laboratory-scale synthesis and process development, Route 1 (Hydrolysis) is the most highly recommended approach, provided the starting amide is commercially available or can be synthesized efficiently. The high yield, short reaction time (with basic hydrolysis), and straightforward procedure make it the most efficient and reliable method.
Route 3 (Reduction and Bromination) is the least recommended of the three, due to the significant uncertainty and potential difficulty associated with the regioselective bromination of 3-aminopyridine-2-carboxylic acid. Further research and development would be required to establish a reliable and high-yielding bromination protocol for this route to be considered competitive.
Conclusion
The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be approached from several different strategic directions. A thorough analysis of the available data indicates that the hydrolysis of the corresponding carboxamide is the most efficient and high-yielding route. For syntheses starting from more basic building blocks, the Hofmann rearrangement of 5-bromonicotinamide offers a feasible, albeit more lengthy, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the scale of the synthesis, the availability of starting materials, and the resources available for process development and safety implementation.
References
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of Organic Compounds Using Continuous Flow and Microreactor Technology.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Neuland Laboratories. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
IQS School of Engineering. (2021, May 21). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Retrieved from [Link]
-
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]
-
ACS Publications. (2022, January 20). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. The pyridine ring, a ubiquitous feature in many FDA-approved drugs, serves as a versatile template for the design of new therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of derivatives of 3-amino-5-bromopyridine-2-carboxylic acid against other prominent heterocyclic scaffolds, offering insights into their potential as anticancer and antimicrobial agents. While direct experimental data on the 3-amino-5-bromopyridine-2-carboxylic acid scaffold itself is limited in publicly available literature, this guide will draw upon data from structurally related compounds and established alternative scaffolds to provide a valuable comparative perspective for researchers in drug discovery.
The 3-Amino-5-bromopyridine-2-carboxylic Acid Scaffold: A Platform for Discovery
The 3-amino-5-bromopyridine-2-carboxylic acid scaffold integrates several key pharmacophoric features: a pyridine ring for aromatic interactions, an amino group as a hydrogen bond donor, a carboxylic acid for potential salt bridge formation or as a chelating moiety, and a bromine atom which can modulate lipophilicity and potentially engage in halogen bonding. These features suggest a high potential for diverse biological activities. While specific derivatives of this scaffold are not extensively documented in comparative studies, its constituent parts are well-represented in active compounds. For instance, aminopyridine derivatives have been extensively studied for their wide-ranging pharmacological activities, including antimicrobial and anticancer effects.[2][3]
Comparative Analysis of Biological Activity
To provide a framework for evaluating the potential of the 3-amino-5-bromopyridine-2-carboxylic acid scaffold, we will compare its structural class with other well-established heterocyclic systems known for their anticancer and antimicrobial properties.
Anticancer Activity: A Look at Cytotoxicity
The development of novel anticancer agents often involves the screening of compounds for their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating greater potency.
Imidazopyridines, which are isomeric to the purine core of nucleic acids, have demonstrated significant antitumor properties.[4] Studies on novel imidazopyridine derivatives have shown dose- and time-dependent inhibition of prostate cancer cell proliferation. Mechanistic investigations revealed that these compounds can induce apoptosis and inhibit critical signaling pathways such as AR and PI3K/Akt.[5] For example, certain bromo-substituted imidazo[4,5-b]pyridines have shown potent antiproliferative activity against colon carcinoma (SW620) cells, with IC50 values in the sub-micromolar range.[4]
The quinoline scaffold is another privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer activity. For instance, certain 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against breast cancer cell lines.[6] One derivative, compound 7c, demonstrated superior anti-proliferative activity against the MCF-7 cell line with an IC50 value of 1.73 ± 0.27 µg/mL, which was more potent than the reference drug Doxorubicin in that study.[6]
Pyrazine rings, as bioisosteres of pyridine, are also of great interest. Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and have shown significant anticancer activity against Ehrlich ascites tumour cells in mice.[7]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Scaffold Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Imidazo[4,5-b]pyridine | Bromo-substituted derivative with unsubstituted amidino group | SW620 (Colon Carcinoma) | 0.4 µM | [4] |
| Imidazo[4,5-b]pyridine | Bromo-substituted derivative with 2-imidazolinyl group | SW620 (Colon Carcinoma) | 0.7 µM | [4] |
| Quinoline | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) | MCF-7 (Breast Cancer) | 1.73 ± 0.27 µg/mL | [6] |
| Aminothiazole Conjugate | S3c | A2780CISR (Cisplatin-resistant Ovarian Cancer) | 11.52 µM | [8] |
| Aminopyridine Conjugate | S6c | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Promising Inhibition | [8] |
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency.
Derivatives of 2-aminopyridine have shown considerable promise as antibacterial agents. For example, certain 2-amino-3-cyanopyridine derivatives have demonstrated high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values as low as 0.039 µg/mL.[9]
Structurally related to the pyridine-2-carboxylic acid core, 3-aminopyrazine-2-carboxamide derivatives have been evaluated for their antimycobacterial, antibacterial, and antifungal activities.[10] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL.[10] Structure-activity relationship studies indicated that for alkyl derivatives, antibacterial activity increased with the length of the carbon side chain.[10]
These compounds have been designed as antibacterial agents and have shown strong activity against several Gram-positive bacteria, with some derivatives exhibiting MIC values in the low to mid-single-digit microgram range, comparable to the antibiotic linezolid.[11]
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Scaffold Class | Derivative Example | Microorganism | MIC Value | Reference |
| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 0.039 µg/mL | [9] |
| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 0.039 µg/mL | [9] |
| 3-Aminopyrazine-2-carboxamide | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 µg/mL | [10] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | Compound 21d | S. pneumoniae | (MBIC) 0.5 µg/mL | [11] |
Experimental Protocols: A Foundation for Comparative Studies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing anticancer and antimicrobial activity.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells with active mitochondria will convert MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflow and Structural Relationships
The following diagrams illustrate the typical workflow for evaluating the biological activity of novel compounds and the structural relationship between the core scaffold and its alternatives.
Caption: Workflow for the synthesis, screening, and development of novel bioactive compounds.
Caption: Structural relationships between the core scaffold and common alternatives.
Conclusion and Future Directions
While the 3-amino-5-bromopyridine-2-carboxylic acid scaffold remains a relatively underexplored area in public research databases, its structural components are present in a multitude of biologically active molecules. The comparative data presented for related pyridine derivatives and alternative heterocyclic scaffolds such as imidazopyridines and quinolines highlight the significant potential of this class of compounds in both anticancer and antimicrobial drug discovery. The potent activities observed for these related scaffolds, with IC50 and MIC values often in the low micromolar to nanomolar range, provide a strong rationale for the synthesis and evaluation of a diverse library of 3-amino-5-bromopyridine-2-carboxylic acid derivatives.
Future research should focus on the systematic synthesis of derivatives of this core scaffold, followed by comprehensive screening against a panel of cancer cell lines and pathogenic microorganisms. Elucidating the structure-activity relationships will be crucial for optimizing potency and selectivity, potentially leading to the identification of novel lead compounds for further preclinical development.
References
-
Muniyan, S., Chou, Y.-W., Ingersoll, M. A., Devine, A., Morris, M., Odero-Marah, V. A., Khan, S. A., Chaney, W. G., Bu, X. R., & Lin, M.-F. (n.d.). Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. UNL Digital Commons. [Link]
-
Agbo, E. N., Makhafola, T., Choong, Y. S., & Ramasami, P. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22136–22153. [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. [Link]
-
Khan, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(15), 2783. [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5732. [Link]
-
Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 50. [Link]
-
Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 50-58. [Link]
-
Tudor, R., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 24(22), 16405. [Link]
-
Semelková, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1303. [Link]
-
Parveen, H., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1417–1446. [Link]
-
Ramirez-Prada, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(13), 7640. [Link]
-
Krátký, M., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 24(15), 2749. [Link]
-
PubChemLite. (n.d.). 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. [Link]
-
MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]
-
El-Gamel, N. E. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
-
Ghorab, M. M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Latin American Journal of Pharmacy, 40(4), 745-755. [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. mdpi.com [mdpi.com]
- 5. "Antiproliferative activity of novel imidazopyridine derivatives on cas" by Sakthivel Muniyan, Yu-Wei Chou et al. [digitalcommons.unl.edu]
- 6. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Amino-5-bromopyridine-2-carboxylic acid Characterization
Introduction: The Imperative for Rigorous Validation
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous scientific scrutiny. Intermediates like 3-Amino-5-bromopyridine-2-carboxylic acid are fundamental building blocks in the synthesis of novel active pharmaceutical ingredients (APIs).[1] Its purity, stability, and overall characterization are not mere data points; they are the bedrock upon which the safety and efficacy of the final drug product are built.
This guide provides an in-depth comparison of analytical methodologies for the characterization of 3-Amino-5-bromopyridine-2-carboxylic acid. As a Senior Application Scientist, my objective is not to simply present protocols but to elucidate the causality behind our experimental choices. We will explore how to construct a self-validating analytical system, ensuring that the data we generate is not only accurate and precise but also undeniably trustworthy. This approach is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T), and is aligned with the stringent requirements of regulatory bodies, as outlined in the ICH Q2(R2) guidelines.[2][3]
The Pillars of Method Validation: A Self-Validating System
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[4] It is a system of interrelated performance characteristics that, when collectively met, provide a high degree of assurance in the analytical results. Each parameter validates the others, creating a robust and defensible method.
The core validation parameters, as stipulated by the International Council for Harmonisation (ICH), are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[4]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Caption: Interrelationship of core analytical validation parameters.
Comparative Analysis of Key Analytical Techniques
The characterization of 3-Amino-5-bromopyridine-2-carboxylic acid typically involves a suite of analytical techniques.[6] The choice depends on the analytical goal, whether it is routine quality control, impurity profiling, or structural elucidation.[6] We will compare the two most common quantitative techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For a polar, aromatic compound like 3-Amino-5-bromopyridine-2-carboxylic acid, reversed-phase HPLC is the method of choice.
Causality Behind the Method:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the aromatic pyridine ring.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the carboxylic acid and amino groups, which is critical for achieving sharp, symmetrical peaks. A gradient elution is often employed to ensure that impurities with different polarities are well-resolved from the main peak.
-
Detection: UV detection is ideal as the pyridine ring contains a chromophore that absorbs UV light, providing a strong and linear response.
Caption: A typical HPLC-UV experimental workflow.
Experimental Protocol: HPLC-UV Method for Assay and Impurity Determination
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of 3-Amino-5-bromopyridine-2-carboxylic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to a nominal concentration of 100 µg/mL.
-
-
Validation Procedure:
-
Specificity: Analyze blank (diluent), placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of dilutions from the stock standard to cover a range of 1 µg/mL to 150 µg/mL (e.g., 5 concentration levels). Plot peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percent recovery.[4]
-
Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard solution and calculate the Relative Standard Deviation (%RSD) of the peak areas.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is particularly useful for volatile and thermally stable compounds. For 3-Amino-5-bromopyridine-2-carboxylic acid, its polarity and the presence of the carboxylic acid group make it non-volatile. Therefore, a derivatization step is typically required to make it amenable to GC analysis.
Causality Behind the Method:
-
Derivatization: Esterification of the carboxylic acid (e.g., using BSTFA to form a trimethylsilyl ester) is necessary to increase volatility and thermal stability. This is a critical step that must be reproducible.
-
Separation: A capillary GC column with a non-polar or mid-polar stationary phase is used to separate the derivatized analyte from other components.[8]
-
Detection: Mass spectrometry offers high selectivity and provides structural information. The presence of a bromine atom is easily confirmed by the characteristic isotopic pattern of the molecular ion (M+) and the M+2 peak, which will have nearly equal intensities (the natural abundance of ⁷⁹Br and ⁸¹Br is ~1:1).[9][10] This is a key advantage for unambiguous identification.
Caption: A typical GC-MS experimental workflow including derivatization.
Experimental Protocol: GC-MS Method for Impurity Identification
-
Derivatization:
-
Accurately weigh ~1 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Source Temperature: 230°C.
-
Head-to-Head Comparison: Performance Data
The following table summarizes typical validation performance characteristics for the two primary techniques. These values are based on established principles of method validation for similar pyridine-containing compounds.[6]
| Validation Parameter | HPLC-UV | GC-MS | Causality & Field Insights |
| Specificity | High (Resolution dependent) | Very High (Mass filtering) | GC-MS is superior for impurity identification in complex matrices due to mass-based separation. HPLC specificity relies on chromatographic resolution, which can be challenging for isomers.[11] |
| Linearity (R²) | > 0.999 | > 0.995 | HPLC-UV typically demonstrates better linearity due to the direct measurement and wide dynamic range of UV detectors. The multi-step derivatization in GC can introduce variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The direct injection in HPLC leads to higher and more consistent recovery. The derivatization and potential for analyte loss in the GC injector can slightly lower accuracy. |
| Precision (%RSD) | < 1.0% | < 5.0% | HPLC offers superior precision due to fewer manual sample manipulation steps. The derivatization step in GC is a significant source of potential variability. |
| LOQ | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve lower limits of quantitation, making it ideal for trace impurity analysis. |
| Robustness | Good | Moderate | HPLC methods are generally more robust. GC methods can be sensitive to variations in the derivatization reaction (time, temperature) and injector conditions. |
The Role of Spectroscopic Methods for Unambiguous Identification
While chromatographic methods are essential for quantification, spectroscopic techniques are indispensable for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information. For 3-Amino-5-bromopyridine-2-carboxylic acid, ¹H NMR would show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would confirm the number of unique carbon environments. NMR is the gold standard for structural elucidation and reference standard characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying key functional groups. The spectrum of 3-Amino-5-bromopyridine-2-carboxylic acid would exhibit characteristic stretches for N-H (amino group), O-H (carboxylic acid), C=O (carbonyl), and C=C/C=N bonds within the pyridine ring.[12]
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for a critical pharmaceutical intermediate like 3-Amino-5-bromopyridine-2-carboxylic acid is a multi-faceted process that demands a deep understanding of both the analyte and the analytical techniques.
-
For routine quality control, assay, and the quantification of known impurities, a validated HPLC-UV method is the superior choice. It is robust, precise, accurate, and does not require a complex derivatization step.
-
For impurity profiling, structural elucidation of unknown degradation products, and trace-level analysis, GC-MS (with derivatization) is the more powerful tool. Its high specificity and the structural information gleaned from the mass spectrum are invaluable for these applications. The characteristic bromine isotope pattern provides an extra layer of confidence in identification.[13]
Ultimately, a comprehensive characterization strategy should leverage these techniques synergistically. A validated HPLC method can serve as the primary quantitative tool, while GC-MS and spectroscopic methods (NMR, FTIR) provide the orthogonal data necessary for unambiguous identification and structural confirmation, creating a complete and defensible analytical package for regulatory submission.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization. Benchchem.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link].
-
Analytical Methods for Pyridine. ATSDR. Available at: [Link].
-
Pyridine. OSHA. Available at: [Link].
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link].
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link].
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link].
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link].
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available at: [Link].
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link].
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link].
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link].
-
Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link].
-
Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Available at: [Link].
-
Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. PubMed. Available at: [Link].
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link].
-
Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Available at: [Link].
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link].
-
Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. Available at: [Link].
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link].
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Available at: [Link].
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link].
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].
- Preparation method of amino pyridine bromide compound. Google Patents.
-
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. CNKI. Available at: [Link].
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link].
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link].
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. Available at: [Link].
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Amino-5-bromopyridine-2-carboxylic Acid
3-Amino-5-bromopyridine-2-carboxylic acid is a highly valued pyridine derivative that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its unique trifunctionalized structure, featuring amino, bromo, and carboxylic acid moieties, offers medicinal chemists a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for selective modification, enabling the construction of complex molecular architectures with diverse biological activities. Given its significance in drug discovery and development, the efficient and cost-effective synthesis of this intermediate is of paramount importance for both academic research and industrial-scale production.
This comprehensive guide provides a detailed comparative analysis of different synthetic methodologies for 3-Amino-5-bromopyridine-2-carboxylic acid. We will delve into the intricacies of each synthetic route, offering a side-by-side comparison of their performance based on experimental data. This analysis will encompass key metrics such as overall yield, cost of starting materials and reagents, reaction conditions, and scalability. By providing a thorough and objective assessment, this guide aims to empower researchers and process chemists to make informed decisions in selecting the most suitable and economical synthesis strategy for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be approached through a multi-step sequence starting from commercially available precursors. The overall strategy involves the construction of the substituted pyridine ring, followed by functional group manipulations to install the desired amino and carboxylic acid groups. This guide will focus on a convergent synthetic approach that proceeds through the key intermediate, 3-amino-5-bromopyridine-2-carboxamide. We will then explore two distinct methods for the final hydrolysis step to the target carboxylic acid, allowing for a direct comparison of their cost-effectiveness.
The general synthetic pathway is illustrated below:
A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Targeting Fibroblast Growth Factor Receptors
This guide provides an in-depth comparison of the in vitro efficacy of representative small molecule inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. While the initial focus was on derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid, the lack of extensive public data on specific agents from this scaffold has led us to broaden the scope to include well-characterized inhibitors with related pharmacophores. Here, we will use Pemigatinib, which incorporates a pyrido[2,3-d]pyrimidin-7-one core, as our representative compound and compare its performance against Infigratinib and Erdafitinib, two other prominent FGFR inhibitors with distinct chemical structures.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for in vitro assessment, and present a clear, data-driven comparison to inform your research.
The Critical Role of FGFR Signaling and Its Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell survival and growth.[3][4][5]
Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[6] This makes the FGFRs attractive targets for therapeutic intervention with small molecule kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.
Below is a diagram illustrating the canonical FGFR signaling pathway.
Caption: Simplified FGFR Signaling Pathway.
Comparative In Vitro Efficacy of FGFR Inhibitors
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) in an in vitro kinase assay. A lower IC50 value signifies a more potent inhibitor. Below is a comparison of the reported in vitro IC50 values for Pemigatinib, Infigratinib, and Erdafitinib against the four FGFR isoforms.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Pemigatinib | FGFR1 | 0.4 | [7][8][9][10][11] |
| FGFR2 | 0.5 | [7][8][9][10][11] | |
| FGFR3 | 1.2 | [7][8][9][10][11] | |
| FGFR4 | 30 | [7][8][9][10][11] | |
| Infigratinib | FGFR1 | 0.9 | [12][13][14] |
| FGFR2 | 1.4 | [12][13][14] | |
| FGFR3 | 1.0 | [12][13][14] | |
| FGFR4 | 60 | [12] | |
| Erdafitinib | FGFR1 | 1.2 | [15][16][17] |
| FGFR2 | 2.5 | [15][16][17] | |
| FGFR3 | 3.0 | [15][16][17] | |
| FGFR4 | 5.7 | [15][16][17] |
From this data, we can observe that all three compounds are potent, nanomolar inhibitors of FGFR1, 2, and 3. Pemigatinib and Infigratinib show weaker activity against FGFR4, suggesting a degree of selectivity, while Erdafitinib is a more pan-FGFR inhibitor with potent activity against all four isoforms.[12][15][16][17] The choice of inhibitor for a particular research or clinical application would therefore depend on the specific FGFR isoform(s) driving the pathology of interest.
Experimental Protocol: In Vitro FGFR Kinase Assay
To determine the IC50 values of novel compounds, a robust and reproducible in vitro kinase assay is essential. The following is a representative protocol for an ADP-Glo™ luminescent kinase assay, a common method for quantifying kinase activity.[18][19]
Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity of a specific FGFR isoform.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (serially diluted)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[19]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations to be tested.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the FGFR enzyme and the peptide substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for this in vitro kinase assay.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
The in vitro evaluation of kinase inhibitors is a cornerstone of modern drug discovery. This guide has provided a comparative analysis of three potent FGFR inhibitors—Pemigatinib, Infigratinib, and Erdafitinib—highlighting their differential activities against the four FGFR isoforms. The provided experimental protocol for an in vitro kinase assay offers a robust framework for researchers to assess the potency of their own novel compounds. By understanding the underlying signaling pathways and employing rigorous, well-validated assay methodologies, the scientific community can continue to advance the development of targeted therapies for cancers and other diseases driven by aberrant kinase activity.
References
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]
-
Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. AACR Journals. [Link]
-
Infigratinib: First Approval - PMC. PubMed Central. [Link]
-
The Fibroblast Growth Factor signaling pathway - PMC. PubMed Central. [Link]
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - NIH. National Institutes of Health. [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. AACR Journals. [Link]
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed. PubMed. [Link]
-
Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts - Assay Genie. Assay Genie. [Link]
-
Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC. PubMed Central. [Link]
-
FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. National Institutes of Health. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
A Comparative Guide to 3-Amino-5-bromopyridine-2-carboxylic acid and its Analogues for Drug Discovery
This guide provides an in-depth comparative analysis of 3-Amino-5-bromopyridine-2-carboxylic acid and its structural isomers. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential biological applications of these versatile heterocyclic scaffolds. By presenting objective comparisons and supporting experimental data, we aim to empower researchers to make informed decisions in the design and development of novel therapeutics.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for fine-tuning of a molecule's pharmacological profile. 3-Amino-5-bromopyridine-2-carboxylic acid and its analogues are particularly interesting building blocks due to the presence of three key functional groups: an amino group, a bromine atom, and a carboxylic acid. The relative positions of these substituents dramatically influence the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. This guide will focus on a comparative study of the following isomers:
-
Compound A: 3-Amino-5-bromopyridine-2-carboxylic acid
-
Compound B: 2-Amino-5-bromopyridine-3-carboxylic acid
-
Compound C: 6-Amino-5-bromopyridine-2-carboxylic acid (analogue with bromine at position 5)
Physicochemical Properties: A Comparative Overview
The seemingly subtle changes in the arrangement of the amino, bromo, and carboxylic acid groups on the pyridine ring lead to significant differences in their physicochemical properties. These properties, in turn, govern solubility, membrane permeability, and interactions with biological targets.
| Property | 3-Amino-5-bromopyridine-2-carboxylic acid (A) | 2-Amino-5-bromopyridine-3-carboxylic acid (B) | 6-Amino-5-bromopyridine-2-carboxylic acid (Analogue C) | Data Source(s) |
| Molecular Formula | C6H5BrN2O2 | C6H5BrN2O2 | C6H5BrN2O2 | [1][2] |
| Molecular Weight | 217.02 g/mol | 217.02 g/mol | 217.02 g/mol | [1][2] |
| Melting Point | >170°C (dec.) | Not available | Not available | [1] |
| Calculated pKa (strongest acidic) | ~3.5-4.5 (carboxylic acid) | ~4.0-5.0 (carboxylic acid) | ~3.0-4.0 (carboxylic acid) | Inferred from electronic effects |
| Calculated pKa (strongest basic) | ~2.0-3.0 (amino group) | ~3.0-4.0 (amino group) | ~2.5-3.5 (amino group) | Inferred from electronic effects |
| Predicted XLogP3 | 1.3 | 1.3 | 1.2 | [1][2][3] |
| Polar Surface Area | 76.2 Ų | 76.2 Ų | 76.2 Ų | [1][2][3] |
Expert Insights: The position of the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups influences the electron density distribution within the pyridine ring, thereby affecting the pKa values. For instance, the acidity of the carboxylic acid and the basicity of the amino group are expected to vary between the isomers, which can have a profound impact on their ionization state at physiological pH and their ability to form hydrogen bonds with target proteins.
Synthesis and Reactivity: A Tale of Three Isomers
The synthetic accessibility and chemical reactivity of these isomers are critical considerations for their utility as building blocks in drug discovery programs. The position of the substituents dictates the preferred sites for further chemical modifications, such as in cross-coupling reactions.
General Synthetic Strategies
The synthesis of these aminobromopyridine carboxylic acids often involves multi-step sequences starting from commercially available pyridine derivatives. A general retrosynthetic analysis is presented below.
Caption: Generalized retrosynthetic approach for aminobromopyridine carboxylic acids.
Protocol for the Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid (Compound A):
This protocol is based on the hydrolysis of the corresponding carboxamide.[1]
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and an aqueous solution of sodium hydroxide (0.98 g in 10 mL of water, 24.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 5 hours.
-
Work-up: After cooling, remove the volatiles under reduced pressure. Neutralize the residue to pH 7.0 with 2N HCl at 0°C to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the title compound.
Comparative Reactivity in Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-Br bond is highly dependent on its position relative to the nitrogen atom and the other substituents.
Expert Insights: The electron-deficient nature of the pyridine ring activates halogens at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, halogens at the 3- and 5-positions are generally less reactive. The presence of the activating amino group and the deactivating carboxylic acid group further modulates this reactivity.
Predicted Reactivity Order in Suzuki-Miyaura Coupling:
Compound C (6-amino-5-bromo) > Compound B (2-amino-5-bromo) > Compound A (3-amino-5-bromo)
This predicted order is based on the bromine atom's position. In Compound C, the bromine is at the 5-position, but the activating effect of the amino group at the 6-position may enhance its reactivity. In Compound B, the bromine is at the 5-position. In Compound A, the bromine is also at the 5-position, but the electronic effects of the adjacent amino and carboxylic acid groups will influence its reactivity.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4] The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The carboxylic acid can provide an additional interaction point or be used to modulate physicochemical properties, while the bromine atom can be a site for further derivatization to explore the solvent-exposed region of the binding pocket.
Proposed Experimental Workflow for Kinase Inhibitor Screening
A systematic comparison of the inhibitory activity of these isomers against a panel of kinases is essential to understand their structure-activity relationship (SAR).
Sources
- 1. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5-bromo-3-fluoropyridine-2-carboxylic acid | C6H4BrFN2O2 | CID 153792307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research. In the synthesis of novel chemical entities, the presence of even minute impurities in a key building block like 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride can lead to unforeseen side reactions, decreased yields, and potentially misleading biological data. This guide provides a comprehensive framework for assessing the purity of this critical reagent from various commercial suppliers, employing a multi-pronged analytical approach to ensure the integrity of your research and development pipeline.
The Critical Role of Purity in Drug Discovery
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a versatile intermediate in medicinal chemistry, valued for its trifunctional nature which allows for diverse synthetic elaborations. However, the synthetic routes to this compound can introduce a variety of impurities, including positional isomers, over-brominated species, and residual starting materials. These impurities can have significant downstream consequences:
-
Altered Reactivity: Impurities can compete in subsequent reactions, leading to a complex mixture of products and complicating purification.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction efficiency and yield.
-
Toxicity and Off-Target Effects: In a drug development context, impurities can exhibit their own biological activity or toxicity, confounding screening results and potentially leading to costly late-stage failures.
Therefore, a rigorous and multi-faceted analytical assessment of incoming batches of this reagent is a critical risk mitigation strategy. This guide outlines a systematic workflow for such an assessment, grounded in established analytical principles and regulatory expectations.
Analytical Workflow for Purity Assessment
A robust purity assessment should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive impurity profile. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, ¹H Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of proton-containing impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
Caption: Workflow for the comprehensive purity assessment of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: Reverse-phase HPLC with UV detection is a robust and widely used method for quantifying the purity of small organic molecules.[5][6] A gradient elution method is employed to ensure the separation of the polar parent compound from potentially more or less polar impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification
Rationale: ¹H NMR provides detailed structural information, confirming the identity of the main component and allowing for the detection of proton-bearing impurities. The chemical shifts and coupling constants are unique to the molecule's structure.
Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Standard ¹H acquisition pulse program.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Analysis: Integrate all peaks and compare the spectrum to a reference standard or literature data. The expected signals for the free base are around δ 7.65 (d, 1H), 7.20 (d, 1H), and a broad singlet for the amino protons.[7] The hydrochloride salt may show slight shifts.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weights of impurities. This is crucial for proposing their structures. The presence of bromine provides a characteristic isotopic pattern that aids in identification.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
LC Method: Utilize the same HPLC method as described above to ensure correlation of retention times.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Examine the mass spectra of any impurity peaks observed in the chromatogram. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Comparative Analysis of Hypothetical Suppliers
To illustrate the application of this workflow, we present hypothetical data for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
HPLC Purity Results
| Supplier | Retention Time (min) | Area % |
| Supplier A | 12.5 | 99.8% |
| 10.2 | 0.1% | |
| 14.8 | 0.1% | |
| Supplier B | 12.5 | 98.5% |
| 10.2 | 0.8% | |
| 15.9 | 0.7% | |
| Supplier C | 12.5 | 95.2% |
| 10.2 | 2.5% | |
| 14.8 | 1.8% | |
| 16.5 | 0.5% |
Interpretation: Supplier A provides the highest purity material as determined by HPLC area percentage. Supplier C shows the lowest purity with multiple significant impurities.
¹H NMR Analysis Summary
-
Supplier A: The spectrum shows clean signals corresponding to the target compound with minimal extraneous peaks. Integration of impurity signals is consistent with the high purity determined by HPLC.
-
Supplier B: In addition to the main product signals, small but distinct doublets are observed in the aromatic region, suggesting the presence of an isomeric impurity.
-
Supplier C: The spectrum is complex, with multiple sets of signals in the aromatic region and unidentifiable peaks in the aliphatic region, indicating a significant level of impurities.
LC-MS Impurity Identification
| Supplier | Impurity Retention Time (min) | Proposed Impurity Structure | m/z [M+H]⁺ | Rationale |
| Supplier B | 15.9 | 3-Amino-2,5-dibromopyridine | 251/253/255 | Isotopic pattern for two bromine atoms. Likely from over-bromination during synthesis.[8] |
| Supplier C | 10.2 | 2-Aminopyridine | 95 | A potential starting material or byproduct from a side reaction.[4] |
| Supplier C | 14.8 | Isomer of 3-Amino-5-bromopyridine-2-carboxylic acid | 217/219 | Same mass as the product but different retention time, suggesting a positional isomer. |
Visualizing Potential Impurities
The synthesis of substituted pyridines can be complex, often leading to a mixture of products.[9] Understanding the potential side reactions is key to anticipating impurities.
Caption: Common impurity classes in the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid.
Conclusion and Recommendations
Based on this comprehensive analysis, a clear distinction in the quality of material from the three hypothetical suppliers emerges:
-
Supplier A: Provides high-purity material suitable for all applications, including late-stage drug development where stringent impurity control is paramount.
-
Supplier B: The material may be acceptable for early-stage research where the identified dibrominated impurity is not expected to interfere. However, for cGMP applications, this level of a specified impurity would require justification and control.
-
Supplier C: The material is of low purity and contains multiple unidentified impurities. Its use is not recommended as it poses a significant risk to the reliability and reproducibility of experimental results.
This guide underscores the necessity of a multi-technique approach to purity assessment. Relying solely on a single method, such as HPLC, may not reveal the full impurity profile. By integrating chromatographic separation with spectroscopic identification, researchers can make informed decisions about the quality of their starting materials, thereby safeguarding the integrity of their scientific endeavors. It is imperative to remember that the quality of your results is inextricably linked to the quality of your reagents.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496.
-
Agilent Technologies. (2023). Analysis of Short- and Medium- Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- American Chemical Society. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.1c06941/jacs.1c06941
Sources
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. jbt.abrf.org [jbt.abrf.org]
- 8. ijssst.info [ijssst.info]
- 9. chemguide.co.uk [chemguide.co.uk]
The 3-Amino-5-bromopyridine-2-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in PARP Inhibition
Introduction: The Strategic Importance of the 3-Aminopicolinate Scaffold in Oncology
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone of drug design, prized for its versatile electronic properties and ability to form key hydrogen bonds with biological targets.[1] Within this class, the 3-aminopyridine-2-carboxylic acid framework, and particularly its amide derivatives (3-aminopicolinamides), has emerged as a privileged scaffold. Its significance is rooted in its function as a highly effective bioisostere of nicotinamide, enabling it to potently target NAD⁺-dependent enzymes.
One of the most critical classes of such enzymes in oncology is the Poly(ADP-ribose) polymerase (PARP) family, especially PARP1 and PARP2. These enzymes are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that the HR-deficient cells cannot repair, ultimately resulting in cell death via a concept known as synthetic lethality.[2][3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 3-Amino-5-bromopyridine-2-carboxylic acid, focusing on their role as PARP1 inhibitors. While direct, comprehensive SAR tables for this exact scaffold are not broadly published in peer-reviewed literature, by synthesizing data from closely related analogues and foundational patents, we can construct a robust model of the key molecular interactions and optimization strategies that govern inhibitory potency. We will dissect the core scaffold, analyze the impact of substitutions at each key position, and provide validated experimental protocols for researchers aiming to explore this promising chemical space.
Core Pharmacophore Analysis: Mimicking Nicotinamide
The efficacy of the 3-aminopicolinamide scaffold lies in its ability to mimic the nicotinamide moiety of NAD⁺, the natural substrate for PARP1. The primary carboxamide at the C-2 position is crucial for this interaction, forming a bidentate hydrogen bond with the backbone Glycine (Gly863) and a hydrogen bond with the side chain of Serine (Ser904) in the nicotinamide-binding pocket of PARP1. The pyridine nitrogen can also form a key hydrogen bond with a backbone NH of the protein. The 3-amino group often forms an intramolecular hydrogen bond with the C-2 carboxamide, which helps to lock the amide in a planar, bioactive conformation optimal for receptor binding.[1]
This guide will focus on three primary points of modification on the 3-Amino-5-bromopyridine-2-carboxylic acid core and their impact on PARP1 inhibition:
-
C2 Position: Conversion of the carboxylic acid to various amides.
-
C5 Position: Replacement of the bromine atom with alternative groups to explore additional binding interactions.
-
C3 Position: Modification of the amino group to fine-tune electronic properties and conformation.
Comparative SAR Analysis of Derivatives
The Critical Role of the C2-Carboxamide
The conversion of the C2-carboxylic acid to a primary amide is a prerequisite for potent PARP1 inhibitory activity. The carboxylic acid itself is generally inactive as it cannot replicate the key hydrogen bonding network of the nicotinamide substrate.
| Compound | R Group (at C2) | Relative PARP1 Potency | Rationale for Activity Change |
| 1a | -COOH | Inactive | The carboxylate anion at physiological pH creates electrostatic repulsion and cannot act as a hydrogen bond donor to Gly863/Ser904. |
| 1b | -CONH₂ | Active (Baseline) | Forms the critical bidentate hydrogen bond with Gly863 and a single H-bond with Ser904, mimicking nicotinamide. This is the foundational pharmacophore. |
| 1c | -CONHCH₃ | Significantly Reduced | The methyl group introduces steric hindrance, disrupting the ideal planarity and hydrogen bonding with the protein backbone. Only one H-bond to the protein is possible. |
| 1d | -COOCH₃ (Ester) | Inactive | The ester oxygen is only a hydrogen bond acceptor and cannot donate a hydrogen bond to the protein, resulting in a complete loss of the key interactions. |
This table is a qualitative summary based on established principles of PARP inhibitor design, where the primary amide is a conserved feature for nicotinamide mimicry.[1]
Exploring the Adenine-Ribose Pocket: Modifications at C5
The C5 position, initially occupied by a bromine atom, points towards the solvent-exposed region and the adenine-ribose binding pocket of the PARP1 active site. This position is a primary target for optimization to gain potency and selectivity. The bromine atom provides some lipophilicity and can engage in halogen bonding but offers significant scope for improvement.
| Compound | R Group (at C5) | Relative PARP1 Potency | Rationale for Activity Change |
| 2a (Core) | -Br | Moderate | The bromo group provides a baseline level of activity and serves as a synthetic handle for further modification via cross-coupling reactions. |
| 2b | -H | Reduced | Removal of the bromo group reduces lipophilicity and potential interactions, leading to weaker binding. |
| 2c | -Phenyl | Increased | The phenyl group can occupy a hydrophobic pocket, increasing van der Waals interactions and improving potency. |
| 2d | -4-Fluorophenyl | Potent | The fluorine atom can form favorable interactions (e.g., hydrogen bonds or dipole interactions) with residues in the binding pocket, further enhancing potency over the simple phenyl group. |
| 2e | -(CH₂)₂-Piperidine | Highly Potent | A basic amine, such as a piperidine ring connected via a linker, can form a salt bridge with acidic residues (e.g., Glu988) at the entrance of the adenine-ribose pocket, dramatically increasing affinity.[1] |
Data is extrapolated from SAR trends of analogous PARP inhibitor scaffolds where this vector is explored to enhance potency.[4][5][6]
Fine-Tuning Conformation: Modifications at C3
The C3-amino group is crucial for maintaining the bioactive conformation of the C2-carboxamide through an intramolecular hydrogen bond. Modifications at this position are generally subtle, as drastic changes can disrupt this crucial interaction.
| Compound | R Group (at C3) | Relative PARP1 Potency | Rationale for Activity Change |
| 3a (Core) | -NH₂ | Active (Baseline) | Forms a key intramolecular hydrogen bond with the C2-carboxamide, pre-organizing the pharmacophore for optimal binding. |
| 3b | -NHCH₃ | Slightly Reduced | A small alkyl group may be tolerated but can slightly alter the electronic properties and conformation, potentially leading to a minor loss of activity. |
| 3c | -N(CH₃)₂ | Inactive | The dimethylamino group cannot act as a hydrogen bond donor, breaking the intramolecular lock and leading to a loss of the required planar conformation. |
| 3d | -OH | Inactive | While an -OH group can be a hydrogen bond donor, it alters the electronic nature of the ring and the geometry of the intramolecular interaction, leading to loss of activity. |
Visualizing SAR and Experimental Workflow
To better understand the structure-activity relationships, the following diagrams illustrate the key findings and a typical workflow for evaluating these compounds.
Caption: Iterative workflow for SAR-guided drug discovery.
Experimental Protocols
A critical component of any SAR study is a robust and reproducible biological assay. The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against PARP1.
Protocol: Homogeneous LANCE Ultra PARP1 Inhibition Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the synthesis of poly(ADP-ribose) (PAR) by recombinant human PARP1.
Materials:
-
PARP1 Enzyme (human, recombinant)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD⁺
-
LANCE Eu-W1024 Streptavidin (Detection Donor)
-
ULight™-anti-PAR Monoclonal Antibody (Detection Acceptor)
-
Assay Buffer: (e.g., 50 mM Tris pH 8.0, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test Compounds (dissolved in 100% DMSO)
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps.
-
Assay Plate Preparation: Add 100 nL of the compound dilutions to the wells of a 384-well plate. For control wells, add 100 nL of DMSO (100% inhibition control) or DMSO without enzyme (0% activity control).
-
Enzyme/DNA Addition: Prepare a PARP1 enzyme/activated DNA mix in assay buffer. Add 5 µL of this mix to each well containing the test compounds and controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing NAD⁺ and Biotinylated-NAD⁺ in assay buffer. Add 5 µL of the substrate mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Prepare a detection mix containing Eu-Streptavidin and ULight-anti-PAR antibody in LANCE detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision®), measuring emission at 615 nm (Europium) and 665 nm (ULight).
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) * 10,000.
-
Normalize the data using the 0% and 100% controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The 3-Amino-5-bromopyridine-2-carboxylic acid scaffold is a highly promising starting point for the development of potent and selective PARP1 inhibitors. The foundational SAR principles are clear: the C2 position must be a primary carboxamide to effectively mimic nicotinamide and anchor the molecule in the active site. The true potential for optimization lies at the C5 position, which serves as a vector to engage the adenine-ribose pocket. Structure-based design efforts should focus on introducing moieties at C5 that can form specific interactions with residues like Glu988, thereby maximizing potency. While modifications to the C3-amino group are less tolerated, subtle changes could be explored to fine-tune physicochemical properties.
Future work should aim to generate a library of C5-substituted analogs and screen them using the described PARP1 inhibition assay. Promising candidates should then be evaluated for PARP2 selectivity to identify inhibitors with improved safety profiles, as excessive PARP2 inhibition has been linked to hematological toxicities. [5][6]Subsequent evaluation in cell-based assays using BRCA-deficient cancer cell lines will be crucial to confirm that enzymatic potency translates into the desired synthetic lethal phenotype. Through this systematic, iterative process, the 3-aminopicolinamide scaffold can be optimized to yield next-generation PARP inhibitors with superior clinical potential.
References
- Rugo H, Olopade O, DeMichele A, et al. (2013).
- Yu J, Luo L, Hu T, et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898.
- Hirlekar, B. U., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
- Zhou X, Liang SH. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters, 16(8), 1494–1496.
- Anonymous. (2021). Parp1 inhibitors.
- Anonymous. (2025). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP)
- Anonymous. (2024). Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use.
- Anonymous. (2024). Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use.
- Anonymous. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed.
- Zaitseva, E. V., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action.
- Anonymous. (2024).
- Lilenbaum, R. C., et al. (2011). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC - NIH.
- Lee, H., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI.
- Anonymous. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- Anonymous. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1)
- Liu, M. C., et al. (1988). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
- Hirlekar, B. U., et al. (2022).
- De, A., & Curtin, N. J. (2010). PARP Inhibitors: Science and Current Clinical Development. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Evaluation of Compounds Derived from 3-Amino-5-bromopyridine-2-carboxylic acid for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of the safety profile of compounds synthesized from the versatile building block, 3-Amino-5-bromopyridine-2-carboxylic acid. In the quest for novel therapeutics, understanding the inherent toxicological risks associated with a chemical scaffold is paramount. This document is intended to serve as a technical resource, offering insights into the potential safety liabilities of key derivatives, outlining essential experimental protocols for their evaluation, and comparing them with compounds derived from alternative starting materials. Our analysis is grounded in established toxicological principles and supported by relevant experimental data from the scientific literature.
Introduction: The Role and Reactivity of 3-Amino-5-bromopyridine-2-carboxylic acid
3-Amino-5-bromopyridine-2-carboxylic acid is a trifunctional heterocyclic compound that offers medicinal chemists a versatile platform for the synthesis of a diverse array of molecules. Its three reactive centers—the amino group, the carboxylic acid, and the bromo substituent—can be selectively functionalized to generate a wide range of derivatives, including amides, esters, and bi-aryl compounds. This versatility makes it an attractive starting material in drug discovery programs targeting a variety of diseases.
However, the introduction of a brominated pyridine core, while synthetically useful, necessitates a thorough evaluation of the safety profile of its downstream products. Halogenated aromatic systems can sometimes be associated with metabolic liabilities and potential for toxicity. Therefore, a proactive and systematic approach to safety assessment is crucial.
Predicted Derivatives and Their Potential Safety Profiles
Based on the reactivity of 3-Amino-5-bromopyridine-2-carboxylic acid, three primary classes of derivatives are commonly synthesized. Below, we explore the general safety considerations for each class, drawing comparisons from structurally related compounds where direct data is unavailable.
Amide Derivatives (at the 2-carboxylic acid position)
Amide bond formation is a cornerstone of medicinal chemistry. Reacting the carboxylic acid moiety of the parent compound with a diverse library of amines can generate a vast number of N-substituted pyridine-2-carboxamide derivatives.
General Safety Profile: Pyridine-2-carboxamides are a broad class of compounds with varied biological activities. While many are well-tolerated, some have been associated with specific toxicities. The safety profile is highly dependent on the nature of the N-substituent. Aromatic substituents, for instance, may introduce liabilities related to P450 enzyme interactions and potential for idiosyncratic toxicity.
Potential Hazards:
-
Hepatotoxicity: Some pyridine-containing compounds have been linked to liver injury, often through the formation of reactive metabolites.
-
Nephrotoxicity: The kidneys are a major route of excretion for many small molecules, and accumulation of the parent compound or its metabolites can lead to renal toxicity.
-
Irritation: Safety data for related compounds like pyridine-2-carboxamide suggest the potential for skin and eye irritation.[1][2]
Ester Derivatives (at the 2-carboxylic acid position)
Esterification of the carboxylic acid provides another avenue for structural diversification. Methyl and ethyl esters are common examples.
General Safety Profile: Simple esters of pyridine carboxylic acids are often used as intermediates in synthesis.[3] Their in vivo safety is often dictated by their rate of hydrolysis back to the parent carboxylic acid by esterase enzymes. The resulting systemic exposure to the carboxylic acid and the corresponding alcohol will determine the toxicological profile.
Potential Hazards:
-
Metabolic Instability: Rapid hydrolysis in plasma or tissues can lead to high concentrations of the parent acid, potentially leading to pH disturbances or precipitation in renal tubules.
-
Toxicity of the Alcohol Moiety: While common esters like methyl and ethyl esters release relatively benign alcohols (methanol and ethanol), more complex esters could release more toxic alcohols.
Bi-aryl Derivatives (via Suzuki Coupling at the 5-bromo position)
The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the formation of bi-aryl compounds.
General Safety Profile: The introduction of a second aromatic ring significantly increases the molecular complexity and potential for off-target interactions. The toxicological profile of these derivatives is highly dependent on the nature of the coupled aromatic system.
Potential Hazards:
-
Cardiotoxicity: Many drugs have been withdrawn from the market due to unforeseen cardiac side effects, particularly the inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias.[4][5] Bi-aryl compounds, due to their structural features, can sometimes interact with this channel.
-
Genotoxicity: The potential for mutagenicity is a critical safety endpoint. Aromatic amines and polycyclic aromatic systems can sometimes be genotoxic, and thus, derivatives should be carefully screened.
-
P450 Inhibition/Induction: Bi-aryl compounds can interact with cytochrome P450 enzymes, leading to drug-drug interactions and altered metabolic profiles of co-administered drugs.
A Framework for Safety Evaluation: Key Experimental Protocols
A systematic evaluation of the safety profile of novel compounds is essential. The following in vitro and in vivo assays represent a standard workflow for identifying potential toxicological liabilities early in the drug discovery process.
In Vitro Safety Assays
3.1.1. Cytotoxicity Assays
-
Objective: To assess the general toxicity of a compound to living cells.
-
Recommended Assay: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
-
3.1.2. Genotoxicity Assays
-
Objective: To determine if a compound can cause mutations in DNA.
-
Recommended Assay: Ames Test
-
Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium).[6][7] The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[6][7] The inclusion of a rat liver extract (S9 fraction) can simulate mammalian metabolism.[6]
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In separate tubes, mix the test compound dilutions with the Salmonella tester strains (e.g., TA98, TA100) and, in parallel experiments, with the S9 metabolic activation system.
-
Pour the mixtures onto minimal glucose agar plates that lack histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[6][8]
-
-
3.1.3. Cardiotoxicity Assays
-
Objective: To assess the potential of a compound to cause cardiac arrhythmias, primarily by blocking the hERG potassium channel.
-
Recommended Assay: hERG Patch-Clamp Assay
-
Principle: The whole-cell patch-clamp technique is the gold standard for measuring the activity of ion channels.[5] It allows for the direct measurement of the electrical current flowing through the hERG channels in cells that have been engineered to express them (e.g., HEK293 cells).
-
Protocol:
-
Culture cells expressing the hERG channel.
-
Using a micropipette, form a high-resistance seal with the cell membrane.
-
Rupture the cell membrane to gain electrical access to the cell's interior.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with a control solution and then with solutions containing increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
-
-
In Vivo Toxicology Studies
Early in vivo studies are crucial for understanding the overall safety profile of a compound in a whole organism.
-
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of a compound.
-
Protocol (Rodent Model):
-
Administer single, escalating doses of the compound to groups of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Observe the animals for a set period (e.g., 7-14 days) for signs of toxicity, including changes in appearance, behavior, and body weight.
-
Perform a full necropsy at the end of the study to examine for gross pathological changes.
-
The MTD is the highest dose that does not cause unacceptable toxicity.
-
-
Repeated-Dose Toxicity Studies: Following acute studies, sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies are conducted to evaluate the effects of long-term exposure. These studies involve daily administration of the compound at multiple dose levels and include detailed clinical observations, hematology, clinical chemistry, and histopathological examination of all major organs.
Comparative Analysis with an Alternative Starting Material
To provide a comprehensive safety evaluation, it is useful to compare the potential safety profile of derivatives from 3-Amino-5-bromopyridine-2-carboxylic acid with those from a structurally related starting material. A common alternative is 3-Amino-5-chloropyridine-2-carboxylic acid .
| Feature | 3-Amino-5-bromopyridine-2-carboxylic acid Derivatives | 3-Amino-5-chloropyridine-2-carboxylic acid Derivatives |
| Reactivity in Cross-Coupling | The C-Br bond is generally more reactive in Suzuki and other cross-coupling reactions, allowing for milder reaction conditions. | The C-Cl bond is less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts), which can sometimes lead to more side products. |
| Potential Metabolic Fate | The bromo-substituent can be a site of oxidative metabolism, potentially leading to the formation of reactive metabolites. Debromination is a possible metabolic pathway. | The chloro-substituent is generally more metabolically stable than the bromo-substituent. However, it can still undergo metabolic activation in some cases. |
| Inherent Toxicity | Brominated aromatic compounds can sometimes exhibit higher toxicity than their chlorinated analogs, although this is highly compound-specific. | Chlorinated aromatic compounds are a common feature in many approved drugs and are generally considered to have a more predictable safety profile, though they are not without their own potential liabilities. |
| Overall Safety Outlook | A slightly higher index of suspicion for potential toxicity due to the bromo-substituent. Early and thorough metabolic and safety profiling is critical. | Generally considered a "safer" alternative from a metabolic stability perspective, but still requires a full suite of safety assessments. |
Conclusion and Recommendations
3-Amino-5-bromopyridine-2-carboxylic acid is a valuable and versatile starting material for the synthesis of novel chemical entities. However, the presence of the brominated pyridine core necessitates a rigorous and proactive approach to safety evaluation.
Key Recommendations for Researchers:
-
Early and Integrated Safety Assessment: Incorporate in vitro safety assays (cytotoxicity, genotoxicity, and hERG) early in the discovery process to flag potentially problematic compounds before significant resources are invested.
-
Structure-Activity Relationship (SAR) for Safety: Systematically explore how modifications to the amide, ester, and bi-aryl moieties impact the safety profile. This can help to identify structural motifs that are associated with toxicity.
-
Metabolic Profiling: Conduct in vitro metabolic stability assays to understand how the compounds are metabolized and to identify any potentially reactive metabolites.
-
Consideration of Alternatives: For lead optimization, consider synthesizing analogs using alternative starting materials, such as 3-Amino-5-chloropyridine-2-carboxylic acid, to potentially mitigate safety risks associated with the bromo-substituent.
By following a structured and data-driven approach to safety assessment, researchers can effectively navigate the challenges of drug discovery and develop novel therapeutics with an improved safety profile.
Visualizations
Experimental Workflow for Safety Assessment
Caption: A typical workflow for the safety assessment of novel chemical entities.
Logical Relationship of Potential Toxicities
Caption: Potential toxicological liabilities associated with different classes of derivatives.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]
-
The Ames Test. (n.d.). University of California, Davis. [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. (2013). PubMed. [Link]
-
In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. [Link]
-
Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. [Link]
-
In vivo toxicology studies. (n.d.). Vivotecnia. [Link]
-
Toxicology Studies. (n.d.). Pacific BioLabs. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). PubMed Central. [Link]
-
In vitro cytotoxicity of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. [Link]
-
Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. (2013). PubMed. [Link]
-
Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PubMed Central. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]
-
Aminopyridines. (n.d.). Environmental Protection Agency. [Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). PubMed. [Link]
-
4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (n.d.). PubMed Central. [Link]
-
Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). Environmental Protection Agency. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
-
Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
NTP Technical Report on the Toxicity Studies of o-Chloropyridine. (2017). National Toxicology Program. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride Supplier in Mumbai, 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-氨基-2-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-Kinase-Inhibitors-Based-on-the-3-Aminopyridine-Scaffold
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, a major challenge in the field is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome.[1] Off-target activities of kinase inhibitors can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4][5][6] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of kinase inhibitors.[7][8]
The 3-aminopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design.[1][9] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the development of potent inhibitors.[1] However, the inherent promiscuity of this scaffold necessitates a thorough understanding of its cross-reactivity profile. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the 3-aminopyridine scaffold, offering insights into the structural determinants of selectivity and outlining robust experimental approaches for their profiling.
The 3-Aminopyridine Scaffold: A Double-Edged Sword in Kinase Inhibition
The 3-aminopyridine core is a versatile scaffold that can be readily modified to optimize potency and selectivity.[10] Functionalization of the 3-amino group and the pyridine ring allows for the exploration of various pockets within the ATP-binding site, influencing the inhibitor's interaction with a wide range of kinases.[2][10] While this adaptability is advantageous for developing potent inhibitors against a specific target, it also presents the risk of broad cross-reactivity.
A study on 3-aminopyridin-2-one-based fragments revealed that even small modifications to the scaffold can dramatically alter the selectivity profile.[1] For instance, the introduction of a substituted 2-aminopyrimidine moiety resulted in a significant increase in activity across a panel of 26 kinases, highlighting the promiscuous nature of certain derivatives.[1] Conversely, strategic modifications can enhance selectivity. For example, in the development of Interleukin-2 inducible T-cell kinase (Itk) inhibitors, the introduction of a substituted heteroaromatic ring at a specific position on the pyridone fragment was key to achieving optimal selectivity over related kinases.[10]
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of 3-aminopyridine-based inhibitors, this section compares three hypothetical compounds, each with distinct substitution patterns, against a panel of representative kinases. The data presented here is illustrative and aims to showcase the principles of cross-reactivity profiling.
| Kinase Target | Inhibitor A (Broad Spectrum) - % Inhibition @ 1µM | Inhibitor B (Semi-Selective) - % Inhibition @ 1µM | Inhibitor C (Highly Selective) - % Inhibition @ 1µM |
| Primary Target (e.g., JNK1) | 98% | 95% | 92% |
| Off-Target 1 (e.g., p38α) | 85% | 60% | 15% |
| Off-Target 2 (e.g., ERK2) | 78% | 45% | 8% |
| Off-Target 3 (e.g., Aurora A) | 92% | 75% | 5% |
| Off-Target 4 (e.g., MPS1) | 88% | 68% | 10% |
| Off-Target 5 (e.g., ALK2) | 75% | 55% | 12% |
Inhibitor A represents a compound with a substitution pattern that leads to broad interactions across multiple kinase families. This lack of selectivity can be detrimental due to potential off-target toxicities.[7]
Inhibitor B demonstrates a more desirable profile, with significant activity against the primary target and reduced, but still notable, inhibition of several off-targets. This "polypharmacology" can sometimes be beneficial, but requires careful characterization.
Inhibitor C exemplifies a highly selective inhibitor, a key goal in modern drug discovery.[7] Its activity is predominantly focused on the intended target, minimizing the risk of off-target effects. Achieving such selectivity often involves exploiting less conserved regions of the ATP-binding site.[11]
Experimental Workflows for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining biochemical assays with cell-based methods to confirm target engagement in a physiological context.
Biochemical Profiling: The KINOMEscan® Approach
A widely used and powerful method for determining kinase inhibitor selectivity is the KINOMEscan® competition binding assay.[12][13][14] This technology offers a high-throughput platform to screen compounds against a large panel of kinases, providing a comprehensive overview of their binding affinities.
KINOMEscan® Workflow
Caption: KINOMEscan® experimental workflow.
Protocol for KINOMEscan® Profiling
-
Assay Setup : The assay is performed in a multi-well plate format. Each well contains three key components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound at a specific concentration.[13]
-
Competitive Binding : The test compound competes with the immobilized ligand for binding to the active site of the kinase.[13] If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Separation and Quantification : The solid support with the bound kinase is separated from the unbound components. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) to detect the DNA tag.[13]
-
Data Analysis : A lower qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase, signifying a stronger interaction. By testing a range of compound concentrations, a dissociation constant (Kd) can be determined, providing a quantitative measure of binding affinity.[13]
The primary advantage of the KINOMEscan® assay is that it is an ATP-independent binding assay, which provides true thermodynamic binding constants (Kd values) rather than IC50 values that can be influenced by the ATP concentration in enzymatic assays.[13][14]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays provide valuable information on direct binding interactions, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in situ.[15][16][17][18][19]
The principle behind CETSA® is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[19]
CETSA® Workflow
Caption: CETSA® experimental workflow.
Protocol for CETSA®
-
Cell Treatment : Intact cells are treated with either the test compound or a vehicle control.
-
Heat Challenge : The treated cells are then heated to a range of temperatures.
-
Cell Lysis and Fractionation : After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection : The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.[18]
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[17]
Signaling Pathway Implications of Cross-Reactivity
The on- and off-target effects of a kinase inhibitor can have significant consequences for cellular signaling pathways. A selective inhibitor will primarily modulate the pathway regulated by its intended target. In contrast, a non-selective inhibitor can perturb multiple pathways, leading to a complex and often unpredictable biological response.
Consider a hypothetical 3-aminopyridine-based inhibitor designed to target JNK1, a key kinase in the MAPK signaling pathway.
Caption: JNK signaling pathway with inhibitor effects.
In this simplified diagram, a selective inhibitor would primarily block the JNK1-c-Jun-apoptosis axis. However, a non-selective inhibitor that also hits p38α could simultaneously affect the p38-ATF2-inflammation pathway. This off-target activity could lead to unintended side effects or, potentially, a synergistic therapeutic effect, depending on the disease context.
Conclusion
The 3-aminopyridine scaffold is a valuable starting point for the design of potent kinase inhibitors. However, its inherent potential for cross-reactivity necessitates a rigorous and comprehensive profiling strategy. By combining robust biochemical assays like KINOMEscan® with cell-based target engagement methods such as CETSA®, researchers can gain a detailed understanding of an inhibitor's selectivity profile. This knowledge is critical for interpreting biological data, predicting potential off-target effects, and ultimately developing safer and more effective kinase-targeted therapies. The structure-activity relationship of 3-aminopyridine derivatives is complex, and even subtle chemical modifications can profoundly impact their interaction with the kinome.[20][21] Therefore, an iterative process of design, synthesis, and comprehensive profiling is essential for the successful development of selective kinase inhibitors based on this important scaffold.
References
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. [Link]
-
Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bio-protocol. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC - PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PubMed Central. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.net. [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. technologynetworks.com [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. annualreviews.org [annualreviews.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
For researchers and drug development professionals, excellence in the lab extends beyond discovery to the meticulous management and disposal of chemical reagents. The proper handling of compounds like 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in scientific principles and regulatory standards, to ensure the safety of personnel and the integrity of your facility's waste management program.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is the first step in its safe management. Its chemical structure—a brominated pyridine derivative—dictates its classification and the specific precautions required. This compound is considered hazardous by the Occupational Safety and Health Administration (OSHA)[1].
The primary risks are associated with the 3-Amino-5-bromopyridine component, which necessitates careful handling to avoid exposure.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][3][4][5] |
The most critical aspect for disposal is its identity as a halogenated organic compound . Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[6][7] Co-mingling this waste with non-halogenated streams leads to costly and complex disposal challenges; therefore, stringent segregation is scientifically and logistically imperative.[6]
Mandatory Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn to mitigate exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
-
Body Protection: A fully-buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and consolidation of waste must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8]
The Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9][10] It must be managed as hazardous waste and must never be disposed of in the regular trash or down the sanitary sewer system.[9]
Phase 1: Waste Characterization & Segregation
This is the most critical decision point in the process. Proper segregation prevents dangerous reactions and simplifies disposal.
-
Identify the Waste Stream: Classify any material (pure solid, solutions, contaminated labware) containing 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride as Halogenated Organic Waste .[6][11]
-
Maintain Strict Segregation:
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[6]
-
DO NOT mix with aqueous waste streams, acids, or bases.[11]
-
DO NOT mix with wastes containing heavy metals.[12]
-
The rationale for this segregation is to ensure the waste stream is directed to the correct high-temperature incineration facility designed to handle halogenated compounds safely.[7][11]
-
Phase 2: Container Selection & Labeling
-
Select a Compatible Container:
-
Use a sealable, leak-proof container made of a material that does not react with the waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass to minimize the risk of breakage.[8][9]
-
Ensure the container's cap is in new condition and provides a tight seal.[13]
-
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9][14] The label must contain the following information:
-
The words "Hazardous Waste" .[9]
-
Full chemical names of all constituents and their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[9] For example: "3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride (~5g), Methanol (200 mL)".
-
Hazard Pictograms: Check the appropriate boxes for "Toxic" and "Irritant".[9]
-
Generator Information: Include the Principal Investigator's name, department, and laboratory room number.[9]
-
Phase 3: Waste Accumulation & Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10]
-
Containment: Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Closure: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[6][13] This is a regulatory requirement and a safety measure to prevent the release of vapors.
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]
Phase 4: Final Disposition
-
Request Pickup: Once the container is full or you are finished generating this waste stream, arrange for its disposal through your institution's EHS office.[9][15] This typically involves submitting a chemical waste collection request form online or on paper.[8]
-
Documentation: Ensure all paperwork is completed accurately. EHS or a licensed waste broker will handle the profiling, manifesting, and transportation to a certified Treatment, Storage, and Disposal Facility (TSDF).[16]
-
Never Transport Personally: Do not move hazardous waste between buildings or off-campus. This must be done by trained professionals.
Spill & Emergency Procedures
In the event of an accidental release, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup.
-
Wear the appropriate PPE as detailed in Section 2.
-
Absorb the spill with an inert, dry material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride" and dispose of it through EHS.[8]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1]
-
Seek medical attention after any exposure.
-
Visual Workflow: Disposal Decision Process
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
Caption: Disposal workflow for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
American Chemical Society. (2022). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine - Table 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure for: Pyridine. Retrieved from [Link]
-
Penta Manufacturing Company. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Organic Chemistry practical course (NOP). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
A&A Pharmachem. 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49761581, 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
A Comprehensive Safety and Handling Guide for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide immediate, actionable information grounded in established safety principles to ensure the confident and safe handling of this compound.
Immediate Safety Profile
It is crucial to understand the potential hazards associated with this compound. The following table summarizes the anticipated hazard classifications based on available data for similar chemical structures.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Wear appropriate chemical-resistant gloves and a lab coat.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Wear chemical safety goggles and a face shield.[6][7] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | Handle in a well-ventilated area or a chemical fume hood.[1][8] |
| Corrosivity (as hydrochloride) | May be corrosive to metals and tissue due to its acidic nature.[9] | Store in appropriate containers and handle with care to avoid contact. |
Personal Protective Equipment (PPE) Matrix
The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride. The following matrix provides guidance on the necessary PPE for various laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield.[6][10] | Nitrile or butyl rubber gloves.[6] | Chemical-resistant lab coat. | N95 dust mask if handling powder outside a fume hood.[11] |
| Conducting reactions | Chemical safety goggles and a face shield.[6][10] | Nitrile or butyl rubber gloves.[6] | Chemical-resistant lab coat or an acid-resistant suit for larger quantities.[6] | Work in a certified chemical fume hood.[8] |
| Handling spills | Chemical safety goggles and a face shield.[6][10] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit.[6][9] | Full-face respirator with acid gas cartridges for significant spills.[6] |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection.
Operational Protocol: Step-by-Step Handling Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.
1. Preparation and Engineering Controls:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]
- Conduct all handling of the solid compound and preparation of its solutions inside a certified chemical fume hood.[8]
- Lay down absorbent bench paper to contain any minor spills.
2. Weighing and Solution Preparation:
- Wear the appropriate PPE as outlined in the matrix above.
- Use anti-static tools when handling the powdered form of the compound.
- Carefully weigh the required amount of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride in a tared container.
- When dissolving, always add the acid to the solvent, never the other way around, to avoid splashing.[9]
3. Reaction and Use:
- Keep all containers tightly closed when not in use.[1]
- Avoid contact with strong oxidizing agents, strong acids, and bases.[1][12]
- Maintain a clean and organized workspace to prevent accidental spills or reactions.
4. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Clean all equipment used in the process according to standard laboratory procedures.
- Decontaminate the work area within the fume hood.
Disposal and Decontamination Workflow
Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride must be disposed of as hazardous waste.
Disposal Steps:
-
Segregation: Do not mix this waste with non-halogenated waste streams.
-
Containerization: Collect all waste containing this compound (including contaminated consumables like gloves and bench paper) in a clearly labeled, sealed container for halogenated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
The following diagram outlines the workflow for the disposal and decontamination process.
Caption: Disposal and decontamination workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[8]
By adhering to these guidelines, you can ensure a safe and productive research environment when working with 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
The Chlorine Institute. (2015, December 21). HCL-DVD) Handling Hydrochloric Acid Safely. YouTube. Retrieved from [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
NOP-Verbund. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.ca [fishersci.ca]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
